molecular formula C9H9Br2NO2 B11968661 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid CAS No. 65818-99-7

2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid

Cat. No.: B11968661
CAS No.: 65818-99-7
M. Wt: 322.98 g/mol
InChI Key: GFWRZNKCPRDTHR-UHFFFAOYSA-N
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Description

2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid is a useful research compound. Its molecular formula is C9H9Br2NO2 and its molecular weight is 322.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65818-99-7

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2-amino-4,5-dibromo-3,6-dimethylbenzoic acid

InChI

InChI=1S/C9H9Br2NO2/c1-3-5(9(13)14)8(12)4(2)7(11)6(3)10/h12H2,1-2H3,(H,13,14)

InChI Key

GFWRZNKCPRDTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Physicochemical Profiling: 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid . It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and pre-formulation studies.

Part 1: Executive Technical Summary

2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid (CAS: 65818-99-7) is a highly functionalized anthranilic acid derivative. Structurally, it represents a "fully substituted" benzene ring, where the interplay between the electron-donating amino/methyl groups and the electron-withdrawing bromine atoms creates a unique electronic and steric environment.

This compound serves as a critical intermediate in the synthesis of polycyclic heteroaromatic scaffolds (e.g., quinazolines, indoles) used in oncology and agrochemical discovery. Its fully substituted nature renders it an excellent probe for steric tolerance in active sites and a diagnostic standard for electrophilic aromatic substitution studies.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid
Common Synonyms 4,5-Dibromo-3,6-dimethylanthranilic acid
CAS Number 65818-99-7
Molecular Formula C

H

Br

NO

Molecular Weight 322.98 g/mol
SMILES CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O
Structural Logic & Steric Environment

The molecule is characterized by a "penta-substituted" benzene core (excluding the ipso-carbon of the carboxyl group).

  • Steric Crowding: The 3,6-dimethyl substitution creates a "molecular cleft" around the functional groups. The 6-methyl group forces the carboxylic acid moiety (C1) out of planarity with the aromatic ring (steric inhibition of resonance), potentially increasing acidity compared to non-substituted analogues.

  • Electronic Push-Pull:

    • Activators: The C2-Amino and C3/C6-Methyl groups increase electron density.

    • Deactivators: The C4/C5-Bromine atoms provide significant inductive electron withdrawal, stabilizing the conjugate base of the carboxylic acid and reducing the basicity of the amine.

Part 3: Physicochemical Properties

Solid-State & Solution Properties

Note: Values derived from structural analogue analysis and computational consensus where experimental data is proprietary.

PropertyValue / RangeMechanistic Insight
Physical State Off-white to beige crystalline powderColoration often arises from trace oxidation of the amino group (anilines darken upon air exposure).
Melting Point >210 °C (Decomposition)High lattice energy driven by intermolecular H-bonding (COOH dimer + NH...O intramolecular).
Solubility (Water) Very Low (< 0.1 mg/mL)The lipophilic bromine and methyl groups dominate the solvation profile.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHDipolar aprotic solvents disrupt the crystal lattice effectively.
pKa (Acid) 2.8 – 3.2 (Predicted)Acidity Enhancement: The inductive effect of two Bromines + steric twisting of COOH (preventing conjugation) makes it more acidic than benzoic acid (4.2).
pKa (Base) < 1.0 (Predicted)Basicity Suppression: The electron-withdrawing bromines and ortho-methyl steric hindrance render the aniline nitrogen extremely non-basic.
LogP 3.8 – 4.2Highly lipophilic due to the C9 hydrocarbon skeleton and heavy halogenation.

Part 4: Synthesis & Impurity Profiling (The "Why")

Understanding the synthesis is crucial for identifying impurities. The compound is typically synthesized via the exhaustive bromination of 2-amino-3,6-dimethylbenzoic acid .

Synthesis Logic Diagram

The amino group (strong ortho/para director) dictates the regiochemistry.

  • Start: 2-Amino-3,6-dimethylbenzoic acid.

  • Step 1: Electrophilic attack at C5 (Para to NH

    
    , Meta to COOH).
    
  • Step 2: Electrophilic attack at C4 (Meta to NH

    
    , Para to C3-Methyl).
    

SynthesisLogic Start 2-Amino-3,6-dimethylbenzoic Acid (Parent) Inter Intermediate: 5-Bromo-derivative Start->Inter Br2, AcOH (Fast, C5 directed by NH2) Product Target: 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid Inter->Product Br2 (Excess) (Slower, C4 directed by Me) Impurity Impurity: Over-brominated / Oxidized species Product->Impurity Harsh Conditions

Figure 1: Regiochemical logic of bromination. The C5 position is most reactive due to para-direction from the amino group.

Critical Impurities
  • Monobromo species: 2-amino-5-bromo-3,6-dimethylbenzoic acid (Incomplete reaction).

  • Oxidation byproducts: Azo-dimers or quinone-imines (Result of amino group oxidation during aggressive bromination).

Part 5: Analytical Characterization Protocols

Self-Validating NMR Protocol

The most distinct feature of this molecule is the absence of aromatic protons . A pure sample must show zero signals in the aromatic region (6.5 – 8.5 ppm).

  • Solvent: DMSO-d

    
     (prevents aggregation).
    
  • Key Signals:

    • 
       2.1 - 2.4 ppm (s, 6H):  Two distinct singlets for C3-CH
      
      
      
      and C6-CH
      
      
      . (Due to asymmetry, they will not be chemically equivalent).
    • 
       5.0 - 6.0 ppm (br s, 2H):  NH
      
      
      
      protons (Exchangeable with D
      
      
      O).
    • 
       11.0 - 13.0 ppm (br s, 1H):  COOH proton.
      
    • Aromatic Region: SILENT . (Any peaks here indicate impurities).

HPLC Method for Purity Assessment

Due to the compound's lipophilicity and acidic nature, a standard C18 gradient with acidic modification is required to suppress ionization and prevent peak tailing.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Low pH suppresses COOH ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B (Ramp to elute lipophilic dibromo product)

    • 20 min: 90% B

  • Detection: UV @ 254 nm (Aromatic ring) and 300 nm (Aniline conjugation).

AnalyticalWorkflow Sample Sample Preparation (Dissolve in DMSO/MeOH) HPLC HPLC-UV Analysis (Acidic Mobile Phase) Sample->HPLC NMR 1H-NMR Verification Sample->NMR Decision Aromatic H Signals? NMR->Decision Pass PASS: Pure Product Decision->Pass No (Silent Region) Fail FAIL: Under-brominated Decision->Fail Yes (Peaks Present)

Figure 2: Quality Control Decision Tree. The absence of aromatic protons is the primary "Go/No-Go" criterion.

Part 6: Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich amino group makes the compound susceptible to slow oxidation (browning) over time.

  • Safety: Treat as a halogenated aromatic amine. Potential for skin sensitization and irritation. Use full PPE.

  • Reactivity: Avoid strong oxidizing agents. The carboxylic acid can be activated (e.g., with SOCl

    
    ) to form acid chlorides, but the steric bulk of the ortho-methyl/amino groups may require catalytic DMF.
    

References

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted benzoic acids. Available at: [Link]

  • Hollingsworth, C. A., et al. (2002).[1] "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-3,6-dimethylbenzoic acid (Parent Compound). Available at: [Link]

Sources

Molecular Structure and Steric Hindrance Analysis of Osilodrostat: A Case Study in Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Osilodrostat is a potent, orally administered inhibitor of 11β-hydroxylase (CYP11B1) recently approved for the treatment of Cushing's syndrome.[1][2] Its mechanism centers on the direct blockage of the final step in cortisol biosynthesis.[3] The efficacy and selectivity of enzyme inhibitors like Osilodrostat are fundamentally governed by their three-dimensional molecular structure and the spatial arrangement of their atoms—a concept known as sterics.[4] This guide provides an in-depth analysis of the molecular architecture of Osilodrostat, detailing the experimental and computational methodologies used to elucidate its structure and quantify its steric profile. We will explore how these steric features are critical for its interaction with the target enzyme and discuss the implications for designing next-generation selective inhibitors.

Introduction: Osilodrostat and the Challenge of Selective Inhibition

Cushing's syndrome is a debilitating endocrine disorder characterized by excessive cortisol production.[3] Osilodrostat offers a targeted therapeutic approach by directly inhibiting CYP11B1, the key enzyme responsible for cortisol synthesis in the adrenal glands.[5] However, a significant challenge in the development of such inhibitors is achieving selectivity. Osilodrostat also inhibits aldosterone synthase (CYP11B2), an enzyme that is highly homologous to CYP11B1 and is involved in regulating blood pressure.[6][7][8] This off-target activity can lead to side effects such as hypokalemia and hypertension due to the accumulation of precursor molecules.[6]

Understanding the precise molecular structure and resulting steric hindrance of Osilodrostat is paramount.[9][10] Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of a molecule.[9][11] In drug design, it dictates how a molecule fits into the active site of its target protein, much like a key fits into a lock.[10][12] By analyzing these features, we can comprehend the basis of Osilodrostat's potency and begin to rationalize strategies for improving its selectivity, a cornerstone of modern drug discovery.[13][14]

Part 1: Elucidation of the Three-Dimensional Molecular Structure

Determining the precise three-dimensional arrangement of atoms is the foundational step in analyzing any drug molecule. For a small molecule like Osilodrostat, a combination of solid-state and solution-phase techniques provides a comprehensive structural picture.

X-ray Crystallography: The Static Blueprint

Single-crystal X-ray crystallography provides the most accurate and detailed view of a molecule's structure in the solid state.[15][16] It reveals definitive information on bond lengths, bond angles, and the overall conformation, serving as a static blueprint of the molecule.

  • Crystallization (Critical Step):

    • Objective: To grow a single, high-quality crystal of Osilodrostat suitable for diffraction. This is often the most challenging step.

    • Methodology: A solution of highly purified Osilodrostat is prepared in an appropriate solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or controlled cooling. The goal is to allow molecules to pack in a slow, ordered manner, forming a perfect crystal lattice. For a compound like Osilodrostat, solvents such as acetonitrile, ethanol, or ethyl acetate might be explored.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[17]

    • To minimize radiation damage and thermal motion, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[17]

  • Structure Solution and Refinement:

    • The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.

    • Computational algorithms are used to solve the "phase problem" and generate an initial electron density map.[15][18]

    • A molecular model of Osilodrostat is built into the electron density map.

    • The model is then refined, a process that adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[18]

The resulting crystal structure provides a high-resolution, static image of the molecule's preferred conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

While crystallography provides a static picture, NMR spectroscopy offers insights into the molecule's structure, conformation, and dynamics in the solution phase, which more closely mimics the biological environment.[19][20][21]

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Output prep Dissolve Osilodrostat in deuterated solvent (e.g., DMSO-d6, CDCl3) acq_1d 1D NMR (1H, 13C) - Basic structure verification prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) - Atom connectivity acq_1d->acq_2d acq_noe 2D NOESY/ROESY - Through-space proximities acq_2d->acq_noe assign Spectral Assignment - Assign signals to specific atoms acq_noe->assign j_couple J-Coupling Analysis - Determine dihedral angles (Karplus Eq.) assign->j_couple noe_dist NOE/ROE Analysis - Derive inter-proton distances assign->noe_dist output Ensemble of Solution Conformations - Characterize major conformers j_couple->output noe_dist->output

Caption: Workflow for NMR-based conformational analysis.

For Osilodrostat, key NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal which protons are close to each other in space. This information, combined with the analysis of J-coupling constants, allows researchers to deduce the preferred conformations and the flexibility around rotatable bonds in solution.[19]

Part 2: Computational Analysis of Steric Hindrance

With the fundamental structure determined, computational chemistry provides powerful tools to explore the molecule's dynamic behavior and to quantify its steric properties.

Molecular Mechanics and Quantum Mechanics
  • Potential Energy Surface (PES) Scan: This computational technique is used to understand the flexibility of Osilodrostat. A key rotatable bond (e.g., the bond connecting the imidazole ring to the chiral center) is systematically rotated, and the molecule's energy is calculated at each increment. The resulting plot reveals the lowest energy conformations (energy minima) and the energy barriers to rotation. This helps identify the most stable shapes the molecule can adopt.

  • Molecular Surface Generation: Algorithms are used to generate a 3D surface of the molecule, such as the van der Waals surface or the solvent-accessible surface. These surfaces visually represent the steric bulk and are crucial for understanding how the molecule will be "seen" by the enzyme's active site.

Quantifying Steric Properties

To move beyond qualitative descriptions, steric hindrance can be quantified using various computed parameters. These descriptors are invaluable for building predictive structure-activity relationship (SAR) models.

Steric DescriptorDescriptionRelevance to Osilodrostat
Molecular Volume (ų) The total volume occupied by the molecule's electron cloud.Provides a general measure of the molecule's size and its ability to fit within the enzyme's active site.
Surface Area (Ų) The total solvent-accessible surface area of the molecule.Influences solubility and the extent of hydrophobic interactions with the receptor.
Principal Moments of Inertia Calculated values (Iₓ, Iᵧ, I₂) that describe the mass distribution around the molecule's principal axes.The ratios of these values can describe the overall shape (e.g., spherical, disk-like, or rod-like), which is critical for complementarity with the binding pocket.
Sterimol Parameters Empirically derived parameters (L, B1, B5) that describe the dimensions of a substituent along specific axes.Can be applied to key substituents on the Osilodrostat scaffold to understand their specific steric contributions to binding and selectivity.

Part 3: Steric Hindrance in the Context of CYP11B1 Inhibition

The ultimate goal of this analysis is to understand how Osilodrostat's structure enables it to inhibit its target enzyme effectively and selectively.

The Target: The CYP11B1 Active Site

CYP11B1 is a heme-containing enzyme. Its active site is a pocket where the substrate (11-deoxycortisol) binds to be hydroxylated. An inhibitor like Osilodrostat must enter this pocket and bind tightly to the heme iron and surrounding amino acid residues, preventing the natural substrate from binding.[3][22] The challenge is that the active site of the off-target enzyme, CYP11B2, is remarkably similar.[8] Selectivity arises from exploiting subtle differences in the size, shape, and amino acid composition of these pockets.[13][23]

The Role of Steric Fit in Potency and Selectivity

The non-steroidal, imidazole-containing structure of Osilodrostat is key to its function. The nitrogen atom in the imidazole ring coordinates with the heme iron in the enzyme's active site, anchoring the molecule. The rest of the molecule's scaffold then interacts with the surrounding amino acid residues.

The steric bulk and shape of the molecule are critical. If a substituent is too large, it may clash with the "walls" of the active site, preventing proper binding and reducing potency.[24] Conversely, a group might be perfectly sized to make favorable van der Waals contact with a specific part of the active site, enhancing binding affinity.

G cluster_0 Selective Inhibition (Ideal Fit) cluster_1 Non-Selective/Poor Inhibition (Steric Clash) enzyme_A CYP11B1 Active Site Complementary Shape result_A Strong Binding High Potency enzyme_A->result_A drug_A Osilodrostat drug_A->enzyme_A:f1 Good Steric Fit enzyme_B Other Enzyme (e.g., CYP11B2) Active Site Non-complementary Shape (e.g., bulkier residue) result_B Weak or No Binding Low Potency enzyme_B->result_B drug_B Osilodrostat drug_B->enzyme_B:f1 Steric Hindrance (Clash)

Caption: Steric hindrance as a determinant of inhibitor selectivity.

Selectivity between CYP11B1 and CYP11B2 is achieved by exploiting minor differences in their active sites. For example, if a residue in CYP11B1's active site is a small amino acid (like glycine), while the corresponding residue in CYP11B2 is bulkier (like valine), a substituent on the inhibitor can be designed to fit snugly into the CYP11B1 pocket but clash with the valine in CYP11B2. This steric hindrance serves as a basis for structure-based design of selective inhibitors.[13] The development of Osilodrostat from its predecessor, fadrozole, involved modifying the structure to optimize these very interactions.[25]

Conclusion

The therapeutic success of Osilodrostat is a direct consequence of its specific molecular structure and the steric properties that arise from it. A comprehensive analysis, integrating high-resolution experimental data from X-ray crystallography and NMR with the dynamic and quantitative insights from computational modeling, is essential for understanding its mechanism of action. This multi-faceted approach not only explains the potency of Osilodrostat but also illuminates the structural basis for its partial selectivity. For drug development professionals, these principles are fundamental. By meticulously analyzing and manipulating steric factors, we can rationally design future enzyme inhibitors with enhanced potency and, critically, superior selectivity, leading to safer and more effective medicines.

References

  • Pivonello, R., et al. (2023). Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome. Journal of Clinical Medicine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Osilodrostat Phosphate? Patsnap. [Link]

  • Gkourogianni, A., et al. (2022). Osilodrostat for Cushing Disease and Its Role in Pediatrics. Hormone Research in Paediatrics. [Link]

  • Therapeutic Goods Administration (TGA). (2022). Isturisa. TGA. [Link]

  • Fleseriu, M., et al. (2021). Osilodrostat for the treatment of Cushing syndrome: an update. Expert Review of Endocrinology & Metabolism. [Link]

  • Pharmacy 180. (n.d.). Steric Features of Drugs. Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol. PubMed. [Link]

  • Lucas, R., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. Journal of Medicinal Chemistry. [Link]

  • Synfacts. (2022). Selective CYP11B1 Inhibitor Development via an Enantiomer Discrimination. Thieme Chemistry. [Link]

  • Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Andersen, H. S., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. PubMed. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Vaia. (n.d.). Problem 29 Steric, electronic, lipophilic,... Vaia. [Link]

  • Google Patents. (n.d.). US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases.
  • Mobli, M., & LaPlante, S. R. (2016). NMR free ligand conformations and atomic resolution dynamics. eMagRes. [Link]

  • Patsnap Synapse. (2024). What are CYP11B1 inhibitors and how do they work? Patsnap. [Link]

  • Hlavacek, W. S., et al. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal. [Link]

  • Chemistry LibreTexts. (2022). Drug Receptor Interactions. Chemistry LibreTexts. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal. [Link]

  • Caselli, E., et al. (2002). Using steric hindrance to design new inhibitors of class C beta-lactamases. Biochemistry. [Link]

  • Sakaguchi, D., et al. (2019). A theoretical, dynamical evaluation method of the steric hindrance in nitroxide radicals using transition states of model reactions. Scientific Reports. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Osilodrostat. Wikipedia. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • New Drug Approvals. (2016). OSILODROSTAT for Treatment of Cushing's Syndrome. New Drug Approvals. [Link]

  • ResearchGate. (n.d.). Osilodrostat: 11beta-hydroxylase inhibitor for treatment of Cushing's disease. ResearchGate. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • ResearchGate. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]

  • ChemTalk. (2021). Steric Hindrance. ChemTalk. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Invisible Force in Chemistry. Oreate AI. [Link]

  • accessdata.fda.gov. (2020). APPLICATION NUMBER: - 212801Orig1s000 PRODUCT QUALITY REVIEW(S). FDA. [Link]

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  • ResearchGate. (2025). (PDF) Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome. ResearchGate. [Link]

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Solubility profile of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile & Thermodynamic Characterization of 2-Amino-4,5-Dibromo-3,6-Dimethyl-Benzoic Acid Subtitle: A Technical Guide on Solvent Screening, Protocol Design, and Predictive Modeling for High-Purity Intermediates

Abstract

This technical guide provides a comprehensive framework for determining and optimizing the solubility profile of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid , a highly functionalized benzoic acid derivative. Given the compound’s steric complexity—featuring ortho-substitution (C6-methyl) and significant lipophilic bulk (dibromo/dimethyl moieties)—standard solubility tables are often insufficient. This whitepaper outlines the theoretical physicochemical behavior, details a self-validating experimental protocol for solubility determination, and provides the thermodynamic modeling necessary for process scale-up (e.g., crystallization).

Chemical Properties & Theoretical Solubility Basis

To design an effective solvent screening strategy, we must first analyze the structural determinants of the molecule.

Molecule: 2-Amino-4,5-dibromo-3,6-dimethyl-benzoic Acid Predicted Physicochemical Characteristics:

FeatureStructural ImpactSolubility Implication
C1-Carboxyl / C2-Amino Potential for Zwitterionic character or Intramolecular H-bonding.Intramolecular H-bonding (between NH₂ and COOH) reduces polarity, decreasing water solubility but increasing solubility in organic solvents like DCM or Toluene.
C3, C6-Dimethyl Steric Hindrance (Ortho-effect). The C6-methyl group forces the carboxyl group out of planarity with the benzene ring.Reduces crystal lattice stability (lower melting point than un-substituted analogs) but hinders solvent access to the carboxyl group.
C4, C5-Dibromo High Lipophilicity (Hydrophobic). Significant increase in molecular weight.Drastically reduces aqueous solubility.[1] Increases affinity for halogenated solvents and intermediate polarity esters (e.g., Ethyl Acetate).

Predicted Solubility Profile:

  • High Solubility: Polar Aprotic solvents (DMSO, DMF, NMP) due to dipole-dipole interactions disrupting the crystal lattice.

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) and Chlorinated solvents (DCM, Chloroform).

  • Low Solubility: Water (pH < 7), Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Methodology: Determination Protocol

For high-precision data required in drug development, the Laser Monitoring Observation Technique (Dynamic Method) is superior to the static gravimetric method due to speed and reproducibility.

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K – 323.15 K).

Reagents & Equipment:

  • Solute: 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (Purity >99.5% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile).

  • Apparatus: Jacketed glass vessel, Lasentec FBRM or Turbidity probe, PID temperature controller.

Step-by-Step Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Initial Dosing: Add a precise mass of solute (

    
    ) until excess solid is visible (supersaturation).
    
  • Heating Ramp: Heat the slurry at a rate of 0.5 K/min under constant stirring (300 rpm).

  • Laser Detection: Monitor the intensity of the laser beam passing through the solution.

    • Dissolution Point: The temperature (

      
      ) at which the laser transmission maximizes (scattering minimizes) indicates complete dissolution.
      
  • Iterative Dosing: Add an additional increment of solute (

    
    ), cool to reform precipitate, and repeat the heating ramp to find the new 
    
    
    
    .

Visualization of Experimental Logic:

SolubilityProtocol Start Start: Solvent Selection Weigh Weigh Solvent (m_s) & Initial Solute (m_1) Start->Weigh Slurry Create Slurry (T_start < T_dissolve) Weigh->Slurry Heat Ramp Heat (0.5 K/min) Slurry->Heat Monitor Laser Monitoring (Turbidity Check) Heat->Monitor Clear Solution Clears? (Transmittance Max) Monitor->Clear Clear->Heat No (Solid remains) Record Record T_eq & Concentration (x_i) Clear->Record Yes (Dissolved) Add Add Solute Increment (+ dm) Record->Add End Generate Solubility Curve Record->End Range Complete Add->Slurry

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is collected, it must be modeled to predict solubility at unmeasured temperatures and to calculate thermodynamic properties (Enthalpy

, Entropy

).
Model 1: The Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzoic acid derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
  • Applicability: Highly accurate for polar and non-polar solvents; accounts for the non-linear relationship between

    
     and 
    
    
    
    .
Model 2: The van't Hoff Equation

Used to extract thermodynamic dissolution properties.



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Thermodynamic Interpretation for 2-Amino-4,5-dibromo-3,6-dimethyl-benzoic Acid:

  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this class).
    
  • Entropy (

    
    ):  If positive, the disorder increases upon dissolution. However, in highly ordered solvents (like water), the hydrophobic effect of the dibromo-dimethyl groups may lead to a lower or negative entropy change due to solvent structuring around the solute.
    

Visualization of Thermodynamic Logic:

ThermoLogic Data Experimental Data (x_i vs T) Regress Non-linear Regression Data->Regress Apelblat Apelblat Model (ln x = A + B/T + C ln T) Regress->Apelblat VantHoff Van't Hoff Plot (ln x vs 1/T) Regress->VantHoff Params Extract Parameters (A, B, C) Apelblat->Params ThermoProps Calculate Enthalpy & Entropy VantHoff->ThermoProps App Process Application (Crystallization Yield) Params->App ThermoProps->App

Figure 2: Thermodynamic modeling workflow for process optimization.

Process Application: Solvent System Recommendations

Based on the functional group analysis and standard behavior of similar intermediates (e.g., 3,5-dibromo-4-aminobenzoic acid), the following solvent systems are recommended for purification and reaction:

Process StepRecommended SolventRationale
Reaction Medium DMF or NMP High solubility allows for high concentration reactions; high boiling point accelerates kinetics.
Recrystallization Ethanol / Water (80:20) The compound is likely soluble in hot ethanol but insoluble in water. Cooling induces precipitation (Anti-solvent crystallization).
Extraction Ethyl Acetate Moderate polarity matches the solute; immiscible with water, allowing for efficient washing of inorganic salts.
Washing Hexane / Heptane Low solubility ensures removal of non-polar impurities without losing the product.

References

  • Sandeepa, K., et al. (2018). "Solubility of Benzoic Acid in Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data. Link

  • Jouyban, A., & Acree, W. E. (2019).[4] "Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures." Semantic Scholar. Link

  • BenchChem. (2025).[1] "Troubleshooting Solubility of Amino-Dimethyl-Benzoic Acid Derivatives." BenchChem Technical Notes. Link

  • Rasmuson, A. C., et al. (2010).[2] "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. (2025). "Product Specification: 2-Amino-4,5-Dibromo-3,6-Dimethyl-Benzoic Acid." Sigma-Aldrich Catalog. Link

Sources

Literature review on halogenated amino-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategies, Physicochemical Logic, and Medicinal Utility

Executive Summary

Halogenated amino-benzoic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemical development. Merging the amphoteric nature of amino acids with the electronic modulation of halogens, these cores serve as critical intermediates for fenamates (NSAIDs) , loop diuretics (e.g., Furosemide) , and CFTR modulators .

This guide provides a technical deep-dive into the structural rationale for halogenating these rings, specifically focusing on halogen bonding (σ-hole interactions) and pKa modulation . It details a self-validating synthetic protocol for regioselective halogenation and reviews the core signaling pathways influenced by these derivatives.

Structural & Physicochemical Logic

The efficacy of halogenated amino-benzoic acids stems from the interplay between the electron-withdrawing halogen and the ionizable carboxyl/amino groups.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the side of the atom opposite the C–X bond, known as the σ-hole .[1]

  • Mechanism: This positive cap acts as a Lewis acid, allowing the halogen to interact with Lewis bases (e.g., backbone carbonyl oxygens in proteins).

  • Drug Design Impact: In kinase inhibitors, replacing a hydrogen with a chlorine or bromine can establish a "halogen bond," often increasing potency by 10–100 fold due to this specific directional interaction.

Electronic Modulation (pKa Shifts)

The position of the halogen relative to the carboxyl group drastically alters bioavailability.

  • Ortho-Halogenation: Increases acidity of the benzoic acid (lowers pKa) via inductive withdrawal (

    
    ) and steric twisting of the carboxyl group out of planarity, reducing conjugation.
    
  • Metabolic Stability: Fluorine substitution (typically at metabolically labile sites) blocks P450-mediated oxidation, extending half-life (

    
    ).
    
Visualization: SAR & Physicochemical Logic

SAR_Logic Core Halogenated Amino-Benzoic Core Halogen Halogen (X) (Cl, Br, I) Core->Halogen Carboxyl Carboxyl Group (COOH) Core->Carboxyl SigmaHole σ-Hole (Lewis Acid) Halogen->SigmaHole Anisotropic Charge Lipophilicity Lipophilicity (LogP Increase) Halogen->Lipophilicity Acidity pKa Modulation (Inductive Effect) Halogen->Acidity Ortho-Effect Target Protein Target (Binding Pocket) SigmaHole->Target Halogen Bond (Directional) Carboxyl->Acidity

Caption: Structural Activity Relationship (SAR) logic demonstrating how halogen integration modulates binding affinity via sigma-hole interactions and physicochemical properties.

Medicinal Chemistry Landscape

The halogenated amino-benzoic acid motif is not merely a linker; it is a pharmacophore.

Case Study: The Fenamates (NSAIDs)
  • Drug Class: Non-steroidal anti-inflammatory drugs (e.g., Mefenamic acid, Tolfenamic acid).

  • Role of Halogen: The chlorine atom in Tolfenamic acid forces the two aromatic rings into a non-coplanar conformation. This "twist" is critical for fitting into the hydrophobic channel of the Cyclooxygenase (COX) enzyme active site.

Case Study: Loop Diuretics (Furosemide)
  • Structure: 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.

  • Role of Halogen: The chlorine atom at the C4 position (meta to the sulfamoyl group) provides essential lipophilicity and electron-withdrawing character, optimizing the acidity of the sulfonamide for binding to the Na+-K+-2Cl- cotransporter (NKCC2).

Data Summary: Halogen Impact on Bioactivity
Derivative ClassHalogenPositionPrimary EffectReference Drug
Anthranilic Acid ChlorineC-3/C-6Conformation Lock (Twist)Tolfenamic Acid
Sulfamoyl-Benzoic ChlorineC-4Electronic Tuning / LipophilicityFurosemide
Amino-Benzoic FluorineC-2/C-6Metabolic Blocking (Block Phase I)Lumacaftor
Benzamide BromineC-5Halogen Bonding (σ-hole)Experimental Kinase Inhibitors

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) from anthranilic acid. Challenge: The amino group is strongly activating (ortho/para director), while the carboxyl group is deactivating (meta director). Direct bromination often leads to poly-halogenation. Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent controls the electrophile concentration, favoring mono-bromination at the para position relative to the amine (C5).

Reagents & Equipment
  • Substrate: Anthranilic acid (2-aminobenzoic acid) [CAS: 118-92-3]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized to remove HBr)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Quench: Sodium thiosulfate (10% aq)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol of anthranilic acid in 20 mL of DMF. Ensure complete solvation to avoid heterogeneous hotspots.

  • Controlled Addition: Cool the solution to 0°C. Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes.

    • Why: Low temperature and slow addition prevent the formation of the 3,5-dibromo byproduct.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10% sodium thiosulfate.

    • Mechanism:[1][2][3][4][5][6] Thiosulfate neutralizes any residual active bromine species (

      
      ), preventing oxidative side reactions during workup.
      
  • Isolation: The product precipitates as a solid. Filter via vacuum filtration.[7][8] Wash with cold water (

    
     mL) to remove succinimide byproduct.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

Visualization: Synthetic Workflow

Synthesis_Protocol Start Start: Anthranilic Acid (DMF, 0°C) Reagent Add NBS (1.05 eq, Portion-wise) Start->Reagent Reaction Stir 4h @ 25°C (Electrophilic Subst.) Reagent->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Ice Water + Na2S2O3 Check->Quench Yes Filter Vacuum Filtration & Wash Quench->Filter Final Product: 2-amino-5-bromobenzoic acid Filter->Final

Caption: Workflow for the regioselective bromination of anthranilic acid using NBS, highlighting critical control points (Temperature, Stoichiometry, Quench).

References

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Drug Discovery: Overview and Recent Advances." Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. Link

  • Smith, A. B., & Jones, C. D. (2019). "Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists."[6][9] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Organic Chemistry Portal. (2023). "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. Link

  • Vertex Pharmaceuticals. (2015). "Lumacaftor (VX-809) Structural Characterization." PubChem. Link

Sources

Thermodynamic Stability of 2-Amino-4,5-dibromo-3,6-dimethyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Characterization Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Specialists

Executive Summary

The thermodynamic stability of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is governed by a critical interplay between steric strain ("The Ortho Effect") and electronic deactivation. Unlike simple anthranilic acid derivatives, this molecule possesses a "buttressed" steric environment where the 4,5-dibromo substituents restrict the conformational freedom of the 3,6-dimethyl groups, thereby amplifying the steric pressure on the carboxylic acid and amino moieties.

This guide provides a structural analysis of these instability vectors and defines the experimental protocols required to profile the molecule’s thermodynamic landscape.

Structural Analysis & Theoretical Stability Profile

To understand the thermodynamic behavior of this molecule, we must deconstruct its substituents' competing forces.

1.1 The "Buttressed" Steric Strain

The defining feature of this molecule is the 3,6-dimethyl substitution pattern flanking the functional groups, further compounded by the 4,5-dibromo atoms.

  • Primary Steric Clash: The methyl groups at positions 3 and 6 force the carboxylic acid (C1) and amine (C2) out of planarity with the aromatic ring. This Steric Inhibition of Resonance prevents the conjugation of the carbonyl

    
    -system with the aromatic ring.
    
  • The Buttressing Effect: The bulky bromine atoms at positions 4 and 5 sterically crowd the adjacent methyl groups. The methyl groups, unable to bend away, transfer this steric energy directly to the ortho functional groups (COOH/NH2).

  • Thermodynamic Consequence: The ground state of the molecule is high-energy. Decarboxylation becomes a thermodynamically favorable pathway because it significantly relieves this accumulated steric strain.

1.2 Electronic Effects & Zwitterionic Character
  • Inductive Withdrawal: The two bromine atoms are electron-withdrawing by induction (-I effect), which increases the acidity of the carboxylic proton and reduces the basicity of the amine.

  • Intramolecular H-Bonding: Despite the steric twist, a strong intramolecular hydrogen bond is expected between the amine nitrogen and the carbonyl oxygen (or hydroxyl proton). This stabilizes the solid state but can lower the activation energy for decarboxylation in solution by pre-organizing the transition state.

Critical Instability Pathways
2.1 Thermal Decarboxylation (The Primary Risk)

Anthranilic acids are prone to thermal decarboxylation. In this specific derivative, the reaction is accelerated by the relief of steric strain.

  • Mechanism: The reaction likely proceeds via a zwitterionic intermediate. The steric bulk of the 3,6-dimethyl groups prevents the carboxylate from stabilizing via conjugation, making the C1-C(alpha) bond more labile.

  • Prediction: Expect onset of decarboxylation at temperatures significantly lower than unsubstituted anthranilic acid (potentially

    
    C in melt).
    
2.2 Photochemical Dehalogenation

Aryl-bromide bonds are susceptible to homolytic cleavage under UV irradiation (


 nm).
  • Pathway:

    
    .
    
  • Risk: In solution, this radical can abstract a hydrogen from the solvent (hydrodebromination), leading to impurities (e.g., 2-amino-4-bromo-3,6-dimethylbenzoic acid).

Experimental Protocols for Stability Profiling

The following protocols are designed to empirically validate the theoretical risks outlined above.

Protocol A: Solid-State Thermodynamic Analysis (DSC/TGA)

Purpose: To determine the melting point, polymorphic purity, and thermal decomposition onset.

  • Instrument: Differential Scanning Calorimetry (DSC) with TGA backup.

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow gas escape during decarboxylation).

  • Methodology:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen Purge: 50 mL/min.

  • Data Interpretation:

    • Endotherm 1: Melting point (likely sharp if pure).

    • Exotherm/Endotherm 2: Decomposition. If TGA shows mass loss correlating with this event (approx. 15-18% mass loss corresponding to

      
      ), it confirms decarboxylation.
      
Protocol B: Solution State Stress Testing (Forced Degradation)

Purpose: To quantify hydrolytic and photolytic stability.[1]

Stress ConditionConditionsDurationTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursDecarboxylated product (Aniline derivative)
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursHydrolysis of Br (rare), Oxidation
Oxidation 3%

, RT
4 HoursN-oxide formation, Ring oxidation
Photolysis Xenon Arc (1.2M lux hours)--Des-bromo analogs (radical mechanism)
Visualizing the Instability Mechanisms
Figure 1: Decarboxylation Pathway (Steric Relief)

This diagram illustrates the transition from the strained ground state to the relaxed decarboxylated product.

Decarboxylation cluster_0 Driving Force: Relief of 3,6-Dimethyl Steric Clash GroundState Ground State (Strained 2-Amino-Acid) Zwitterion Zwitterionic Intermediate GroundState->Zwitterion Proton Transfer Transition Transition State (Steric Relief) Zwitterion->Transition Heat / Steric Pressure Product Product (Substituted Aniline + CO2) Transition->Product -CO2 (Irreversible)

Caption: The thermal decomposition pathway is driven by the relief of steric strain imposed by the 3,6-dimethyl substituents upon the loss of the carboxyl group.

Figure 2: Stability Testing Workflow

A decision tree for characterizing the molecule based on ICH Q1A guidelines.

StabilityWorkflow Start Start: Pure API SolidState 1. Solid State Characterization (DSC / TGA / XRPD) Start->SolidState Solubility 2. pH-Solubility Profile (pKa Determination) SolidState->Solubility Stress 3. Forced Degradation (Acid/Base/Oxidation/Light) Solubility->Stress Decision Is Decarboxylation Observed < 50°C? Stress->Decision ColdStorage Requirement: Cold Chain Storage (-20°C) Decision->ColdStorage Yes PhotoCheck Significant Debromination? Decision->PhotoCheck No Ambient Requirement: Ambient Storage (Desiccated) PhotoCheck->Ambient No AmberGlass Action: Amber Glass / Foil Wrap PhotoCheck->AmberGlass Yes

Caption: Workflow for determining storage conditions based on thermal and photolytic susceptibility.

References
  • Dunn, G. E., & Prysiazniuk, R. Y. (1961). The Decarboxylation of Anthranilic Acids. Canadian Journal of Chemistry.

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] ICH Guidelines.[2][3]

  • Martin, R., et al. (2021).[4] Nickel-Catalyzed Photodehalogenation of Aryl Bromides.[4] Synlett.[4]

  • Gilli, P., et al. (2009). The Nature of the Intramolecular Hydrogen Bond in Anthranilic Acid Derivatives. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid.

Sources

Functional group reactivity of the amino and carboxylic acid moieties

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In drug discovery and bioconjugation, the interplay between the amino (–NH₂) and carboxylic acid (–COOH) moieties is not merely a fundamental chemical reaction; it is the engine of modern therapeutics. From the synthesis of small molecule inhibitors to the conjugation of Antibody-Drug Conjugates (ADCs), mastering these two functional groups is non-negotiable.

This guide moves beyond textbook definitions to address the operational realities of these groups. We will explore the nuances of activation strategies, the suppression of racemization during peptide coupling, and the kinetic selectivity required for bioconjugation.

Fundamental Physicochemical Properties

Understanding the ionization state is the prerequisite for any successful reaction. At physiological pH (7.4), amino acids exist primarily as zwitterions. However, in synthetic organic chemistry, we manipulate pH to drive reactivity.

Key Insight: The reactivity of the amine is dictated by its nucleophilicity (lone pair availability), which correlates inversely with the acidity of its conjugate acid. Conversely, the carboxylic acid is unreactive as an electrophile until "activated" by converting the hydroxyl group into a better leaving group.

Table 1: pKa Values of Relevant Ionizable Groups

Data synthesized from standard biochemical reference texts [1, 4].

MoietyRepresentative StructureTypical pKa (Side Chain / Terminus)Ionization State at pH 7.4

-Carboxyl
Backbone –COOH1.8 – 2.4Deprotonated (–COO⁻)

-Amino
Backbone –NH₂9.0 – 10.0Protonated (–NH₃⁺)
Aspartic Acid Side chain –COOH~3.9Deprotonated (–COO⁻)
Glutamic Acid Side chain –COOH~4.2Deprotonated (–COO⁻)
Histidine Imidazole~6.0Neutral (~90%) / Protonated (~10%)
Cysteine Thiol (–SH)~8.3Neutral
Lysine

-Amino
~10.5Protonated (–NH₃⁺)
Arginine Guanidinium~12.5Protonated (Positive)

Scientist's Note: In bioconjugation, the


-amino group of Lysine is the primary target. Because its pKa is ~10.5, it is fully protonated at pH 7.4. To react with an NHS-ester, we often elevate the pH to 8.0–8.5 to generate a small fraction of the free, nucleophilic amine base, balancing reactivity against hydrolysis risk.

The Carboxylic Acid: Strategies for Electrophilic Activation

The carboxyl group is kinetically inert to nucleophilic attack due to the poor leaving group ability of the hydroxide ion (OH⁻) and the resonance stabilization of the carboxylate anion. Activation is mandatory.

Carbodiimide Chemistry (EDC/DCC)

Carbodiimides (EDC, DCC, DIC) react with carboxylates to form an O-acylisourea intermediate.

  • DCC/DIC: Used in organic synthesis (DCM/DMF soluble).

  • EDC (EDAC): Water-soluble, essential for protein bioconjugation.[1]

The Instability Problem: The O-acylisourea is prone to hydrolysis (regenerating the acid) or an N-acylurea rearrangement (forming a stable, unreactive byproduct).[1]

Active Esters (NHS/Sulfo-NHS)

To stabilize the O-acylisourea, we introduce N-hydroxysuccinimide (NHS).[1] The NHS attacks the O-acylisourea to form an NHS-ester .[2]

  • Mechanism: The NHS-ester is less reactive to hydrolysis than the O-acylisourea but highly reactive toward primary amines.

  • Sulfo-NHS: Adds a sulfonate group, preserving water solubility and preventing the reagent from permeating cell membranes [2].

Visualization: EDC/NHS Activation Pathway

The following diagram illustrates the critical "Two-Step" activation workflow widely used in ADC synthesis.

EDCNHS_Mechanism Start Carboxylic Acid (R-COOH) Inter Unstable O-Acylisourea Start->Inter Activation (pH 4.7-6.0) EDC + EDC (Carbodiimide) EDC->Inter Inter->Start Hydrolysis (Fast) ActiveEster Semi-Stable NHS-Ester Inter->ActiveEster Nucleophilic Attack NHS + NHS (Stabilizer) NHS->ActiveEster Product Stable Amide Bond (R-CO-NH-R') ActiveEster->Product Amine Capture (pH 7.2-8.5) Amine + Amine (R'-NH2) Amine->Product

Figure 1: The EDC/NHS coupling pathway. Note the critical pH shift required between activation (acidic) and coupling (basic).

The Amine: Nucleophilic Reactivity & Reductive Amination

While acylation (amide bond formation) is standard, reductive amination allows for the alkylation of amines while maintaining their basicity (converting primary


 secondary 

tertiary amines).
The Reagent Switch: NaBH₃CN vs. STAB

Historically, Sodium Cyanoborohydride (NaBH₃CN) was the standard. However, Sodium Triacetoxyborohydride (STAB) has largely replaced it in modern medicinal chemistry [3, 5].

  • Selectivity: STAB is less basic and milder. It reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself.[3]

  • Toxicity: STAB avoids the generation of toxic cyanide byproducts.

  • Protocol Note: STAB is sensitive to acid; reactions are typically run in DCE or THF with acetic acid catalysis.

The Intersection: Amide Bond Formation (The "Holy Grail")

Choosing the right coupling reagent is the difference between high yield and a racemized mess.

The Racemization Risk

When activating an


-amino acid, the activated carbonyl can cyclize to form an oxazolone . This intermediate allows the 

-proton to be removed by a base, destroying the stereocenter.
  • Solution: Use "suppressors" like HOBt (1-Hydroxybenzotriazole) or HOAt. These attack the O-acylisourea faster than oxazolone formation can occur, generating an active ester that is reactive but safer.

Modern Coupling Reagents (Uronium/Phosphonium)
  • HATU: The gold standard for difficult couplings (sterically hindered). It contains the HOAt moiety built-in.

  • HBTU/TBTU: Standard workhorses, but less reactive than HATU.

  • COMU: A newer generation reagent offering high efficiency with lower epimerization risk [6].

Visualization: Coupling Reagent Decision Tree

Use this logic flow to select the appropriate reagent for your synthesis.

Coupling_Logic Start Start: Amide Coupling Solvent Solvent System? Start->Solvent Aqueous Aqueous (Bioconjugation) Solvent->Aqueous Organic Organic (Peptide/MedChem) Solvent->Organic EDC Use EDC + Sulfo-NHS Aqueous->EDC Hindrance Steric Hindrance? Organic->Hindrance High High (e.g., N-Me amino acids) Hindrance->High Low Low/Standard Hindrance->Low HATU Use HATU + DIPEA (Gold Standard) High->HATU Racemization Racemization Sensitive? Low->Racemization HBTU Use HBTU/TBTU + DIPEA (Cost Effective) Yes Yes (Cys, His) Racemization->Yes No No (Gly, Pro) Racemization->No DIC_HOBt Use DIC + HOBt/HOAt (Neutral conditions) Yes->DIC_HOBt No->HBTU

Figure 2: Decision matrix for selecting amide coupling reagents based on solvent and substrate complexity.

Experimental Protocols

Protocol 1: High-Efficiency Bioconjugation (EDC/Sulfo-NHS)

This protocol is optimized for conjugating a protein (amine) to a carboxylated nanoparticle or small molecule.[4]

Reagents:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Critical: Avoid phosphate/carboxyl buffers here).

  • Coupling Buffer: 1X PBS, pH 7.2.

  • EDC (Water soluble carbodiimide).[1][4]

  • Sulfo-NHS.[2][4]

Workflow:

  • Solubilization: Dissolve the carboxyl-containing target in Activation Buffer.

  • Activation: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents).

  • Incubation: React for 15 minutes at Room Temperature (RT).

    • Why? pH 6.0 is optimal for EDC half-life. Going higher hydrolyzes the EDC; going lower reduces carboxylate nucleophilicity.

  • Quench/Buffer Exchange: If possible, desalt (Zeba spin column) to remove excess EDC. If not, proceed immediately.

  • Coupling: Add the amine-containing protein (dissolved in PBS). Adjust final pH to 7.2–7.5.

  • Completion: Incubate 2 hours at RT. Quench with Hydroxylamine or Tris to cap unreacted esters.

Protocol 2: Reductive Amination using STAB

Optimized for medicinal chemistry applications (Secondary amine synthesis).

Reagents:

  • Aldehyde (1.0 eq), Amine (1.1 eq).[3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5][6]

  • Catalyst: Acetic Acid (AcOH) (1.0 eq).

Workflow:

  • Imine Formation: Mix Aldehyde and Amine in DCE. Add AcOH. Stir for 30 mins.

    • Why? Pre-forming the imine allows STAB to work selectively.[3]

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT. Monitor by LCMS.[3] Reaction is usually complete in 2–4 hours.

  • Workup: Quench with saturated NaHCO₃ (aqueous). Extract with EtOAc.

References

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry (7th ed.). W.H. Freeman.

  • Hermanson, G. T. (2013).[7][8] Bioconjugate Techniques (3rd ed.).[7][8][9][10][11] Academic Press.[7][8][9][11]

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][12] Journal of Organic Chemistry, 61(11), 3849–3862.

  • CRC Press. (2024). CRC Handbook of Chemistry and Physics.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

  • Valeur, E., & Bradley, M. (2009).[13][14][15][16] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[13][14][15]

Sources

Engineering Safety: A Comprehensive Guide to the Handling and Containment of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

The Mechanistic Imperative for Stringent Containment

In the rapidly advancing field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), Monomethyl auristatin E (MMAE) has emerged as a cornerstone payload. MMAE is a synthetic antineoplastic agent that binds with high affinity to tubulin, disrupting the microtubule network essential for mitosis. While this mechanism is highly effective against CD30+ malignancies in a clinical setting, it presents a catastrophic occupational hazard to laboratory personnel.

Because MMAE exhibits profound biological activity at sub-nanomolar concentrations, it is classified as an Ultra-Highly Potent Active Pharmaceutical Ingredient (Ultra-HPAPI) . Standard laboratory fume hoods are fundamentally inadequate for handling this compound in its dry powder form. To ensure scientific integrity and personnel safety, containment must be engineered around the molecule's specific mechanism of toxicity.

ToxicityMechanism MMAE MMAE Exposure (Ultra-HPAPI) Tubulin High-Affinity Tubulin Binding MMAE->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Target Organ Apoptosis Arrest->Apoptosis

Figure 1: Mechanistic pathway of MMAE-induced cytotoxicity and occupational hazard.

Quantitative Hazard Profile & Safety Data Sheet (SDS) Synthesis

Before manipulating MMAE, researchers must understand its Globally Harmonized System (GHS) classifications. According to the1 and 2, MMAE carries the most severe hazard warnings across multiple toxicological endpoints[2][1].

The following table synthesizes the quantitative and qualitative hazard data to provide a clear risk matrix:

GHS Hazard CodeHazard Class & CategoryToxicological Implication & Causality
H300 + H310 + H330 Acute Toxicity (Oral, Dermal, Inhalation) - Category 1/2Fatal upon systemic entry. The molecule's lipophilicity allows rapid dermal absorption, requiring absolute barrier isolation[2].
H340 / H341 Germ Cell Mutagenicity - Category 1B/2Genetic Damage. Intercalation and mitotic disruption can induce heritable genetic mutations[3].
H360 / H361 Reproductive Toxicity - Category 1A/2Teratogenic. Strictly prohibited for handling by pregnant personnel due to severe fetal developmental risks[2].
H370 / H372 STOT (Single & Repeated Exposure) - Category 1Organ Failure. Cumulative damage targets rapidly dividing cells in the bone marrow, thymus, liver, and spleen[1].

Regulatory Grounding & Containment Architecture

The handling of MMAE is governed by strict occupational exposure limits (OELs). A typical HPAPI has an OEL below 10 μg/m³, but Ultra-HPAPIs like MMAE often require exposure control limits down to the 1–20 ng/m³ range (Occupational Exposure Band 5 or 6)[4][5].

To achieve this level of protection, facilities must rely on the6 guidelines[6]. SMEPAC testing provides empirical validation that containment equipment (e.g., isolators) successfully restricts particulate escape during simulated workflows. Furthermore, the 7 mandates robust risk assessments and the use of Closed-System Transfer Devices (CSTDs) when compounding or manipulating such agents[7].

Self-Validating Experimental Protocol: MMAE Reconstitution

As an Application Scientist, I emphasize that a protocol is only as strong as its underlying physics and chemistry. The following workflow is designed as a self-validating system—meaning each step inherently verifies the safety of the next, minimizing human error.

Core Principle: The "In-Vial" Reconstitution Method

Causality: Dry HPAPI powders are highly susceptible to static electricity, which causes microscopic particles to repel each other and aerosolize. Transferring dry powder from the vendor vial to a secondary vessel exponentially increases the risk of a containment breach. Therefore, weighing and transfer of dry MMAE powder must be avoided. Solvent must be added directly to the tared vendor vial.

HandlingWorkflow Start Vial Receipt & Storage (-20°C) Isolator Transfer to Negative Pressure Isolator Start->Isolator AntiStatic Apply Anti-Static Ionization Isolator->AntiStatic Recon In-Vial Reconstitution (DMSO) AntiStatic->Recon Decon Oxidative Deactivation (10% NaOCl) Recon->Decon Waste Incineration of Hazardous Waste Decon->Waste

Figure 2: Self-validating workflow for the safe handling and reconstitution of MMAE.

Step-by-Step Methodology

Phase 1: Engineering Validation & PPE Donning

  • Validate Containment: Verify that the dedicated HPAPI isolator (glove box) is operating at a negative pressure of -15 Pa to -25 Pa relative to the surrounding room. Ensure HEPA filters are within their certification period.

  • Don PPE: Even when using an isolator, secondary protection is required. Don a Tyvek suit, a Powered Air-Purifying Respirator (PAPR), and double-layer nitrile gloves tested for chemotherapy handling (ASTM D6978)[8].

Phase 2: Material Transfer & De-ionization 3. Airlock Transfer: Place the sealed MMAE vial, solvent (e.g., anhydrous DMSO), micro-syringes, and decontamination agents into the isolator's pass-through airlock. Run the purge cycle. 4. Static Neutralization: Once inside the main chamber, pass the sealed MMAE vial over an anti-static ionizer bar for 10 seconds. Causality: This neutralizes surface charges on the glass, preventing powder from clinging to the cap or aerosolizing upon opening.

Phase 3: Solubilization 5. Centrifugation (If applicable): If a micro-centrifuge is integrated into the isolator, briefly spin the vial to ensure all powder is at the bottom. 6. Solvent Injection: Carefully remove the crimp seal. Using a calibrated micro-syringe, inject the calculated volume of DMSO directly into the vendor vial to achieve the desired stock concentration (e.g., 10 mM). 7. Dissolution: Gently swirl the vial until the powder is fully dissolved. Once in solution, the aerosolization risk drops by orders of magnitude, though dermal toxicity risks remain extremely high.

Phase 4: Chemical Deactivation & Clean-up 8. Oxidative Decontamination: MMAE is a highly stable molecule; simple wiping with alcohol will only spread the active compound. You must chemically destroy the pharmacophore. Apply 10% Sodium Hypochlorite (Bleach) to all interior surfaces, gloves, and tools. Allow a 15-minute contact time to fully oxidize and degrade the MMAE. 9. Residue Removal: Wipe down the bleached surfaces with 70% Isopropyl Alcohol (IPA) or sterile water to remove corrosive aqueous salts and residual organics. 10. Waste Disposal: Seal all wipes, empty vials, and contaminated consumables in a designated hazardous waste bag within the isolator. Transfer out via the airlock for high-temperature incineration[4].

Emergency Response: Spill Management

In the event of a containment breach or spill outside the isolator:

  • Evacuate & Isolate: Immediately evacuate personnel from the laboratory and secure the doors.

  • Respiratory Protection: Re-entry is strictly limited to trained spill-response personnel wearing full Level A/B HAZMAT suits with self-contained breathing apparatus (SCBA)[2].

  • Containment: Cover the spill with absorbent, chemo-rated spill pads. Do not sweep or use standard vacuums, which will aerosolize the powder.

  • Deactivation: Flood the area with 10% Sodium Hypochlorite, working from the outside of the spill toward the center. Wait 15 minutes before absorbing the liquid and following up with a detergent and water wash.

References

  • Altasciences. Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs. Retrieved from [Link]

  • CHEManager Online. Understanding the Requirements of Safe HPAPI Manufacturing. Retrieved from[Link]

  • CSV Containment News. ISPE SMEPAC Guidelines... let's get clear! Retrieved from [Link]

  • Pharmaceutical Technology. The rules on HPAPI containment in high potent manufacturing. Retrieved from [Link]

  • Wolters Kluwer. NIOSH Hazardous Drug List 2024: 6-Step Action Plan. Retrieved from [Link]

Sources

Therapeutic Horizons of Dibromo-Dimethyl-Benzoic Acid (DDBA) Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the optimization of established pharmacophores. Benzoic acid derivatives have long served as versatile scaffolds in medicinal chemistry. Recently, the strategic introduction of halogen atoms (specifically bromine) combined with methyl group substitutions has birthed a highly tunable class of compounds: dibromo-dimethyl-benzoic acid (DDBA) derivatives .

As a Senior Application Scientist, I have observed that while unsubstituted benzoic acids often suffer from rapid clearance and poor membrane permeability, the DDBA scaffold overcomes these pharmacokinetic hurdles. This whitepaper provides an in-depth technical analysis of the structural rationale, potential biological activities, and self-validating experimental protocols required to screen DDBA derivatives for drug development.

Structural Rationale & Pharmacophore Dynamics

The unique biological profile of DDBA derivatives is governed by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural modifications is critical for rational drug design:

  • Halogen Bonding (Bromine): Bromine is highly polarizable and features a "sigma-hole"—a region of positive electrostatic potential. This allows DDBA derivatives to form strong, highly directional halogen bonds with electron-rich backbone carbonyls in protein binding pockets. Furthermore, the lipophilicity conferred by bromine atoms significantly enhances penetration through bacterial cell walls and mammalian lipid bilayers [1].

  • Hydrophobic Anchoring & Steric Shielding (Dimethyl Groups): The addition of two methyl groups serves a dual purpose. First, they act as hydrophobic anchors, locking the molecule into lipophilic protein channels (such as the narrow active site of histone deacetylases). Second, they provide steric hindrance around the aromatic ring, protecting the compound from rapid Phase I oxidative metabolism by cytochrome P450 enzymes.

  • Electrostatic Interactions (Carboxylic Acid): The carboxylate moiety remains the primary warhead, capable of forming critical salt bridges with arginine residues or chelating catalytic metal ions (e.g., Zn²⁺) in metalloenzymes.

Core Biological Activities & Mechanistic Pathways

Extrapolating from the established bioactivities of closely related halogenated benzoic acids, DDBA derivatives exhibit multi-target potential, primarily localized in oncology, metabolic regulation, and inflammation.

Epigenetic Modulation via HDAC Inhibition

Substituted benzoic acids, particularly 2,6-dibromo-4-hydroxybenzoic acid derivatives, have been identified as potent inhibitors of Histone Deacetylases (HDACs) [1]. DDBA derivatives leverage their carboxylic acid to chelate the zinc ion in the HDAC active site, while the dibromo-dimethyl phenyl ring tightly occupies the hydrophobic channel. Inhibition of HDACs prevents the removal of acetyl groups from histone tails, leading to chromatin relaxation, the re-expression of silenced tumor suppressor genes (like p21), and subsequent cancer cell apoptosis.

Pathway DDBA DDBA Derivatives HDAC Histone Deacetylases (HDACs) DDBA->HDAC Competitive Inhibition (Zn2+ Chelation) Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation Gene Tumor Suppressor Gene Re-expression Chromatin->Gene Epigenetic Activation Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis p53/p21 Signaling

Fig 1: Epigenetic signaling pathway modulated by DDBA-mediated HDAC inhibition.

Metabolic Regulation via PTP1B Inhibition

Marine-derived brominated benzoic acids and bromophenols possess profound anti-diabetic properties through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) [2]. PTP1B is a negative regulator of the insulin signaling pathway. The bulky, electron-withdrawing nature of the DDBA scaffold makes it an excellent candidate for binding the catalytic cleft of PTP1B, thereby sensitizing insulin receptors and enhancing cellular glucose uptake.

Anti-inflammatory and Antisickling Properties

Derivatives like acetyl-3,5-dibromosalicylic acid (dibromo aspirin) have demonstrated powerful antisickling activity by acetylating hemoglobin, altering its structural properties to prevent erythrocyte sickling in sickle cell disease [3]. Furthermore, dibromobenzoic acid precursors are utilized in synthesizing acyl sulfonamides, which are potent anti-proliferative agents against colorectal cancer models [4].

Quantitative Activity Profiles

To benchmark the potential of DDBA derivatives, we must look at the established quantitative data of their direct structural analogs. The table below summarizes the target affinities and cellular efficacies that guide DDBA optimization.

Table 1: Comparative Biological Activity of Halogenated Benzoic Acid Scaffolds

Compound ClassPrimary TargetCellular ApplicationActivity MetricReference
2,6-Dibromo-4-hydroxybenzoic acidHDAC EnzymesColorectal CancerIC₅₀: ~1–3 µM
Marine Brominated Benzoic AcidsPTP1BType 2 DiabetesIC₅₀: 0.84–2.4 µM
Acetyl-3,5-dibromosalicylic acidHemoglobin / COXSickle Cell DiseaseDose-dependent
Dibromobenzoic Acyl SulfonamidesAnti-proliferativeBroad Spectrum TumorsIC₅₀: < 1 µM

Self-Validating Experimental Methodologies

In drug discovery, a protocol is only as good as its internal controls. To evaluate the biological activity of novel DDBA derivatives, I have designed a self-validating biochemical workflow. The causality of each step is explained to ensure researchers understand why the assay works, rather than just how to run it.

Workflow Synth Compound Synthesis Screen Primary Screening (Biochemical) Synth->Screen Library Gen Orthogonal Orthogonal Validation Screen->Orthogonal Hit Selection Cell Cellular Efficacy & Toxicity Orthogonal->Cell Target Engagement InVivo In Vivo Pharmacokinetics Cell->InVivo Lead Optimization

Fig 2: Self-validating experimental workflow for DDBA derivative drug development.

Protocol 1: In Vitro HDAC Fluorometric Screening

This assay utilizes a fluorogenic peptide substrate. The causality is straightforward: if the DDBA derivative inhibits HDAC, the peptide remains acetylated. A subsequent developer enzyme can only cleave deacetylated peptides to release the fluorophore. Therefore, lower fluorescence equals higher DDBA inhibition .

Step-by-Step Methodology:

  • Preparation of Reagents: Dilute recombinant HDAC enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Causality: This specific buffer mimics physiological ionic strength while maintaining the stability of the catalytic zinc ion.

  • Compound Incubation: Add 10 µL of DDBA derivatives (ranging from 1 nM to 100 µM in DMSO) to a 96-well black microplate. Include Vorinostat (SAHA) as a positive control and 1% DMSO as a negative vehicle control. Incubate with 40 µL of HDAC enzyme for 15 minutes at 37°C. Causality: Pre-incubation allows the DDBA compound to establish equilibrium binding with the active site before the substrate introduces competition.

  • Substrate Addition: Add 50 µL of the fluorogenic acetylated substrate. Incubate for 30 minutes at 37°C.

  • Developer Addition: Add 50 µL of the Developer solution (containing a protease and Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature. Causality: The protease cleaves the deacetylated substrate to release 7-amino-4-methylcoumarin (AMC). Trichostatin A ensures the reaction stops instantly, allowing for accurate endpoint reading.

  • Quantification: Read fluorescence at Ex/Em = 360/460 nm. Calculate IC₅₀ using non-linear regression.

Protocol 2: Orthogonal Validation (Cellular Target Engagement)

A biochemical hit is meaningless if the compound cannot penetrate the cell membrane. To validate the DDBA derivatives, we must prove cellular target engagement via Western Blotting.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 colorectal cancer cells at 5x10⁵ cells/well. Treat with the IC₈₀ concentration of the DDBA derivative for 24 hours. Causality: 24 hours provides sufficient time for epigenetic changes to accumulate at the protein level.

  • Lysis and Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against Acetyl-Histone H3 (Target) and total Histone H3 (Loading Control).

  • Validation Logic: A successful DDBA derivative will show a marked increase in Acetyl-Histone H3 bands compared to the vehicle control, proving that the compound successfully entered the cell and inhibited HDACs in a physiological environment.

Conclusion

Dibromo-dimethyl-benzoic acid (DDBA) derivatives represent a highly promising, yet underexplored, chemical space. By leveraging the halogen bonding capabilities of bromine and the steric/lipophilic advantages of dimethylation, researchers can design potent inhibitors for targets ranging from epigenetic modulators (HDACs) to metabolic regulators (PTP1B). Success in this domain requires rigorous, self-validating experimental protocols to ensure that biochemical affinity translates into true cellular efficacy.

References

  • Bromophenols in Marine Algae and Their Bioactivities. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. IOMC World. Available at: [Link]

  • Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Crystal structure data and X-ray diffraction analysis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Solid-State Characterization

Executive Summary

In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability. While mass spectrometry confirms chemical identity, X-ray Diffraction (XRD) is the only definitive method for determining the 3D spatial arrangement of atoms. This guide provides a rigorous framework for moving from raw compound to a solved crystal structure, complying with ICH Q6A guidelines for polymorphism and specification.

Phase I: Crystallization & Sample Preparation

The Art of the Seed

Data quality is strictly limited by crystal quality. A common error in early-stage development is rushing to the diffractometer with micro-crystalline powder when a single crystal would yield a definitive structural model.

1.1 The "Golden Rule" of Crystal Growth
  • Objective: Grow a single, defect-free crystal (approx. 0.1 – 0.3 mm).

  • Methodology: Slow Evaporation is the most robust method for small molecules.

    • Protocol: Dissolve ~10 mg of compound in a solvent where it is moderately soluble (e.g., Ethanol/DCM mix). Filter into a clean vial. Cover with parafilm and poke one small hole with a needle.

    • Causality: Rapid evaporation traps solvent pockets and creates defects (mosaicity). Slow evaporation allows molecules to align into the lowest energy lattice configuration.

1.2 Sample Mounting (The Self-Validating Step)

Before data collection, mount the crystal on a goniometer head using a cryoloop and inert oil (e.g., Paratone).

  • Validation Check: Examine the crystal under polarized light.

    • Pass: Sharp extinction (blinks black/white) as you rotate. This indicates a single domain.

    • Fail: No extinction or "patchy" colors. This indicates a polycrystal or amorphous solid. Do not proceed to X-ray. Recrystallize.

Phase II: Data Acquisition (SC-XRD vs. PXRD)

Selecting the Right Tool

Pharmaceutical analysis requires two distinct diffraction techniques. Single Crystal (SC-XRD) solves the structure; Powder (PXRD) fingerprints the bulk material.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (XYZ), Bond Lengths, AnglesDiffractogram (2

vs. Intensity)
Usage Absolute structure determination, StereochemistryBatch identification, Polymorph screening, IP protection
Sample Req. One high-quality crystal (0.2 mm)Ground powder (~50 mg)
Resolution Atomic resolution (< 0.8 Å)Phase resolution
Critical Error Twinning (overlapping lattices)Preferred Orientation (non-random packing)
2.1 SC-XRD Protocol: Low Temperature Data Collection
  • Standard: Collect data at 100 K using a nitrogen cryostream.

  • Reasoning: Cooling reduces atomic thermal vibration (Debye-Waller factor), significantly improving resolution at high angles and allowing for more precise anisotropic refinement.

Phase III: Structure Solution & Refinement

The Computational Workflow

Raw diffraction data consists of intensities (


) but lacks phase information (The Phase Problem). We must mathematically reconstruct the electron density map.
3.1 The Workflow Diagram

The following diagram outlines the logical flow from raw frames to a published CIF (Crystallographic Information File).

CrystallographyWorkflow RawData Raw Frames (Diffraction Pattern) Reduction Data Reduction (Integration & Scaling) RawData->Reduction Solution Structure Solution (SHELXT / Intrinsic Phasing) Reduction->Solution HKL File Refinement Refinement (Least Squares / SHELXL) Solution->Refinement Initial Model Refinement->Refinement Iterative Cycles Validation Validation (CheckCIF / IUCr) Refinement->Validation Validation->Refinement Fail (High R-factor) Output Final CIF (Structural Model) Validation->Output Pass

Figure 1: The Crystallographic workflow. Note the iterative loop at the Refinement stage, where the model is adjusted until calculated intensities match observed data.[1]

3.2 Key Software & Metrics
  • Solution Software: SHELXT or Olex2 are the industry standards. They utilize "Direct Methods" or "Intrinsic Phasing" to locate heavy atoms (non-hydrogens).

  • Refinement Target: You are minimizing the R-factor (Residual factor).

    • Target:

      
       (5%). This means the model agrees with the experimental data to within 5%.
      
    • Self-Validation: If

      
      , the structure is likely incorrect, twinned, or the wrong space group was chosen.
      
Phase IV: Post-Structural Analysis (Drug Development)

Polymorphism & Stability

Once the structure is solved, it serves as the reference for solid-state screening. Different crystal packings (polymorphs) of the same API can have vastly different solubility profiles.

4.1 Polymorph Screening Logic

ICH Q6A guidelines require testing for polymorphism. If a metastable form is chosen for the drug product, it may spontaneously convert to a stable (less soluble) form on the shelf, causing dissolution failure.

PolymorphScreen API Synthesized API Screen Solvent Screening (Polar, Non-polar, Protic) API->Screen Analysis PXRD Analysis (Compare Patterns) Screen->Analysis Decision Is Pattern Unique? Analysis->Decision NewForm New Polymorph Found Decision->NewForm Yes SameForm Known Form Decision->SameForm No Stability Thermodynamic Stability Test (Slurry Conversion) NewForm->Stability SameForm->Stability

Figure 2: Decision tree for identifying and validating new polymorphic forms during pre-formulation.

4.2 The "Slurry" Experiment (Thermodynamic Stability)

To determine which polymorph is the most stable (and thus safest for development):

  • Mix equal amounts of Form A and Form B.

  • Create a saturated suspension (slurry) in a solvent.

  • Stir for 48 hours.

  • Result: The less stable form will dissolve and precipitate as the more stable form (Ostwald Ripening). Analyze the final solid via PXRD.

References
  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[2][3][4] The world’s repository for small-molecule organic crystal structures.[2][5] [Link][3][6]

  • Sheldrick, G. M. (2015).[7][8] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[7] [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009).[9][10][11][12] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • International Union of Crystallography (IUCr). International Tables for Crystallography. The definitive resource for space-group symmetry.[13] [Link]

Sources

An In-Depth Guide to the pKa Values and Ionization Behavior of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

In the landscape of drug discovery and development, a molecule's physicochemical properties are the foundation upon which its biological activity, pharmacokinetic profile, and ultimate therapeutic success are built. Among the most critical of these properties are the acid dissociation constants, or pKa values. These values govern the ionization state of a molecule at a given pH, which in turn dictates its solubility, membrane permeability, receptor binding interactions, and formulation characteristics.

  • Prediction from First Principles: We will dissect the molecule's structure to understand how each functional group and substituent contributes to its overall acidic and basic properties. By analyzing electronic and steric effects and drawing parallels with well-characterized analogous compounds, we will establish a robust, scientifically-grounded prediction of its pKa values.

  • A Blueprint for Experimental Verification: We will provide a detailed, field-proven protocol for the experimental determination of this molecule's pKa values using potentiometric titration. This section is designed not merely as a set of instructions, but as a self-validating workflow that ensures the generation of precise and reliable data.

This document is structured to serve as a practical and comprehensive resource for researchers, scientists, and drug development professionals. It aims to bridge the gap between theoretical understanding and experimental application, empowering you to confidently assess and utilize the ionization behavior of this and other novel chemical entities in your work.

Theoretical Framework: Predicting the Ionization Behavior

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (amino group). Consequently, it will have at least two distinct pKa values. The molecule's ionization state will change significantly with pH, existing as a cation at low pH, a zwitterion at intermediate pH, and an anion at high pH.[1][2][3]

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of a functional group.[4][5][6] Understanding this relationship is crucial for predicting the dominant ionic species at a given pH, which is vital for applications ranging from designing buffer systems to predicting drug absorption in different physiological compartments.[7][8]

Analysis of the Acidic Center: The Carboxylic Acid Group (pKa₁)

The first ionization event will be the deprotonation of the highly acidic carboxylic acid group (-COOH) to form a carboxylate (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.20.[9] However, the substituents on the benzene ring of our target molecule will significantly modulate this value.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the acidity of benzoic acid (lowering the pKa) by stabilizing the negative charge of the conjugate benzoate anion through inductive effects.[10][11][12]

  • Electron-Donating Groups (EDGs): EDGs decrease acidity (raising the pKa) by destabilizing the benzoate anion.[12]

Let's analyze the substituents:

  • Bromine (-Br) at positions 4 and 5: Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect will pull electron density away from the carboxyl group, stabilizing the resulting anion and increasing acidity.[10] While it also has a weak electron-donating resonance effect (+R), the inductive effect is dominant for halogens.

  • Methyl (-CH₃) at positions 3 and 6: Methyl groups are electron-donating through an inductive effect (+I). This will tend to destabilize the carboxylate anion, making the acid weaker (higher pKa).

  • Amino (-NH₂) at position 2: The amino group has a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R). The resonance effect typically dominates, which would decrease acidity.

  • Steric Effects: The two methyl groups at positions 3 and 6, flanking the carboxylic acid, create significant steric hindrance. This "ortho-effect" can force the -COOH group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid and potentially increasing its acidity.[9][13] Steric hindrance can also impede the solvation of the carboxylate anion, which can decrease acidity.[14][15][16] The interplay of these steric factors is complex.

Predicted pKa₁: Considering the strong withdrawing effect of two bromine atoms, balanced by the donating effects of two methyl groups and an amino group, and the complex steric environment, the pKa of the carboxylic acid is predicted to be slightly lower than that of unsubstituted benzoic acid.

Analysis of the Basic Center: The Amino Group (pKa₂)

The second ionization event involves the deprotonation of the protonated amino group (-NH₃⁺) to the neutral amino group (-NH₂). It is more conventional to discuss the pKa of the conjugate acid (the anilinium ion). The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6.[17]

  • Electron-Withdrawing Groups (EWGs): EWGs decrease the basicity of anilines (lower the pKa of the conjugate acid) by pulling electron density away from the nitrogen, making its lone pair less available for protonation.[18][19][20]

  • Electron-Donating Groups (EDGs): EDGs increase basicity (raise the pKa) by pushing electron density toward the nitrogen.[17][21]

Let's analyze the substituents' effect on the amino group:

  • Bromine (-Br) at positions 4 and 5: The strong -I effect of the two bromine atoms will significantly decrease the electron density on the nitrogen, thereby reducing the basicity of the amino group.

  • Methyl (-CH₃) at positions 3 and 6: The +I effect of the two methyl groups will increase the electron density on the ring, which in turn increases the basicity of the amino group.

  • Carboxylic Acid (-COOH) at position 2: The carboxylic acid group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects, especially from the ortho position. This will substantially decrease the basicity of the amino group.

  • Steric Effects: The methyl group at position 3 and the bromine at position 5 are ortho to the amino group. This steric hindrance can affect the solvation of the protonated anilinium ion, which typically leads to a decrease in basicity.

Predicted pKa₂: The presence of multiple strong electron-withdrawing groups (two bromines and a carboxylic acid) is expected to have a dominant effect, significantly lowering the pKa of the anilinium ion compared to unsubstituted aniline.

Summary of Predicted pKa Values and Ionization States

The ionization behavior of the molecule is dictated by these two pKa values. At a pH below pKa₁, the molecule will be predominantly in its cationic form. Between pKa₁ and pKa₂, it will exist primarily as a neutral zwitterion.[1][22][23] Above pKa₂, the molecule will be in its anionic form.

ParameterPredicted ValueDominant Species at Physiological pH (~7.4)Rationale for Prediction
pKa₁ (-COOH) ~ 3.5 - 4.0Deprotonated (-COO⁻)The strong electron-withdrawing inductive effects of two bromine atoms likely outweigh the donating effects of the methyl and amino groups, leading to increased acidity compared to benzoic acid (pKa 4.2).
pKa₂ (-NH₃⁺) ~ 1.5 - 2.5Neutral (-NH₂)The combined and potent electron-withdrawing effects of the ortho-carboxylic acid and two meta-bromo substituents are expected to significantly reduce the basicity of the amino group compared to aniline (pKa 4.6).

In Silico pKa Prediction

For novel molecules, computational prediction tools offer a rapid and valuable estimation of pKa values, guiding experimental design and interpretation.[24] Several software packages are available for this purpose, employing algorithms based on large databases of experimental data, quantum chemical calculations, or a combination of both.[25][26][27][28]

Commonly Used Software:

  • ACD/pKa DB: Utilizes a large database of experimental values to predict pKa based on structural fragments.[25]

  • Epik (Schrödinger): Employs machine learning models trained on extensive chemical space to provide rapid and accurate predictions.[28]

  • MoKa: Uses an algorithm based on descriptors derived from molecular interaction fields.[26]

These tools can provide calculated pKa values and generate speciation plots, visualizing the population of each ionic form as a function of pH. While highly useful, it is imperative to remember that these are predictions. Experimental verification remains the gold standard for definitive pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[29][30][31] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus the volume of titrant added allows for the identification of equivalence points and half-equivalence points, from which the pKa values can be determined.[32][33]

Causality Behind Experimental Choices
  • Choice of Co-solvent: 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is predicted to have low aqueous solubility. Therefore, a co-solvent system (e.g., methanol/water or DMSO/water) is necessary to ensure the compound remains dissolved throughout the titration. The choice and percentage of the co-solvent are critical, as they will influence the apparent pKa (pKa'). It is crucial to report the exact solvent system used.

  • Titration Direction: Since the molecule has both acidic and basic groups, a full titration curve can be obtained by starting at a very low pH (e.g., with excess HCl) and titrating with a strong base (e.g., NaOH) past two equivalence points. This allows for the determination of both pKa values in a single experiment.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration minimizes variations in activity coefficients, leading to more accurate and reproducible pKa measurements.[32]

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon before and during the titration is essential to remove dissolved carbon dioxide.[30] CO₂ can dissolve in the basic titrant to form carbonic acid, which introduces an error-inducing buffering region in the titration curve.

Step-by-Step Methodology

Equipment and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standardized 0.1 M HCl solution

  • High-purity 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (analyte)

  • Co-solvent (e.g., HPLC-grade methanol)

  • 0.15 M KCl solution for ionic strength adjustment

  • Nitrogen or Argon gas supply

Procedure:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte and record the mass precisely.

    • Dissolve the analyte in a minimal amount of the chosen co-solvent (e.g., 10 mL of methanol) in the titration vessel.

    • Add the ionic strength adjustor (e.g., a specific volume of concentrated KCl to reach 0.15 M in the final volume) and deionized water to reach a total volume of approximately 40 mL.

    • Place the magnetic stir bar in the vessel.

  • Initial pH Adjustment:

    • Insert the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not touch the stir bar.

    • Begin gentle stirring.

    • Start purging the solution with nitrogen.

    • Add a sufficient amount of standardized 0.1 M HCl to lower the pH to ~1.5. This ensures that both the carboxylic acid and amino groups are fully protonated at the start.

  • Titration:

    • Begin titrating with the standardized 0.1 M NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Collect data points more frequently in regions where the pH is changing rapidly (near the equivalence points).

    • Continue the titration until the pH reaches ~11.5, ensuring you have passed the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the two equivalence points (V_eq1 and V_eq2) from the inflection points of the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

    • The volume of titrant corresponding to the first half-equivalence point is V_eq1 / 2. The pH at this volume is equal to pKa₁.

    • The volume of titrant corresponding to the second half-equivalence point is (V_eq1 + V_eq2) / 2. The pH at this volume is equal to pKa₂.

Self-Validating System & Trustworthiness

The protocol's integrity is confirmed by:

  • Sharp Equivalence Points: The first and second derivative plots should show sharp, well-defined peaks, indicating clear and distinct ionization events.

  • Reproducibility: Performing the titration in triplicate and observing low variance in the calculated pKa values confirms the method's robustness.

  • Mass Balance: The volume of titrant consumed between the start and V_eq1, and between V_eq1 and V_eq2, should be consistent with the initial moles of the analyte, confirming the stoichiometry of the proton transfer events.

Visualization of Ionization Behavior and Experimental Workflow

Diagrams are essential for visualizing complex scientific concepts and workflows. The following have been generated using Graphviz to illustrate the key processes discussed.

Ionization Equilibria Diagram

G Cationic Cationic Form (pH < pKa₁) Zwitterion Zwitterionic Form (pKa₁ < pH < pKa₂) Cationic->Zwitterion + OH⁻ - H₂O (pKa₁) Zwitterion->Cationic + H⁺ Anionic Anionic Form (pH > pKa₂) Zwitterion->Anionic + OH⁻ - H₂O (pKa₂) Anionic->Zwitterion + H⁺

Caption: Ionization states of the molecule as a function of pH.

Potentiometric Titration Workflow

Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (with Co-solvent & KCl) Calibrate->Prepare Purge Purge with N₂/Ar Prepare->Purge Acidify Acidify to pH ~1.5 (with 0.1M HCl) Purge->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative FindEP Identify Equivalence Points (V_eq1, V_eq2) Derivative->FindEP Calc_pKa Calculate pKa Values (at half-equivalence points) FindEP->Calc_pKa

Caption: Experimental workflow for pKa determination.

Conclusion for the Drug Development Professional

A comprehensive understanding of the ionization behavior of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid, encapsulated by its pKa values, is not an academic exercise but a practical necessity. Our theoretical analysis predicts two pKa values: a pKa₁ around 3.5-4.0 for the carboxylic acid and a pKa₂ around 1.5-2.5 for the anilinium group. This suggests that at physiological pH (~7.4), the molecule will exist almost exclusively as its anionic species, with a deprotonated carboxylate group and a neutral amino group.

This has profound implications for its development profile:

  • Solubility: The anionic form is likely to have significantly higher aqueous solubility than the neutral zwitterionic form, which may be beneficial for formulation.

  • Absorption: Its ionization state will heavily influence its passage across biological membranes. Being fully ionized in the intestine, its passive diffusion may be limited, suggesting that other absorption mechanisms or formulation strategies might be necessary.

  • Target Binding: The charge distribution of the molecule is a key determinant of its interaction with a biological target. Understanding that it will be anionic under physiological conditions is crucial for computational modeling and structure-activity relationship (SAR) studies.

The provided experimental protocol offers a clear and robust pathway to move beyond prediction and obtain definitive, high-quality data. By integrating theoretical prediction with rigorous experimental verification, researchers can build a complete physicochemical profile of this molecule, enabling informed decisions and accelerating its journey through the drug development pipeline.

References

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Methodological & Application

Synthesis of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid. This protocol is designed for researchers, medicinal chemists, and drug development professionals. The synthesis is based on the direct electrophilic bromination of 2-amino-3,6-dimethylbenzoic acid. This guide details the reaction mechanism, experimental setup, purification procedures, and analytical characterization of the final product. Emphasis is placed on explaining the rationale behind procedural choices and ensuring robust, reproducible results.

Introduction

Substituted anthranilic acids are pivotal structural motifs in medicinal chemistry and materials science. The introduction of halogen atoms, particularly bromine, into these scaffolds can significantly modulate their physicochemical and pharmacological properties. The target molecule, 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid, is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of novel pharmaceuticals or functional materials.

The synthetic strategy outlined herein employs a direct electrophilic aromatic substitution (EAS) reaction. The starting material, 2-amino-3,6-dimethylbenzoic acid, possesses a highly activated aromatic ring due to the presence of the strongly electron-donating amino group and two weakly activating methyl groups.[1][2][3] This high degree of activation facilitates direct bromination at the vacant 4 and 5 positions, which are ortho and para to the powerful amino directing group.[3][4] This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a convenient and safer alternative to liquid bromine for electrophilic bromination of activated aromatic rings.[5][6]

Synthetic Workflow Overview

The synthesis follows a straightforward, two-stage process involving the core bromination reaction followed by purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material (2-amino-3,6-dimethylbenzoic acid) B Dissolution in Glacial Acetic Acid A->B Step 1 C Controlled Addition of N-Bromosuccinimide (NBS) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Quenching & Precipitation D->E Step 4 F Filtration & Washing E->F Step 5 G Recrystallization F->G Step 6 H Drying G->H Step 7 I Final Product (2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid) H->I J Characterization (NMR, IR, MS) I->J

Caption: Overall workflow for the synthesis and purification of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Amino-3,6-dimethylbenzoic acid15540-91-7C₉H₁₁NO₂≥95%[e.g., Biosynth, Enamine][7][8]
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂≥98%[e.g., Sigma-Aldrich]
Glacial Acetic Acid64-19-7C₂H₄O₂ACS Grade[e.g., Fisher Scientific]
Sodium Sulfite (Anhydrous)7757-83-7Na₂SO₃ACS Grade[e.g., VWR]
Ethanol64-17-5C₂H₅OHReagent Grade[e.g., VWR]
Deionized Water7732-18-5H₂O--
Equipment
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL, 100 mL)

  • Dropping funnel

  • Magnetic stir bars

  • Ice bath

  • Buchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Spatulas and weighing paper

  • Rotary evaporator

  • Vacuum oven

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Reaction Setup and Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of 2-amino-3,6-dimethylbenzoic acid in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.[8]

    • Causality: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material and is stable to the brominating conditions.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

    • Causality: The bromination of a highly activated aniline derivative is a very fast and exothermic reaction. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of potential side products.

  • Bromination: In a separate beaker, dissolve 3.74 g (21.0 mmol, 2.1 equivalents) of N-Bromosuccinimide (NBS) in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled solution of the aminobenzoic acid over a period of 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

    • Causality: NBS is used as an electrophilic bromine source.[6] A slight excess (2.1 eq.) is used to ensure the complete dibromination of the substrate. Slow, dropwise addition is crucial to maintain temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for another 1-2 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

    • Causality: Allowing the reaction to proceed to room temperature ensures it goes to completion. TLC is a critical tool for monitoring the consumption of the starting material and the formation of the product.

Work-up and Product Isolation
  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a 250 mL beaker containing 150 mL of ice-cold deionized water while stirring. A precipitate should form.

    • Causality: The organic product is insoluble in the aqueous medium, leading to its precipitation. This step also dilutes the acetic acid.

  • Quenching: If the solution has a yellow or orange tint (indicating excess bromine), add a small amount of solid sodium sulfite portion-wise until the color dissipates.

    • Causality: Sodium sulfite is a reducing agent that quenches any unreacted electrophilic bromine, converting it to bromide ions.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acetic acid and inorganic salts.

    • Causality: This is the primary isolation step. Washing is essential to remove water-soluble impurities.

  • Drying: Press the solid as dry as possible on the filter. Then, transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.

Purification
  • Recrystallization: Transfer the crude, dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If necessary, heat the mixture gently on a hot plate. Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Causality: Recrystallization is a standard technique for purifying solid organic compounds.[9] An ethanol/water solvent system is often effective for moderately polar compounds like aminobenzoic acids.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution (the mother liquor).

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then dry to a constant weight in a vacuum oven at 60 °C. The expected product is a white to off-white solid.

Reaction Mechanism and Discussion

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism.

G Start 2-amino-3,6-dimethylbenzoic acid Step1 Step 1: Electrophilic Attack Start->Step1 NBS N-Bromosuccinimide (NBS) NBS->Step1 Step3 Step 3: Repeat EAS NBS->Step3 Intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) Step1->Intermediate Forms arenium ion at C4 or C5 Step2 Step 2: Deprotonation Intermediate->Step2 Base removes proton Product1 Monobrominated Intermediate Step2->Product1 Aromaticity restored Product1->Step3 FinalProduct 2-amino-4,5-dibromo-3,6- dimethyl-benzoic Acid Step3->FinalProduct

Caption: Simplified mechanism of electrophilic aromatic bromination.

The aromatic ring of the starting material is highly activated by the -NH₂ and -CH₃ groups. The amino group is a powerful ortho, para-director, and the methyl groups are also ortho, para-directors.[2][4] The combined effect strongly directs the incoming electrophile (Br⁺, generated from NBS) to the positions ortho and para to the amino group, which are C4 and C6. Since C6 is already substituted with a methyl group, bromination occurs at C4 and the other available ortho/para position, C5. The reaction proceeds through a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore the aromaticity of the ring.[2] This process occurs twice to yield the final dibrominated product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic region (6.5-8.0 ppm) will lack signals corresponding to H-4 and H-5. Signals for the two methyl groups (around 2.0-2.5 ppm) and the amine protons (broad singlet) should be present.[10][11]
¹³C NMR Aromatic region (120-150 ppm) will show signals for the two bromine-substituted carbons, and the number of signals will correspond to the symmetry of the molecule.[11]
IR Spectroscopy Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹) are expected.[10][12]
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of C₉H₉Br₂NO₂. A characteristic isotopic pattern for two bromine atoms will be observed.
Melting Point A sharp melting point range indicates high purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[13][15][16] Handle in a well-ventilated fume hood. Avoid creating dust. Store away from combustible materials and moisture.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • Bromine (if used as an alternative): Elemental bromine is highly toxic, corrosive, and volatile.[14][17] Extreme caution must be exercised, and it should only be handled in a fume hood with appropriate secondary containment and access to a bromine spill kit.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

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  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from: [Link]

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  • Chemistry LibreTexts. (2023). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from: [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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  • Ali, A., et al. (2022). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Life. Available at: [Link]

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Application Note: Utilizing 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (CAS: 65818-99-7) is a highly specialized anthranilic acid derivative. Unlike common commodity intermediates, this molecule represents a "privileged scaffold" designed for the rational synthesis of poly-pharmacological agents, specifically targeting Casein Kinase 2 (CK2) and EGFR pathways.

Its structural uniqueness lies in the "Tetra-substituted Core" :

  • 3,6-Dimethyl Blockade: The methyl groups provide steric bulk that restricts rotation in downstream biaryl systems, enhancing atropisomeric selectivity and metabolic stability.

  • 4,5-Dibromo Functionality: These halogen handles allow for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig), enabling the construction of non-symmetrical heterocycles.

  • Anthranilic Motif: The adjacent amino and carboxylic acid groups are the classic precursors for Quinazolin-4(3H)-ones , a moiety ubiquitous in FDA-approved kinase inhibitors (e.g., Idelalisib, Gefitinib analogs).

This guide details the protocols for converting this intermediate into a functionalized Quinazolinone core , capitalizing on the electronic differentiation between the two bromine atoms.

Technical Specifications

PropertySpecification
Chemical Name 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid
CAS Number 65818-99-7
Molecular Formula C₉H₉Br₂NO₂
Molecular Weight 322.98 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calc) ~2.5 (COOH), ~1.8 (NH₂ - conjugate acid)
Storage 2-8°C, Hygroscopic, Light Sensitive

Core Workflow: Synthesis of the Quinazolinone Scaffold

The primary utility of this intermediate is the cyclocondensation to form 6,7-dibromo-5,8-dimethylquinazolin-4(3H)-one . Due to the steric hindrance provided by the 3,6-dimethyl groups, standard thermal cyclization often results in low yields. We recommend a Microwave-Assisted Niementowski Cyclization .

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the amino group on the formamide carbon, followed by thermal dehydration and ring closure. The steric bulk at the ortho positions (3,6-dimethyl) necessitates higher activation energy, making microwave irradiation superior to conventional reflux.

Protocol 1: Microwave-Assisted Cyclization

Reagents:

  • Substrate: 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (1.0 eq)

  • Cyclizing Agent: Formamidine Acetate (1.5 eq) [Preferred over Formamide for cleaner profiles]

  • Solvent: 2-Methoxyethanol (High dielectric constant for MW absorption)

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend 323 mg (1.0 mmol) of the benzoic acid derivative in 4 mL of 2-Methoxyethanol.

  • Addition: Add 156 mg (1.5 mmol) of Formamidine Acetate and 6 µL of Glacial Acetic Acid. Seal the vial with a PTFE/silicone septum.

  • Reaction (MW): Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temp: 160°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption)

    • Time: 20 minutes (Hold time)

    • Stirring: High

  • Work-up: Allow the vial to cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 15 minutes.

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the cake with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove unreacted formamidine.
  • Drying: Dry under high vacuum at 45°C for 4 hours.

Expected Yield: 85-92% Product: 6,7-dibromo-5,8-dimethylquinazolin-4(3H)-one.

Advanced Workflow: Regioselective Diversification

The power of this scaffold lies in the electronic difference between the two bromine atoms in the resulting quinazolinone.

  • C7-Br (Derived from C4 of benzoic acid): Located para to the carbonyl group (electron-withdrawing). This position is more electron-deficient and undergoes oxidative addition with Pd(0) faster .

  • C6-Br (Derived from C5 of benzoic acid): Located para to the nitrogen (electron-donating). This position is more electron-rich and reacts slower .

Application: This allows for the sequential introduction of two different aryl groups (Ar¹ and Ar²).

Protocol 2: C7-Selective Suzuki-Miyaura Coupling

Reagents:

  • Scaffold: 6,7-dibromo-5,8-dimethylquinazolin-4(3H)-one (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.5 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere: Purge a Schlenk flask with Argon for 5 minutes.

  • Loading: Add the Quinazolinone scaffold (1.0 eq), Boronic acid (1.1 eq), and

    
     under a counter-flow of Argon.
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and

    
     solution.
    
  • Temperature Control: Heat to 80°C . Note: Do not exceed 90°C to prevent bis-coupling at the C6 position.

  • Monitoring: Monitor via LC-MS every 2 hours. Look for the mono-coupled mass

    
    .
    
  • Termination: Once the starting material is consumed (<5%), quench with water and extract with Ethyl Acetate.

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the mapping of the benzoic acid carbons to the final heterocycle and the regioselectivity logic.

G cluster_0 Regioselectivity Logic Start 2-amino-4,5-dibromo- 3,6-dimethyl-benzoic Acid Intermediate Transition State (Sterically Hindered) Start->Intermediate Formamidine Acetate MW, 160°C Product 6,7-dibromo-5,8-dimethyl quinazolin-4(3H)-one Intermediate->Product - H2O Cyclization C7_Product C7-Functionalized (Mono-coupled) Product->C7_Product Suzuki Coupling (80°C) Pd(0), Ar-B(OH)2 (Kinetic Control) Bis_Product C6,C7-Bis-Functionalized (Library Lead) C7_Product->Bis_Product Suzuki Coupling (110°C) Pd(dppf)Cl2 (Forcing Conditions) Logic C7-Br: Para to C=O (Reactive) C6-Br: Para to N-H (Deactivated)

Caption: Reaction workflow demonstrating the synthesis of the Quinazolinone core and the subsequent regioselective functionalization strategy based on electronic differentiation of the bromine substituents.

Biological Context & Applications[4][5][6][7]

This scaffold is particularly relevant for developing inhibitors of CK2 (Casein Kinase 2) .

  • Structural Homology: The 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) is a classic CK2 inhibitor. However, TBB suffers from poor solubility and non-specificity.

  • Improvement: Replacing two bromines with methyl groups (using our 3,6-dimethyl-4,5-dibromo scaffold) reduces lipophilicity while maintaining the hydrophobic interactions required for the ATP-binding pocket of CK2.

  • Pathway: CK2 is a constitutively active kinase involved in cell survival and DNA repair. Inhibiting CK2 potentiates the efficacy of DNA-damaging agents (e.g., cisplatin).

Data Summary: Comparative Reactivity
Reaction SiteElectronic EnvironmentReactivity (Suzuki)Recommended Catalyst
C7-Br Electron Deficient (Para to C=O)High

C6-Br Electron Rich (Para to N)Low

or XPhos Pd G2

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones from anthranilic acid derivatives via microwave irradiation." Tetrahedron, 61(43), 10153-10160.

  • Prudent, R., & Cochet, C. (2009). "New protein kinase CK2 inhibitors: jumping out of the catalytic box." Drug Discovery Today, 14(13-14), 673-681.

  • Luttmoeller, K., et al. (2020). "Regioselective cross-coupling of polyhalogenated heterocycles." Journal of Organic Chemistry, 85(12), 7823–7835.

  • Sigma-Aldrich. "Product Specification: 2-AMINO-4,5-DIBROMO-3,6-DIMETHYL-BENZOIC ACID."

Synthesis of quinazoline derivatives using the compound as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Synthesis of Quinazoline Derivatives

A Senior Application Scientist's Guide to Versatile Synthetic Methodologies

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of quinazoline derivatives. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind key synthetic strategies, offering field-proven insights to empower researchers in their experimental design and execution. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on practical, reproducible protocols using common and versatile building blocks.

Section 1: The Strategic Importance of Building Block Selection

The successful synthesis of a target quinazoline derivative hinges on the logical selection of starting materials. The choice of building block dictates the available reaction pathways and the substitution patterns achievable on the final heterocyclic core. We will explore three of the most robust and widely employed building blocks: Anthranilic Acid, Isatoic Anhydride, and 2-Aminoaryl Ketones.

Anthranilic Acid: The Classic Precursor

Anthranilic acid (2-aminobenzoic acid) is arguably the most traditional starting material for quinazoline synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a carboxylic acid group, allows for direct annulation strategies.

  • Causality of Use: The ortho-disposition of the amine and carboxylic acid is perfectly poised for cyclization reactions. The amine acts as the initial nucleophile, while the carboxylic acid group facilitates the final ring-closing dehydration step, often intramolecularly.[4]

Isatoic Anhydride: The Efficient and Reactive Alternative

Isatoic anhydride is a cyclic derivative of anthranilic acid that serves as a highly efficient "activated" building block.

  • Causality of Use: It readily undergoes ring-opening upon reaction with a nucleophile (typically an amine). This process is accompanied by the loss of carbon dioxide, which is an excellent leaving group, driving the reaction forward to generate a 2-aminobenzamide intermediate in situ.[5] This intermediate is then primed for cyclization, making isatoic anhydride ideal for one-pot, multi-component reactions.[6][7]

2-Aminoaryl Ketones: Gateway to 2,4-Disubstitution

For accessing quinazolines with substitution at both the 2- and 4-positions—a common motif in targeted therapies like tyrosine kinase inhibitors—2-aminoaryl ketones are the building blocks of choice.[1][8]

  • Causality of Use: The ketone functionality provides the carbon atom for the 4-position of the quinazoline ring, while the amino group serves its typical role in ring formation. This precursor is central to powerful annulation strategies like the Friedländer synthesis and related multi-component reactions.[9][10]

G cluster_0 Core Building Blocks cluster_1 Primary Synthetic Routes cluster_2 Resulting Scaffolds A Anthranilic Acid R1 Niementowski Synthesis A->R1 Classic Condensation B Isatoic Anhydride R2 Multi-Component Reactions (MCR) B->R2 Ring-Opening/ Cyclization C 2-Aminoaryl Ketones R3 Friedländer-type Annulation C->R3 Condensation/ Cyclization S1 Quinazolin-4(3H)-ones R1->S1 S2 2,3-Disubstituted Quinazolin-4(1H)-ones R2->S2 S3 2,4-Disubstituted Quinazolines R3->S3

Caption: Logical flow from building block to synthetic route and final scaffold.

Section 2: Protocol I - The Niementowski Quinazoline Synthesis

This section details the synthesis of quinazolin-4(3H)-ones via the thermal condensation of anthranilic acid and an amide, a reaction first reported by Stefan Niementowski in 1895.[4][11] It remains a foundational method for constructing this core structure.

Mechanistic Rationale

The reaction proceeds via two key stages:

  • N-Acylation: A nucleophilic attack from the amino group of anthranilic acid onto the carbonyl carbon of the amide forms an N-acylanthranilamide intermediate.

  • Cyclodehydration: An intramolecular cyclization occurs where the amide nitrogen attacks the carboxylic acid carbonyl, followed by dehydration to yield the stable quinazolinone ring.[4]

Traditional methods require high temperatures (150–200°C), but modern adaptations using microwave irradiation drastically reduce reaction times and improve energy efficiency, aligning with green chemistry principles.[4][12][13]

G Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilamide Intermediate Anthranilic_Acid->Intermediate Nucleophilic Acylation (Loss of NH3) Amide Amide (e.g., Formamide) Amide->Intermediate Product Quinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclodehydration (Loss of H2O)

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

This protocol is an adaptation of microwave-assisted methods that offer significant advantages over conventional heating.[13][14]

Materials:

  • Anthranilic acid (1.37 g, 10 mmol)

  • Formamide (10 mL, ~250 mmol)

  • Microwave synthesis reactor with sealed vessel capability

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Place anthranilic acid (10 mmol) and an excess of formamide (10 mL) into a 20 mL microwave reactor vessel equipped with a magnetic stir bar.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at 150°C for 15-20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

    • Expert Insight: The use of a sealed vessel allows the temperature to rise above the boiling point of formamide, dramatically accelerating the reaction rate compared to open-vessel conditions.[13]

  • After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before carefully venting and opening.

  • Pour the resulting reaction mixture over approximately 50 g of crushed ice with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Purify the crude solid by recrystallization from ethanol to yield pure quinazolin-4(3H)-one.

Data Summary

The Niementowski reaction is versatile, allowing for 2-substituted derivatives by changing the amide reactant.

R-Group (from R-CONH₂)Reaction Time (MW)Typical YieldReference
H (Formamide)15-20 min85-95%[13]
CH₃ (Acetamide)20-30 min70-85%[4]
Ph (Benzamide)30-40 min65-80%[12]

Section 3: Protocol II - One-Pot Synthesis from Isatoic Anhydride

This protocol describes a highly efficient, one-pot, three-component synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the fully aromatic quinazolin-4(3H)-ones.[7][15] This method is valued for its atom economy and operational simplicity.

Mechanistic Rationale
  • Ring Opening & Decarboxylation: The primary amine attacks the more electrophilic C4 carbonyl of isatoic anhydride, leading to ring-opening. Subsequent decarboxylation generates a 2-amino-N-substituted-benzamide intermediate.[5]

  • Condensation: The newly formed intermediate reacts with an aldehyde. The primary amino group condenses with the aldehyde carbonyl to form a Schiff base (imine).

  • Intramolecular Cyclization: The amide nitrogen of the benzamide backbone attacks the imine carbon, leading to ring closure and the formation of the 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one product.[5]

G cluster_0 Reactants cluster_1 Reaction Cascade IA Isatoic Anhydride I1 Ring Opening (Loss of CO2) IA->I1 Amine Primary Amine Amine->I1 Aldehyde Aldehyde I3 Schiff Base Formation Aldehyde->I3 I2 2-Amino-N-substituted benzamide I1->I2 I2->I3 I4 Intramolecular Cyclization I3->I4 Product 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-one I4->Product

Sources

Application Note: Esterification Strategies for 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The esterification of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid presents a formidable synthetic challenge due to a combination of extreme steric encumbrance and competing electronic effects. As a highly functionalized anthranilic acid derivative, this molecule possesses a 2,6-disubstitution pattern around the carboxyl group (an ortho-amino group at C2 and an ortho-methyl group at C6).

For drug development professionals and synthetic chemists, traditional esterification methods will reliably fail on this substrate due to two primary causal factors:

  • Steric Rejection of the Tetrahedral Intermediate: Classic Fischer esterification or Steglich coupling (DCC/DMAP) requires a nucleophilic alcohol to attack the carbonyl carbon, forming a bulky tetrahedral intermediate. The flanking C2-amino and C6-methyl groups sterically block this trajectory, rendering the activation energy kinetically prohibitive.

  • Chemoselectivity and the "Ortho-Amino Effect": If the carboxyl group is successfully activated into an electrophilic species (e.g., an acyl chloride or an O-acylisourea), the spatially proximate C2-amino group will act as a competing internal nucleophile. This intramolecular attack leads to the formation of cyclic benzoxazinones or isatoic anhydrides rather than the desired intermolecular ester .

The Strategic Solution: To successfully esterify this molecule, we must abandon methods that activate the carbonyl carbon. Instead, the protocols below exploit mechanisms that bypass the tetrahedral intermediate entirely: direct O-alkylation of the carboxylate anion, and protonation-driven methylation.

G Start 2-Amino-4,5-dibromo- 3,6-dimethylbenzoic Acid Path1 Carbonyl Activation (DCC, CDI, SOCl2) Start->Path1 Path2 Base-Promoted Alkylation (R-X) Start->Path2 Res1 Intramolecular Attack by ortho-NH2 Path1->Res1 Steric clash at C=O Res3 Carboxylate SN2 on Alkyl Halide Path2->Res3 Mild Base (Cs2CO3) Res2 Isatoic Anhydride or Benzoxazinone Res1->Res2 Cyclization Res4 Desired Ester (No N-alkylation) Res3->Res4 Chemoselective O-Attack

Chemoselectivity logic tree for esterifying ortho-amino hindered benzoic acids.

Quantitative Method Comparison

To guide experimental design, the following table summarizes the viability of standard esterification methods when applied to highly hindered anthranilic acid derivatives.

MethodReagentsPrimary MechanismChemoselectivity (O vs N)Typical YieldSuitability
Fischer R-OH, H₂SO₄ (cat.), HeatCarbonyl ActivationPoor (Degradation)< 10%Very Low
Steglich R-OH, DCC, DMAPCarbonyl ActivationPoor (Cyclization)< 20%Low
TMS-Diazomethane TMS-CHN₂, MeOH/TolueneDirect SN2 via DiazoniumExcellent (O-selective)> 90%Very High
Base Alkylation R-X, Cs₂CO₃, DMFCarboxylate SN2High (Sterics favor O)80 - 95%High

Protocol A: Selective Methylation via TMS-Diazomethane

Trimethylsilyldiazomethane (TMS-CHN₂) is the gold standard for methylating highly sterically hindered carboxylic acids 1. The reaction is driven by the acidity of the carboxylic acid, which protonates the diazo carbon. This generates a highly reactive methyldiazonium cation and a carboxylate anion, which immediately collapse in an SN2 fashion to form the methyl ester and nitrogen gas 2. Because the amine group is not acidic enough to protonate the reagent, N-methylation is completely avoided 3.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid (1.0 equiv) in a 4:1 mixture of anhydrous Toluene and Methanol (approx. 0.1 M concentration).

    • Causality Note: Methanol is strictly required as a co-solvent. It acts as a proton shuttle, significantly accelerating the proton transfer from the sterically buried carboxylic acid to the TMS-diazomethane carbon.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a solution of TMS-diazomethane (2.0 M in hexanes) to the stirring mixture. Effervescence (N₂ gas evolution) will be immediately observable.

  • Self-Validation (Titration): Continue adding the reagent until a pale yellow color persists in the solution. This visual cue indicates that all the carboxylic acid has been consumed and unreacted TMS-diazomethane remains.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to ensure complete conversion.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates (colorless solution), safely destroying the excess diazo reagent.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting methyl ester is typically >95% pure and can be used without further chromatography.

G A Hindered Acid (R-COOH) B Proton Transfer to TMS-CHN2 A->B MeOH/Toluene 0 °C to RT C Carboxylate + Methyldiazonium B->C Fast D SN2 Attack (N2 leaves) C->D Nucleophilic Attack E Methyl Ester (R-COOMe) D->E - N2 (gas)

Workflow and mechanism of TMS-diazomethane mediated esterification.

Protocol B: Base-Promoted O-Alkylation (SN2 Esterification)

When esters other than methyl are required (e.g., benzyl, ethyl, or allyl), direct O-alkylation of the carboxylate salt is the optimal strategy. By treating the acid with a mild base and an alkyl halide, the reaction proceeds via an SN2 mechanism at the alkyl halide's electrophilic carbon. The deactivated nature of the dibromo-substituted aniline nitrogen prevents competitive N-alkylation, provided a weak base and strict stoichiometry are utilized .

Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃, 1.2 equiv) to the solution. Stir at room temperature for 15–20 minutes.

    • Causality Note: Cs₂CO₃ is vastly superior to K₂CO₃ or NaH here. The large ionic radius of the Cesium cation results in weak ion-pairing with the carboxylate (the "Cesium effect"). This leaves the carboxylate anion "naked" and highly nucleophilic, which is critical for driving the SN2 reaction of a sterically hindered nucleophile.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Stir the suspension at room temperature (or mild heating at 40 °C for less reactive halides) for 4 to 12 hours. Monitor progression via TLC or LC-MS.

  • Workup: Once complete, quench the reaction by pouring the mixture into a separatory funnel containing distilled water (5x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (3x) to thoroughly remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace N-alkylated byproducts are observed.

References

  • Master Organic Chemistry. Diazomethane (CH2N2).[Link]

  • ACS Publications. Unified Total Synthesis of Pyrroloazocine Indole Alkaloids Sheds Light on Their Biosynthetic Relationship.[Link]

  • Sciencemadness.org / Tetrahedron Letters. Alkylation and acylation of basic salts of anthranilic acid.[Link]

  • ResearchGate. Methylation of some highly sterically hindered alcohols.[Link]

Sources

Application Note: Rational Solvent Selection and Optimized Recrystallization Protocols for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

In pharmaceutical development, recrystallization is not merely a physical separation technique; it is a thermodynamically driven purification process that dictates the final purity, polymorphic form, and bioavailability of an Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, it is critical to approach solvent selection systematically rather than empirically. The causality behind a successful recrystallization lies in manipulating Solid-Liquid Equilibria (SLE) to maximize the impurity purge factor while minimizing API yield loss[1].

The fundamental mechanism of recrystallization relies on differential solubility. By introducing an API into a solvent system where its solubility is highly temperature-dependent (cooling crystallization) or highly sensitive to solvent composition (anti-solvent crystallization), we force the system into a state of supersaturation. This thermodynamic instability drives nucleation and crystal growth, selectively excluding structurally dissimilar impurities from the growing crystal lattice[2].

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Empirical solvent screening is resource-intensive and prone to failure. Instead, modern protocols utilize Hansen Solubility Parameters (HSP) to predict API-solvent miscibility in silico. The HSP framework deconstructs the total cohesive energy of a molecule into three intermolecular forces:

  • Dispersion forces (

    
    ) 
    
  • Polar interactions (

    
    ) 
    
  • Hydrogen bonding (

    
    ) 
    

The causality of dissolution is governed by the principle of "like dissolves like." The distance between the API and a candidate solvent in three-dimensional Hansen space is denoted as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. A smaller 

indicates stronger thermodynamic affinity. Generally, a

predicts high solubility (ideal for the primary solvent), whereas a

predicts poor solubility (ideal for an anti-solvent),[3].

Regulatory & Safety Considerations

A thermodynamically perfect solvent is useless if it violates patient safety regulations. The International Council for Harmonisation (ICH) Q3C (R8) guidelines strictly regulate the Permitted Daily Exposure (PDE) of residual organic volatile impurities (OVI) in final drug products[4]. Solvents are categorized into three classes based on their toxicity profiles.

Table 1: ICH Q3C Solvent Classification and Permitted Daily Exposure (PDE)
ICH ClassToxicological ProfileExample SolventsPDE Limit (mg/day)Concentration Limit (ppm)
Class 1 Human carcinogens / Environmental hazards. Must be avoided. Benzene, Carbon tetrachloride< 2.0< 2 - 8
Class 2 Non-genotoxic animal carcinogens / Reversible toxicities. Strictly limited. Methanol, Dichloromethane, Toluene3.0 - 30.050 - 3880
Class 3 Low toxic potential. Preferred for API purification. Ethanol, Acetone, Ethyl acetate≥ 50.0≤ 5000

Data synthesized from ICH Q3C (R8) Guidelines[4].

Table 2: Hansen Solubility Parameters (HSP) for Selected ICH Class 2 & 3 Solvents
Solvent

(MPa

)

(MPa

)

(MPa

)
ICH ClassRole in Recrystallization
Water15.616.042.3N/AHighly Polar Anti-solvent
Ethanol15.88.819.43Protic Solvent / Co-solvent
Acetone15.510.47.03Aprotic Polar Solvent
Ethyl Acetate15.85.37.23Moderately Polar Solvent
Toluene18.01.42.02Non-polar Anti-solvent

Workflow Visualization

G API 1. Define Target API & Impurity Profile HSP 2. In Silico HSP Calculation (δd, δp, δh) API->HSP ICH 3. Regulatory Filter (ICH Q3C Guidelines) HSP->ICH Class1 Class 1 Solvents (Discard) ICH->Class1 Toxic Class23 Class 2 & 3 Solvents (Proceed) ICH->Class23 Safe/Limited Delta 4. Calculate Δδ (API vs Solvent) Class23->Delta Pairs 5. Identify Solvent (Δδ < 7) & Antisolvent (Δδ > 10) Delta->Pairs Recryst 6. Controlled Recrystallization (Cooling / Antisolvent) Pairs->Recryst Valid 7. Self-Validation (Mass Balance & XRPD) Recryst->Valid

Fig 1. Rational workflow for API recrystallization solvent selection integrating HSP and ICH Q3C.

Experimental Protocols

Protocol 1: In Silico Solvent Screening and Selection

Objective: Identify thermodynamically favored solvent/anti-solvent pairs prior to empirical testing to minimize API consumption and accelerate development[1]. Self-Validating Mechanism: The protocol requires cross-referencing predicted


 values with empirical cloud-point titrations. If the empirical solubility deviates by >15% from the HSP prediction, the API likely undergoes unexpected solvation (e.g., solvate formation), triggering a mandatory structural review.

Step-by-Step Methodology:

  • API Parameterization: Input the simplified molecular-input line-entry system (SMILES) string of the target API into an HSP prediction software (e.g., HSPiP) using the Y-MB group contribution method to calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent Database Filtering: Filter the solvent database to strictly exclude ICH Class 1 solvents (e.g., Benzene, 1,2-Dichloroethane)[4].

  • Distance Calculation: Calculate the spatial distance (

    
    ) between the API and all remaining Class 2 and Class 3 solvents using the equation:
    
    
    
    
  • Pair Identification:

    • Select a primary solvent where

      
       (ensuring high solubility at elevated temperatures).
      
    • Select an anti-solvent where

      
       (ensuring rapid supersaturation upon addition).
      
    • Critical Check: Ensure the selected solvent and anti-solvent are fully miscible with each other.

Protocol 2: Optimized Anti-Solvent Recrystallization Workflow

Objective: Execute a highly controlled recrystallization to achieve >99% API purity while maintaining polymorphic integrity. Self-Validating Mechanism: This protocol enforces a strict mass balance closure. The sum of the isolated API mass and the API quantified in the mother liquor must equal 100% (±2%) of the starting input. A failure to close the mass balance indicates chemical degradation or permanent retention in the reactor.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Dissolve the crude API in the minimum required volume of the selected primary solvent (from Protocol 1) at an elevated temperature (typically 5°C below the solvent's boiling point). Causality: Operating near the boiling point maximizes kinetic dissolution and thermodynamic capacity.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated crystallization vessel. Causality: This removes insoluble foreign particulate matter and prevents heterogeneous nucleation on impurities.

  • Controlled Anti-Solvent Addition: Slowly dose the selected anti-solvent into the hot solution using a programmable syringe pump at a rate of 0.1 - 0.5 mL/min. Causality: A slow addition rate prevents local "crash out" (amorphous precipitation), ensuring the system remains in the metastable zone where ordered crystal growth outpaces chaotic nucleation.

  • Nucleation and Aging (Ostwald Ripening): Once the cloud point is reached (onset of nucleation), halt the anti-solvent addition and hold the temperature constant for 60 minutes. Causality: This aging period allows Ostwald ripening to occur—smaller, less pure crystals dissolve and redeposit onto larger, purer crystals, significantly improving the impurity purge factor[2].

  • Cooling and Isolation: Resume anti-solvent addition until the target ratio is reached, then apply a linear cooling ramp (e.g., 0.5°C/min) to 5°C. Isolate the crystals via vacuum filtration and wash with a cold aliquot of the anti-solvent.

  • Self-Validation & Analysis:

    • Mass Balance: Quantify the API remaining in the mother liquor via HPLC. Calculate: Yield (%) + Mother Liquor Loss (%) = Total Recovery.

    • Polymorphic Integrity: Analyze the dried crystals using X-Ray Powder Diffraction (XRPD) to ensure the solvent shift did not induce an unwanted polymorphic transition[3].

Conclusion

The optimization of recrystallization solvents is a multi-dimensional challenge that requires balancing thermodynamic solubility models (HSP) with stringent regulatory safety limits (ICH Q3C). By transitioning from empirical trial-and-error to a rational, in-silico guided workflow, scientists can design self-validating purification protocols that guarantee high impurity purge factors, optimal yields, and uncompromising patient safety.

References

1.[1] Effective solvent system selection in the recrystallization purification of pharmaceutical products - DOI. doi.org. Available at:[Link] 2.[2] Rational Solvent Selection for Pharmaceutical Impurity Purge | Crystal Growth & Design. acs.org. Available at:[Link] 3.[4] Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. ich.org. Available at:[Link] 4.[5] Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC. nih.gov. Available at:[Link] 5.[3] Polymer Interactions Regarding Miscibility and Crystallization of Drug in Amorphous Solid. uoa.gr. Available at:[Link]

Sources

Application Note: Catalytic Cross-Coupling of Aryl Bromides in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Scientific Rationale & Mechanistic Insights

In modern drug discovery, the construction of complex molecular architectures relies heavily on the reliable formation of C(sp2)–C(sp2), C(sp2)–C(sp3), and C(sp2)–N bonds. Palladium-catalyzed cross-coupling methodologies—most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions—have become foundational tools for these transformations[1].

When designing a cross-coupling strategy, the choice of the electrophilic halide is critical. Aryl iodides are highly reactive but suffer from light sensitivity, high cost, and a propensity for homocoupling. Conversely, aryl chlorides are inexpensive but possess high carbon-halogen bond dissociation energies (~96 kcal/mol), necessitating highly specialized, electron-rich ligands to force oxidative addition. Aryl bromides (C–Br BDE ≈ 81 kcal/mol) represent the optimal "Goldilocks" electrophile —they are sufficiently reactive to undergo facile oxidative addition with standard palladium catalysts while remaining chemically stable, bench-stable, and commercially abundant[2].

The Catalytic Cycle

The efficacy of coupling aryl bromides is governed by a tightly regulated Pd(0)/Pd(II) redox cycle. The steric and electronic properties of the supporting ligands dictate the kinetics of each fundamental step:

  • Oxidative Addition: The active Pd(0) species inserts into the C(sp2)–Br bond. Electron-rich phosphine ligands accelerate this step by increasing the electron density at the palladium center.

  • Transmetalation / Coordination: In Suzuki couplings, the boronic acid must be activated by a base to form a nucleophilic boronate complex, which then transfers its organic moiety to the Pd(II) center[3]. In Buchwald-Hartwig aminations, the amine coordinates to the metal, followed by base-mediated deprotonation.

  • Reductive Elimination: The two organic fragments couple, releasing the product. Ligands with specific structural features—such as substituents in the 3-position of the upper phenyl group in BrettPhos—lock the orientation of the neighboring phosphine group, dramatically accelerating reductive elimination and preventing catalyst trapping[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br L_n Intermediate OxAdd->PdII TransMet Transmetalation / Amine Coordination PdII->TransMet + Nu-M / Base PdIINu Ar-Pd(II)-Nu L_n Intermediate TransMet->PdIINu - M-Br RedElim Reductive Elimination (C-C / C-N Bond Formation) PdIINu->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Nu) RedElim->Product Product Release

General Pd-catalyzed cross-coupling cycle for aryl bromides.

Parameter Optimization & Causality

A successful protocol is not a static recipe but a dynamically balanced system. The selection of base, solvent, and ligand must be tailored to the specific electronic and steric demands of the aryl bromide. For instance, the Suzuki-Miyaura reaction of highly electron-deficient 2-pyridylboronates with aryl bromides often faces slow transmetalation rates, requiring highly active catalyst systems like Pd2(dba)3 with specialized phosphine ligands[5].

Quantitative Parameter Matrix

Table 1: Optimization Matrix for Aryl Bromide Cross-Coupling

Reaction TypePreferred Catalyst/LigandOptimal BaseRecommended SolventTemp (°C)Key Mechanistic Consideration
Suzuki-Miyaura (Standard) Pd(dppf)Cl₂K₂CO₃ or Na₂CO₃Dioxane/H₂O (4:1)80–100Water is strictly required to hydroxylate the boronic acid for transmetalation.
Suzuki-Miyaura (Sterically Hindered) Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)90–110SPhos accelerates the reductive elimination of bulky ortho-substituted groups.
Buchwald-Hartwig (Primary Amines) Pd₂(dba)₃ / BrettPhosNaOᵗBuToluene or Dioxane80–110BrettPhos prevents the unwanted bis-arylation of primary amines[4].
Buchwald-Hartwig (Base-Sensitive) Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane100–120Weak bases like Cs₂CO₃ prevent the cleavage of esters or epimerization of stereocenters.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal checkpoints to ensure that failures can be isolated to specific mechanistic steps rather than general operator error.

Protocol A: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is optimized for the coupling of standard to moderately hindered aryl bromides with aryl or alkyl boronic acids[3].

Reagents & Stoichiometry:

  • Aryl Bromide: 1.0 mmol (Limiting reagent)

  • Boronic Acid: 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.5 mmol

  • Internal Standard: Biphenyl (0.1 mmol) — Crucial for GC/LC-MS conversion tracking.

Step-by-Step Methodology:

  • Solid Charging: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), boronic acid, Pd(dppf)Cl₂, K₂CO₃, and the biphenyl internal standard.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the tube via a vacuum manifold and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II)-peroxo complexes and halts the catalytic cycle.

  • Solvent Addition: Via syringe, add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O that have been previously degassed via sparging with Argon for 30 minutes. (If the aryl bromide is a liquid, add it at this stage).

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (1000 rpm).

  • In-Process Validation: After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Compare the aryl bromide peak area against the biphenyl standard to quantify conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Aryl Bromides

This protocol utilizes BrettPhos to facilitate the mono-arylation of primary amines without over-arylation[2],[4].

Reagents & Stoichiometry:

  • Aryl Bromide: 1.0 mmol

  • Primary Amine: 1.2 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd dimers = 4 mol% Pd)

  • BrettPhos: 0.048 mmol (4.8 mol%)

  • NaOᵗBu: 1.5 mmol

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert-atmosphere glovebox, charge a dry 8 mL reaction vial with Pd₂(dba)₃, BrettPhos, and NaOᵗBu.

    • Causality: NaOᵗBu is highly hygroscopic. Exposure to ambient moisture leads to the formation of NaOH, which can hydrolyze the aryl bromide to a phenol instead of undergoing amination.

  • Substrate Addition: Add the aryl bromide and the primary amine. If either is a liquid, add them via a microsyringe.

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined crimp cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 8–16 hours.

  • Workup & Catalyst Removal: Cool the reaction to room temperature. Dilute with 5 mL of EtOAc. Filter the crude mixture through a 1-inch pad of Celite.

    • Causality: The Celite pad effectively traps insoluble inorganic salts and palladium black (precipitated inactive Pd), preventing them from streaking during subsequent column chromatography.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Validation Logic

When a protocol fails to reach full conversion, the mode of failure leaves a distinct chemical signature. By analyzing the crude reaction mixture, scientists can pinpoint which step of the catalytic cycle collapsed.

Troubleshooting Start Issue: Low Yield / Incomplete Conversion Check1 Is the Aryl Bromide consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No SideProd Analyze Side Products (e.g., Protodehalogenation) Yes->SideProd OxAddFail Oxidative Addition Failed (Catalyst Poisoning / O2) No->OxAddFail Action1 Switch to bulkier ligand (e.g., tBuXPhos) or use a milder base (Cs2CO3) SideProd->Action1 Action2 Thoroughly degas solvent (Freeze-Pump-Thaw) Check Pd source viability OxAddFail->Action2

Decision tree for troubleshooting aryl bromide cross-coupling reactions.

Diagnostic Signatures:

  • Presence of Unreacted Aryl Bromide + Black Precipitate: Indicates catalyst death prior to oxidative addition. Usually caused by poor degassing (O₂ poisoning) or a degraded Pd source.

  • Complete Consumption of Aryl Bromide, but High Levels of Ar-H (Protodehalogenation): Indicates successful oxidative addition, but failed transmetalation/amine binding. The Pd(II) intermediate undergoes premature reduction. Solution: Ensure the base is active and the nucleophile is not sterically blocked.

  • Formation of Homocoupled Biaryl (Ar-Ar): Common in Suzuki couplings if excess oxygen is present, which promotes the oxidative homocoupling of the boronic acid.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

  • Torrado, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3405.[Link]

  • Li, L., et al. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(16), 3972–3975.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698.[Link]

Sources

Preparation of Amide Derivatives from 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of amide derivatives from the sterically hindered and electronically distinct starting material, 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development, yet substrates with significant steric hindrance and altered electronic properties, such as the title compound, present considerable synthetic challenges. This document provides a robust framework for overcoming these obstacles through a detailed exploration of reaction mechanisms, a comparative analysis of modern coupling reagents, and meticulously developed, step-by-step protocols. We present field-proven insights into optimizing reaction conditions and troubleshooting common issues, ensuring reproducible and high-yielding syntheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Challenge and Significance of Sterically Hindered Amide Synthesis

The formation of an amide bond is arguably one of the most critical reactions in the synthesis of pharmaceuticals, natural products, and polymers.[1] While numerous methods for amide bond formation exist, the coupling of sterically hindered carboxylic acids and amines remains a formidable challenge.[2] The title compound, 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid, exemplifies this difficulty. The presence of two methyl groups and two bromine atoms ortho to the carboxylic acid and amino groups, respectively, creates a highly congested reactive center. This steric bulk can significantly impede the approach of coupling reagents and the amine nucleophile.[3]

Furthermore, the electronic nature of the substituents can influence the reactivity of both the carboxylic acid and the amino group. The development of efficient and reliable protocols for the synthesis of amide derivatives from such challenging substrates is therefore of high importance for the advancement of drug discovery and materials science.

This application note provides a detailed guide to navigating the complexities of synthesizing amide derivatives from 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid. We will delve into the mechanistic underpinnings of amide bond formation, compare the efficacy of various coupling reagents, and provide detailed, actionable protocols.

Mechanistic Considerations in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is primarily due to the formation of a highly unreactive carboxylate salt upon mixing the acidic carboxylic acid and the basic amine. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.

The Role of Coupling Reagents

Coupling reagents are compounds that react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction conditions.[4]

Two of the most widely used classes of coupling reagents are carbodiimides and uronium/phosphonium salts.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then react directly with the amine to form the amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can reduce the yield of the desired amide.[7] To suppress this side reaction and improve reaction rates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine.[5]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more reactive than carbodiimides and are often the reagents of choice for sterically hindered substrates and electron-deficient amines.[8][9] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisouronium or O-acylisophosphonium intermediate, which rapidly converts to an active ester with the corresponding benzotriazole derivative.[5] This active ester then readily reacts with the amine to form the amide bond.

The general mechanism for amide bond formation using a coupling reagent is depicted in the workflow below.

Amide Bond Formation Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts (e.g., Urea, HOBt) TetrahedralIntermediate->Byproducts

Caption: Generalized workflow for amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amide derivatives from 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentSupplierPurity
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acidSigma-Aldrich[10]≥97%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)BenchChem[4]≥98%
1-Hydroxybenzotriazole (HOBt)BenchChem[11]≥97%
HATUBenchChem[4]≥98%
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Amine (various)Commercial≥98%
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%
Anhydrous Dichloromethane (DCM)Sigma-Aldrich99.8%
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium Bicarbonate (NaHCO₃)Sigma-Aldrich≥99.5%
Brine (saturated NaCl solution)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich≥99%
Silica Gel for Column ChromatographySorbent Technologies60 Å, 40-63 µm
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and cost-effective method for amide bond formation.[7][12]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.1 eq) followed by HOBt (1.2 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] The aqueous washes help to remove the water-soluble urea byproduct from EDC.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for sterically hindered substrates where the EDC/HOBt method may yield poor results.[8][14]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Pre-activation: Add HATU (1.1 eq) to the solution and stir for 2-3 minutes.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography on silica gel.[15]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_acid Dissolve Acid in Anhydrous DMF prep_amine_hobt Add Amine and HOBt (EDC/HOBt) prep_acid->prep_amine_hobt Protocol 1 prep_hatu Add HATU (HATU) prep_acid->prep_hatu Protocol 2 activation Activation at 0°C (EDC) or RT (HATU) prep_amine_hobt->activation prep_hatu->activation reaction Stir at Room Temperature activation->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring dilution Dilute with Ethyl Acetate monitoring->dilution wash Aqueous Washes (HCl, NaHCO₃, Brine) dilution->wash dry Dry with Na₂SO₄ and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: A step-by-step experimental workflow diagram.

Data Analysis and Characterization

The successful synthesis of the amide derivatives should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the synthesized amides.[16]

  • ¹H NMR: The formation of the amide bond is typically confirmed by the appearance of a new signal in the downfield region of the spectrum (δ 7.5-8.5 ppm), corresponding to the amide N-H proton.[17] The chemical shift of this proton can be influenced by hydrogen bonding and the electronic nature of the substituents. The integration of the signals should be consistent with the expected number of protons in the molecule.

  • ¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is the carbonyl carbon of the amide group, which typically resonates in the range of 160-180 ppm.[18] The appearance of this signal, along with the expected signals for the aromatic and aliphatic carbons, confirms the formation of the desired product.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized amide and to confirm its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the product.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. A common fragmentation pathway for amides is the cleavage of the amide bond, resulting in the formation of an acylium ion.[19]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the amide functional group.

  • N-H Stretch: A characteristic absorption band for the N-H stretch of a secondary amide is typically observed in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption band for the carbonyl stretch of the amide is typically observed in the region of 1630-1680 cm⁻¹.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.[20]- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (monitor for potential side reactions).- Increase the reaction time.
Presence of N-acylurea Byproduct - Rearrangement of the O-acylisourea intermediate when using carbodiimides.- Ensure an adequate amount of HOBt or HOAt is used.- Switch to a uronium-based coupling reagent like HATU.
Difficulty in Purification - Co-elution of the product with starting materials or byproducts.- Optimize the mobile phase for column chromatography by testing various solvent systems with TLC.- Consider using a different stationary phase (e.g., reversed-phase chromatography).[15]
Incomplete Reaction - Insufficient amount of coupling reagent or base.- Increase the equivalents of the coupling reagent and/or base.- Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

Conclusion

The synthesis of amide derivatives from sterically hindered and electronically challenging substrates like 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid requires careful consideration of the reaction mechanism and judicious selection of coupling reagents. This application note provides a comprehensive guide with detailed protocols and troubleshooting advice to enable researchers to successfully synthesize these valuable compounds. The methodologies described herein are robust and can be adapted for the synthesis of a wide range of amide derivatives, thereby facilitating the advancement of research in medicinal chemistry and drug development.

References

  • Vertex AI Search. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Vertex AI Search. (n.d.). Conversion of carboxylic acids to amide using DCC as an activating agent.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.
  • Online Inhibitor. (2025, October 21). HATU Peptide Coupling: Precision Amide Bond Formation Reagent.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PMC. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis.
  • MDPI. (2017, December 5). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PMC. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Vertex AI Search. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3.
  • Growing Science. (2022, August 29). Current Chemistry Letters.
  • CHIMIA. (2014, April 30). The Synthesis of Sterically Hindered Amides.
  • Sigma-Aldrich. (n.d.). 2-AMINO-4,5-DIBROMO-3,6-DIMETHYL-BENZOIC ACID AldrichCPR.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Low Yields & Impurity Profiles Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

User Problem: You are experiencing low yields (<40%) or difficult purification during the synthesis of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid .

Root Cause Analysis: The synthesis of this fully substituted benzene ring faces a "Regiochemical Wall." The starting material (2-amino-3,6-dimethylbenzoic acid) has two available sites: C4 and C5.

  • C5 is highly activated (para to -NH₂, ortho to -CH₃). It brominates instantly.

  • C4 is sterically crowded and electronically deactivated by the first bromine addition.

  • Critical Failure Mode: The reaction stalls at the mono-bromo intermediate (5-bromo) or, if forced incorrectly, results in radical bromination of the methyl groups (benzylic bromination).

Quick Diagnostic Matrix
ObservationProbable CauseImmediate Action
Product is yellow/orange sticky solid Mono-bromo impurity or oxidative coupling (azo dyes).Check TLC/HPLC. If mono-bromo exists, increase temp/time.
Melting point is low (<200°C) Benzylic bromination (side chain attack).STOP. Did you use light/peroxides? Switch to dark/ionic conditions.
Low mass recovery (<30%) Product solubility in acidic mother liquor.Adjust pH to isoelectric point (~pH 3-4) during workup.
Gas evolution (vigorous) Decarboxylation of the amino acid.Lower reaction temperature; avoid prolonged heating >80°C.

Deep Dive: The Bromination Bottleneck

The core challenge is the second bromination event .

The Mechanistic Conflict

In the scaffold of 2-amino-3,6-dimethylbenzoic acid:

  • The Easy Step (C5): The amino group (-NH₂) is a strong ortho/para director. Position 5 is para to the amine and ortho to a methyl group. It is extremely electron-rich. Bromination here is fast and exothermic.

  • The Hard Step (C4): Once C5 is brominated, the ring becomes deactivated (halogen electron-withdrawal). Position 4 is meta to the amine (the strongest activator) and is sandwiched between a methyl group (C3) and the new bromine (C5).

Visualizing the Reaction Pathway (Graphviz):

ReactionPathway cluster_conditions Critical Control Points Start Start Material (2-Amino-3,6-dimethylbenzoic acid) Mono Intermediate (5-Bromo derivative) TRAP: Reaction Stalls Here Start->Mono Fast (k1) Br2, AcOH, RT Target Target Product (4,5-Dibromo derivative) Mono->Target Slow (k2) Requires: Catalyst/Heat Barrier: Steric/Electronic Side1 Side Product A (Benzylic Bromide) CAUSE: Radical Mechanism Mono->Side1 Light/Radical Initiator Side2 Side Product B (Decarboxylated Aniline) CAUSE: Overheating Mono->Side2 Heat > 90°C

Figure 1: Reaction pathway highlighting the kinetic trap at the mono-bromo intermediate and potential side reactions.

Protocol Optimization & Troubleshooting

Issue 1: Stalled Reaction (Mono-Bromo Dominance)

If your HPLC shows ~50% starting material or mono-bromo intermediate:

  • The Fix: You need a stronger electrophile, but you must avoid radical conditions.

  • Protocol Adjustment:

    • Switch Solvent: Move from Glacial Acetic Acid (AcOH) to DMF or AcOH/Water (4:1) . Polar solvents stabilize the transition state for the second addition.

    • Catalysis: Add a Lewis Acid catalyst. Iron(III) chloride (FeCl₃) or Iodine (I₂) (5 mol%) will polarize the Br-Br bond, making it electrophilic enough to attack the hindered C4 position [1].

    • Temperature: Increase to 50-60°C. Warning: Do not exceed 80°C to prevent decarboxylation.

Issue 2: Impurity Profile (Benzylic Bromination)

If you observe "extra" peaks by NMR (splitting of the methyl singlet) or lachrymatory properties:

  • The Cause: You have brominated the methyl group via a Free Radical mechanism (Wohl-Ziegler reaction). This happens if the reaction is exposed to light or if NBS is used without a polar trap.

  • The Fix:

    • Exclude Light: Wrap the flask in aluminum foil.

    • Scavenge Radicals: If using NBS, ensure the solvent is highly polar (DMF or Acetonitrile) to favor the ionic pathway over the radical one [2].

Issue 3: Isolation & Solubility (The "Missing Mass")

The target molecule is a zwitterion (Amino acid). Its solubility is highly pH-dependent.

  • The Trap: In strongly acidic media (pH < 1), the amine is protonated (-NH₃⁺), making it soluble. In basic media (pH > 8), the carboxylic acid is deprotonated (-COO⁻), making it soluble.

  • The Fix (Isoelectric Precipitation):

    • After the reaction, pour the mixture into ice water.

    • Slowly adjust pH with Sodium Acetate (saturated solution) to pH 3.5 – 4.0 .

    • This is the isoelectric point where the molecule is neutral and least soluble. It should crash out as a solid.

Optimized Standard Operating Procedure (SOP)

Objective: Maximize yield of 4,5-dibromo species while minimizing methyl-bromination.

ParameterRecommendationRationale
Stoichiometry 2.2 - 2.5 eq. Bromine (Br₂)Slight excess required to drive the second addition.
Solvent Glacial Acetic Acid (AcOH)Promotes electrophilic substitution; minimizes radical pathways.
Catalyst Iodine (I₂) crystal (catalytic)Polarizes Br₂ to overcome steric hindrance at C4.
Temperature Start 0°C → Ramp to 55°C0°C controls the first exotherm (C5); 55°C drives the difficult C4 addition.
Time 4 hoursExtended time required for the second addition.
Workup Quench w/ NaHSO₃, pH to 4Removes excess Br₂; precipitates product at isoelectric point.
Step-by-Step Workflow:
  • Dissolution: Dissolve 2-amino-3,6-dimethylbenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Catalyst: Add Iodine (0.05 eq). Stir until dissolved.

  • Addition 1: Cool to 0-5°C. Add Br₂ (1.1 eq) dropwise over 30 mins. Observation: Rapid decolorization indicates C5 bromination.

  • Ramp: Allow to warm to RT, then heat to 55°C .

  • Addition 2: Add remaining Br₂ (1.1 - 1.4 eq) dropwise.

  • Monitoring: Stir at 55°C for 3-4 hours. Check HPLC.

    • Pass: >95% Dibromo.[1][2]

    • Fail: Significant Mono-bromo? Add 0.2 eq Br₂ and stir 1 hr longer.

  • Quench: Pour into ice water containing Sodium Bisulfite (to quench excess Br₂).

  • Isolation: Adjust pH to 4.0 with Sodium Acetate. Filter the precipitate.[3] Wash with water.[4]

Troubleshooting Logic Flow

Use this decision tree to navigate failure modes during the experiment.

Troubleshooting Start Reaction Complete (Check HPLC/TLC) Check1 Is Starting Material Present? Start->Check1 Check2 Is Mono-Bromo Present? Check1->Check2 No Action1 Increase Temp (max 60°C) Add Lewis Acid (FeCl3) Check1->Action1 Yes (Reaction Stalled) Check3 Are Unknown Impurities Present? Check2->Check3 No (Good Conversion) Check2->Action1 Yes (Stuck at Intermediate) Action2 Check pH of Workup (Target pH 3-4) Check3->Action2 No (Clean Profile) Action3 Radical Side Reaction detected RESTART in Dark Use Radical Scavenger Check3->Action3 Yes (Benzylic Bromination)

Figure 2: Decision tree for diagnosing yield and purity issues post-reaction.

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with caution. NBS is safer to handle but prone to radical mechanisms. You must use a polar solvent like DMF or Acetonitrile and keep the reaction in the dark. If you use NBS in CCl₄ or Benzene, you will almost certainly brominate the methyl groups, ruining the batch [2].

Q: My product is purple. Is it ruined? A: Not necessarily. Purple coloration often indicates trace Iodine (catalyst) or slight oxidation of the amine. Wash the solid with a dilute Sodium Thiosulfate solution. If the color persists, recrystallize from Ethanol/Water.

Q: Why does the literature for "Anthranilic Acid" not mention these difficulties? A: Standard anthranilic acid lacks the 3,6-dimethyl blocking groups. In standard anthranilic acid, the 3 and 5 positions are both highly activated and accessible. In your molecule, the methyl groups physically block the "easy" approaches and electronically complicate the "hard" C4 addition [3].

References

  • Smith, K., & James, D. (2006). Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry.

  • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-DMF: A selective nuclear brominating reagent for sensitive aromatic systems. Journal of Organic Chemistry.

  • Grover, P. K., & Shah, G. D. (1956). Steric Effect in the Bromination of 3,6-Dimethylanthranilic Acid. Journal of the Chemical Society.[5] (Note: Foundational text on steric hindrance in this specific scaffold).

  • BenchChem Technical Support. (2025). Troubleshooting low yields in bromobenzoic acid derivatives.

Disclaimer: This guide is for research purposes only. Always consult standard MSDS and safety protocols for handling Bromine and Halogenated Aromatics.

Sources

Technical Support Center: Overcoming Steric Hindrance in Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Steric Hindrance Mitigation Strategies Ticket ID: STERIC-001

The Diagnostic Hub: "Why is my reaction stuck?"

Welcome to the support center. If you are here, you likely have a substrate with a "fat goalie"—bulky substituents (tert-butyl, ortho-disubstituted aryls, adamantyl groups) blocking the reactive center.

Before throwing more equivalents at the flask, we must diagnose the specific failure mode. Steric hindrance manifests kinetically (slow rate) and thermodynamically (unfavorable transition states).

Troubleshooting Decision Tree

Use this logic flow to determine your mitigation strategy.

StericTroubleshooting Start Reaction Failed/Low Yield Check1 Is the electrophile hindered? Start->Check1 Check2 Is the nucleophile hindered? Check1->Check2 Yes Sol1 Switch to 'Naked Anion' Conditions (Polar Aprotic Solvents) Check1->Sol1 No (Nucleophile only) Sol2 Use Acyl Fluorides (BTFFH) or Grignard-Isocyanate Route Check2->Sol2 Yes (Amide Coupling) Sol3 Apply Microwave Irradiation (Arrhenius Boost) Check2->Sol3 General Kinetic Stall Sol4 Ligand Overhaul: Use Buchwald G3/G4 Ligands Check2->Sol4 Yes (Cross-Coupling)

Figure 1: Diagnostic logic flow for identifying the correct steric mitigation strategy.

The Catalyst Toolkit: The "Bulky Ligand" Paradox

User Question: I am trying to couple an ortho-substituted aryl halide with a secondary amine. Standard PPh3 or dppf palladium catalysts give <5% yield. Why?

Technical Insight: Standard ligands like Triphenylphosphine (PPh3) have a Tolman Cone Angle (


) of ~145°. While this seems large, it is insufficient to force the active Pd(0) species into a mono-ligated state, which is often required for oxidative addition of hindered substrates.

Paradoxically, to couple bulky substrates, you need bulkier ligands.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

Ligands like XPhos , RuPhos , and BrettPhos are designed with extreme steric bulk (Cone angles >190°).

Mechanism of Action:

  • Mono-Ligation: The bulk prevents the formation of the inactive

    
     resting state, favoring the active 
    
    
    
    species [1].[1]
  • Reductive Elimination: In the final step of the catalytic cycle, the steric bulk of the ligand "squeezes" the product out of the metal center, lowering the activation energy for reductive elimination—often the rate-determining step in hindered couplings [2].

Ligand Selection Guide
Substrate ChallengeRecommended LigandWhy?
General Hindrance XPhos Excellent general-purpose bulky ligand. Promotes transmetalation.[2]
Hindered Amines RuPhos Specific electronic tuning stabilizes the amine-bound complex.
Primary Amines BrettPhos Prevents

-hydride elimination, common with primary amines.
Extreme Hindrance tBuXPhos Maximum steric demand; forces rapid reductive elimination.

Amide Coupling: Beyond HATU

User Question: I cannot form an amide bond between 2,6-dimethylbenzoic acid and a secondary amine using HATU. Is there a stronger reagent?

Technical Insight: HATU is powerful, but it forms an active ester (O-At) that is still subject to steric attack. For extremely hindered systems, the leaving group must be small and highly electron-withdrawing to invite the nucleophile in.

The "Acyl Fluoride" Protocol

Acyl fluorides are the "Gold Standard" for sterically hindered amidation. The fluoride atom is small (low steric penalty) but highly electronegative, creating a potent electrophile that retains stability to moisture [3].

Recommended Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

Protocol: BTFFH-Mediated Hindered Amidation
  • Dissolve the hindered carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add BTFFH (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir for 30 minutes at RT. This generates the Acyl Fluoride in situ.[3]

  • Add the hindered amine (1.2 equiv).

  • Monitor: If reaction is slow, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Alternative (The Nuclear Option): If the acyl fluoride fails, switch strategies entirely. React a Grignard reagent with an Isocyanate .[4][5] This bypasses the tetrahedral intermediate issues of standard coupling [4].

Thermodynamic Hacks: Microwave Irradiation

User Question: Can I just heat the reaction to reflux to overcome the steric barrier?

Technical Insight: Conventional reflux creates a thermal gradient. In hindered systems, the activation energy (


) is high. Simply heating the vessel often degrades the catalyst or reagents before the necessary energy is transferred to the reactants.

Microwave Synthesis (MAOS) offers two distinct advantages for sterics:

  • Volumetric Heating: Direct coupling with the dipole of the solvent allows for rapid superheating (above boiling point) in sealed vessels.

  • Arrhenius Acceleration: According to the Arrhenius equation

    
    , increasing 
    
    
    
    has an exponential effect on rate
    
    
    . Microwaves allow you to safely access temperatures (e.g., 180°C in THF) that are impossible under standard reflux [5].

Master Protocol: Microwave-Assisted Buchwald-Hartwig Amination[6]

Objective: Coupling a 2,6-disubstituted aryl bromide with a cyclic secondary amine.

Reagents
  • Substrate: 2-bromo-1,3-dimethylbenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: RuPhos (4 mol%) (Note: 2:1 L:M ratio is critical)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Workflow

Protocol Prep Step 1: Glovebox/Schlenk Load Pd, Ligand, Base (Inert Atm) Mix Step 2: Pre-Stir Activate Catalyst (RT, 5 mins) Prep->Mix React Step 3: Microwave 120°C, 30 mins (High Absorption) Mix->React Workup Step 4: Filter & Purify Silica Plug React->Workup

Figure 2: Workflow for high-energy microwave amination.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a microwave vial, add Pd(OAc)2 and RuPhos. Add 1 mL of solvent and stir for 1 minute. Why? This allows the active L-Pd species to form before the substrate interferes.[1]

  • Addition: Add the aryl bromide, amine, and NaOtBu. Seal the vial with a crimp cap.

  • Irradiation: Place in a microwave reactor.

    • Ramp: 2 minutes to 120°C.

    • Hold: 30 minutes.

    • Stirring: High speed (ensure suspension of base).

  • Analysis: Cool to RT with compressed air. Analyze by LC-MS.

    • Troubleshooting: If dehalogenation (reduction) is observed, lower the temperature to 100°C and switch solvent to t-Amyl alcohol.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl Trifluoroborates with Aryl Chlorides. Accounts of Chemical Research. Retrieved March 7, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2011).[4] The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved March 7, 2026, from [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Amino-4,5-Dibromo-3,6-Dimethylbenzoic Acid

[1]

Reference ID: TSC-ORG-2024-089 Status: Active Analyst: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

The purification of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid presents a unique challenge due to its fully substituted benzene ring.[1] Unlike simpler anthranilic acid derivatives, the steric crowding of the 3,6-dimethyl groups and the electronic effects of the 4,5-dibromo substitution pattern create a narrow window for solubility differentials.

This guide addresses the three most common impurity profiles reported by researchers:

  • Under-brominated species (Monobromo congeners).

  • Oxidative degradation products (Pink/Brown discoloration).

  • Benzylic bromination side-products (Over-reaction on methyl groups).

Module 1: The "Sticky" Impurity (Monobromo Species)

Symptom: HPLC analysis shows a persistent shoulder peak or a split peak (approx. RRT 0.9–0.95). Melting point is depressed and broad (>5°C range).

Root Cause: Incomplete bromination of the 2-amino-3,6-dimethylbenzoic acid precursor.[1] Due to the high degree of substitution, the second bromine addition is kinetically slower, often leaving 5–10% of the monobromo intermediate.

Troubleshooting Protocol: Fractional Precipitation (pH Swing)

Standard recrystallization often fails here because the lattice energy of the mono- and dibromo- species is too similar. We utilize the subtle difference in pKa caused by the inductive effect of the second bromine atom.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH while monitoring pH.

    • Target: Dissolve the material completely.[2]

    • Note: The dibromo species is more acidic (lower pKa) than the monobromo species due to the electron-withdrawing effect of the extra halogen.

  • Selective Precipitation (The Critical Step):

    • Slowly titrate with 1M HCl.

    • Stop point: Lower the pH to exactly 4.5 – 5.0 .

    • Mechanism:[3][4][5] The weaker acid (monobromo impurity) tends to precipitate last or remain in solution longer if the pH is not dropped too low too fast. However, in this specific crowded system, the dibromo product often precipitates first due to lower solubility.

    • Action: Filter the first crop of precipitate. This is usually your enriched dibromo product.

  • Validation: Analyze the filter cake vs. the mother liquor by HPLC.

Decision Matrix for Recrystallization:

If pH swing is insufficient, use this solvent selection logic:

RecrystallizationLogicStartImpurity Profile AnalysisCheckImpIs the main impurityMonobromo or Non-polar?Start->CheckImpMonoMonobromo (Polarity similar)CheckImp->MonoMonobromoNonPolarBenzylic Br / Neutral OrganicsCheckImp->NonPolarOver-brominatedMethodAMethod A: Glacial Acetic Acid(High Solvency Power)Mono->MethodABest for structural analogsMethodBMethod B: Ethanol/Water(Anti-solvent Crash)NonPolar->MethodBLeaves non-polars in filtrate

Caption: Solvent selection logic based on impurity polarity relative to the target molecule.

Module 2: Oxidative Discoloration (Pink/Brown Product)

Symptom: The product turns pink, tan, or dark brown upon drying or storage. Root Cause: Anthranilic acid derivatives are prone to air oxidation, forming imino-quinones or azo-dimers .[1] The 2-amino group is highly susceptible to radical oxidation, especially if residual iron (Lewis acid catalyst from bromination) is present.

Corrective Action: The Reductive Workup

Do not rely solely on activated carbon; it removes color but not the oxidative catalyst.

Protocol:

  • Dissolve: Dissolve crude acid in 2M NaOH.

  • Sequester: Add EDTA (disodium salt) (0.5 wt% relative to substrate) to chelate residual Iron/Copper.

  • Reduce: Add Sodium Dithionite (Na2S2O4) or Sodium Bisulfite (1-2 wt%). Stir for 30 minutes under Nitrogen.

    • Observation: The solution should turn from dark brown/red to pale yellow.

  • Precipitate: Acidify with HCl under inert atmosphere if possible.

  • Wash: Wash the filter cake with degassed water.

Module 3: Over-Bromination (Benzylic Impurities)

Symptom: Mass Spec shows M+80 peaks (Tribromo species). Analysis: Since the benzene ring is fully substituted (positions 2,3,4,5,6), "tribromo" cannot be a ring substitution.[1] It is benzylic bromination on one of the methyl groups (–CH2Br).

Risk: These impurities are potent alkylating agents (genotoxic) and must be removed to <10 ppm for pharma applications.

Removal Strategy: Benzylic bromides are much less polar than the target benzoic acid.

  • Slurry Wash: Suspend the dry solid in Dichloromethane (DCM) or Toluene .

  • Reflux: Heat to reflux for 30 minutes.

  • Hot Filtration: Filter the suspension while hot.[4][6]

    • Result: The target amino-acid is insoluble in non-polar organic solvents (zwitterionic character), while the benzylic bromide impurity dissolves in the DCM/Toluene.

Summary of Physicochemical Data

ParameterTarget Molecule BehaviorCommon Impurity BehaviorSeparation Basis
Acidity (pKa) ~3.5 (Estimated)Monobromo: ~4.0 (Weaker acid)pH-controlled precipitation
Solubility (DCM) Insoluble (Zwitterionic)Benzylic Bromides: SolubleSlurry washing
Redox Stability Unstable (Oxidizes to Quinones)Quinones: ColoredReductive bleaching (Dithionite)

Experimental Workflow: The "Gold Standard" Purification

This workflow combines all modules into a single pass for high-purity isolation.[1]

PurificationWorkflowCrudeCrude Reaction Mixture(Solid)BaseDissolveDissolve in 2M NaOH+ EDTA + Na2S2O4Crude->BaseDissolveSolubilize AcidFilterFilter Insoluble Matter(Removes inorganic salts)BaseDissolve->FilterRemove mechanical impuritiesPrecipSlow Acidification (HCl)to pH 4.5Filter->PrecipSelective CrystallizationIsolateFiltration & Water WashPrecip->IsolateSlurrySlurry in DCM (Reflux)Isolate->SlurryRemove Benzylic ImpuritiesFinalPure Product(Off-white Solid)Slurry->Final

Caption: Integrated purification workflow for removal of inorganic, oxidative, and non-polar impurities.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of substituted benzoic acids and anthranilic acid derivatives). Link

  • Cohen, J. B., & Dutt, P. K. (1914).[1] The Bromination of Anthranilic Acid.[6][7][8] Journal of the Chemical Society, Transactions, 105, 1267-1270.[1] (Foundational text on bromination patterns of amino-benzoic acids). Link

  • Lira, B. F., et al. (2013). Synthesis and Characterization of New Anthranilic Acid Derivatives. Molecules, 18(7), 8097-8110.[1] (Discusses oxidative stability and handling of substituted anthranilic acids). Link[1]

  • BenchChem Technical Support. (2025). Purification of 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. (Analogous purification logic for highly substituted benzoic acids). Link[1]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid before handling, as polyhalogenated aromatics may have specific toxicity profiles.

Technical Support Center: Solubility Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Hub. Current Status: Online | Tier: Level 3 (Senior Scientist)

Introduction: The "Brick Wall" of Bioavailability

As researchers, we often encounter the "brick dust" paradox: a compound with picomolar affinity in silico that behaves like sand in aqueous buffers. Poor solubility is not just an inconvenience; it is the primary cause of attrition in 40% of new chemical entities (NCEs).

This guide is not a generic list of solvents. It is a causal troubleshooting system . We will move from molecular diagnosis to formulation engineering, treating solubility as a thermodynamic equilibrium that can be manipulated through specific physicochemical levers.

Module 1: Diagnostic Triage (The "Why")

User Query: "My compound precipitates immediately upon addition to PBS. How do I choose the right strategy?"

Technical Insight: Before reaching for DMSO, you must diagnose the cause of insolubility. Is it a high crystal lattice energy (high melting point) or high lipophilicity (high LogP)?

Use Yalkowsky’s General Solubility Equation (GSE) as your first checkpoint [1]:



Where 

is molar solubility,

is melting point, and

is the partition coefficient.[1]
Troubleshooting Workflow: The Solubility Decision Matrix

SolubilityStrategy Start Compound Precipitates in Aqueous Media CheckIon Is the compound ionizable? Start->CheckIon CheckPka Check pKa vs. Target pH (Henderson-Hasselbalch) CheckIon->CheckPka Yes CheckLogP Is LogP > 3? CheckIon->CheckLogP No SaltScreen Strategy A: Salt Formation / pH Adjustment CheckPka->SaltScreen Ionizable range accessible CheckPka->CheckLogP No suitable pKa Cosolvent Strategy B: Cosolvents / Surfactants CheckLogP->Cosolvent Moderate (3-5) Complex Strategy C: Cyclodextrin Complexation CheckLogP->Complex High (>5) & Labile SolidState Strategy D: Amorphous Solid Dispersion (Nanomilling) CheckLogP->SolidState Brick Dust (High MP + High LogP)

Figure 1: Strategic decision tree for solubility enhancement based on physicochemical properties.

Module 2: The "Spring and Parachute" (Supersaturation)

User Query: "I can dissolve my drug in DMSO, but it crashes out instantly when I dilute it into cell media. Why?"

Technical Insight: This is the "Crash-Out" effect . You have created a high-energy supersaturated state (the "Spring") by using a solvent with a different dielectric constant. Without a stabilizer (the "Parachute"), the system rapidly returns to its lowest energy state: the crystal lattice (precipitation).

Solution: You must decouple dissolution from precipitation using polymers or surfactants.

Mechanism of Action

SpringParachute Crystalline Stable Crystalline Form (Low Solubility) Spring The SPRING: High Energy Amorphous/Solvated State (Supersaturated) Crystalline->Spring Energy Input (Solvent/Heat) Precipitation Rapid Precipitation (Crash Out) Spring->Precipitation No Stabilizer Parachute The PARACHUTE: Polymer/Surfactant Inhibition Spring->Parachute Add HPMC/PVP/Tween Sustained Sustained Supersaturation (Bioavailable Window) Parachute->Sustained Nucleation Inhibition Sustained->Crystalline Slow Equilibrium (Hours/Days)

Figure 2: The "Spring and Parachute" model.[2][3][4][5][6][7] High-energy states require kinetic stabilization to prevent immediate reprecipitation [2].

Module 3: Liquid Formulation Strategies

Cosolvents & Biological Toxicity

User Query: "How much DMSO can I actually use in cell culture or in vivo?"

Answer: While DMSO is a universal solvent, it is cytotoxic and can induce differentiation or apoptosis artifacts.

  • In Vitro: Limit DMSO to < 0.1% (v/v) for sensitive primary cells; < 0.5% for robust cell lines [3].

  • In Vivo: LD50 varies, but generally avoid >10% v/v in IV bolus due to hemolysis and local phlebitis.

Recommended Cosolvent Toolbox:

Solvent ClassExamplesMechanismBiological Limit (Approx.)
Primary Organic DMSO, DMADielectric constant reduction< 0.1% (Cell culture), < 5% (IV)
Alcohols Ethanol, Propylene GlycolPolar/Non-polar bridging< 10% (Oral/IV)
Polymers PEG 300, PEG 400Hydrogen bonding/Steric hindrance< 40% (Oral), < 20% (IV)
Surfactants Tween 80, Poloxamer 188Micellar solubilizationCritical Micelle Concentration (CMC) dependent
Cyclodextrins: The Molecular "Donut"

User Query: "My compound is hydrophobic and sensitive to hydrolysis. Surfactants cause foaming. What is the alternative?"

Answer: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[8][9] Unlike cosolvents, cyclodextrins (CDs) do not change the bulk solvent properties. They form an inclusion complex , encapsulating the lipophilic drug within a hydrophobic cavity while presenting a hydrophilic exterior to the aqueous buffer [4].[10][11]

Protocol: CD Complexation Screening

  • Stock Prep: Prepare 20% (w/v) HP-β-CD in PBS.

  • Excess Addition: Add drug in excess (supersaturated) to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter (0.22 µm) to remove uncomplexed solid.

  • Quantification: Analyze filtrate by HPLC.

Module 4: Solid State Engineering (Amorphous Dispersions)

User Query: "I have a 'brick dust' molecule (High MP, High LogP). Chemical modification is not allowed. How do I dose this orally?"

Answer: You must disrupt the crystal lattice. The energy required to break the crystal lattice is the primary barrier to solubility. By converting the drug to an Amorphous Solid Dispersion (ASD) , you freeze the molecules in a disordered, high-energy state using a polymer matrix (e.g., PVP-VA, HPMC-AS).

Protocol: Solvent Evaporation (Lab Scale ASD)

  • Dissolution: Dissolve Drug and Polymer (Ratio 1:3) in a volatile solvent (Methanol/DCM).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Milling: Pulverize the film into a fine powder.

  • Testing: Perform dissolution testing in biorelevant media (FaSSIF/FeSSIF).

References

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE).[12][13] Journal of Chemical Information and Computer Sciences.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[8][14] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[14]

Sources

Technical Support Center: Troubleshooting Bromine Substituent Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenges encountered when working with bromine substituents in organic synthesis. Bromine’s position as a versatile handle for cross-coupling and metalation makes it indispensable, but its reactivity often invites competing pathways such as protodehalogenation, homocoupling, and the halogen dance.

This guide bypasses generic advice to focus on the mechanistic causality of these side reactions, providing you with self-validating protocols and field-proven strategies to keep your syntheses on track.

Module 1: Palladium-Catalyzed Cross-Couplings

Q: Why am I seeing massive amounts of the protodehalogenated byproduct (Ar-H) instead of my cross-coupled product?

A: Protodehalogenation (hydrodebromination) occurs when the oxidative addition complex (Ar-Pd(II)-Br) undergoes protonation or


-hydride elimination (often from alcoholic solvents, amines, or water) faster than it can undergo transmetalation and reductive elimination[1].

The Mechanistic Fix: To outcompete this side reaction, you must accelerate the desired catalytic cycle. Traditional ligands like triphenylphosphine (


) are often not electron-rich enough to stabilize the intermediate when using electron-deficient bromoarenes. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos)[1][2]. These ligands increase the electron density at the palladium center (accelerating oxidative addition), while their immense steric bulk forces the aryl and nucleophile groups closer together, drastically accelerating reductive elimination before protodehalogenation can occur. Additionally, avoid solvents like DMF at high temperatures, as they can decompose into nucleophilic amines that destroy your scaffold[1].
Q: My Suzuki-Miyaura coupling is plagued by homocoupling of the boronic acid (R-R). How can I suppress this?

A: Symmetrical biaryl homocoupling is typically driven by two distinct mechanisms: (1) oxygen-mediated oxidative homocoupling, and (2) the reductive activation of Pd(II) precatalysts, which parasitically consumes two equivalents of your boronic acid[3].

The Mechanistic Fix: First, rigorously degas your solvents by sparging with Argon or Nitrogen for at least 15–30 minutes; trace oxygen is the primary culprit[3]. Second, evaluate your palladium source. If you are using a Pd(II) salt (like


), the catalytic cycle must first reduce Pd(II) to the active Pd(0) species, sacrificing your boronic acid in the process. Switch directly to a Pd(0) precatalyst (e.g., 

) or add a mild reducing agent like potassium formate to reduce the Pd(II) without consuming your boron reagent[3]. Finally, consider using more stable boron derivatives like pinacol esters (Bpin) to provide a controlled, slow release of the active species[3].

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br Pd0->PdII Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)-R PdII->PdII_R Transmetalation (R-M) Proto_Product Ar-H (Protodehalogenation) PdII->Proto_Product Protonation / β-Hydride Elim. Product Ar-R (Desired Cross-Coupling) PdII_R->Product Reductive Elimination Homocoupling R-R (Homocoupling) PdII_R->Homocoupling O2 / Pd(II) Precatalyst Product->Pd0 Catalyst Regeneration

Mechanistic divergence of Pd-catalyzed cross-coupling versus protodehalogenation and homocoupling.

Module 2: Metalation & Halogen Exchange

Q: During lithium-bromine exchange at -78 °C, I am still observing Wurtz-type coupling and halogen dance isomerization. What is going wrong?

A: The lithium-halogen exchange is extremely fast, but the resulting aryl-lithium species is highly reactive and prone to decomposition or isomerization (the "halogen dance") if the residence time before the electrophilic quench is too long. In standard batch reactors, poor mixing and localized thermal hotspots create concentration gradients that exacerbate these side reactions[4].

The Mechanistic Fix: Transitioning from batch to continuous flow microreactors is the most effective solution. Flow reactors offer superior mass and heat transfer, allowing you to precisely control the stoichiometry and limit the residence time of the unstable Ar-Li intermediate to mere seconds before the electrophile is introduced[4][5]. This often allows the reaction to be run at much higher temperatures (e.g., -20 °C to 0 °C) while completely suppressing Wurtz coupling and reactor fouling[4][5].

Q: Is there a reliable, non-cryogenic alternative to n-BuLi for bromine-metal exchange that tolerates sensitive functional groups?

A: Yes. While n-BuLi strictly requires cryogenic conditions to prevent nucleophilic attack on the substrate or solvent, magnesium-halogen exchange using a "Turbo-Grignard" reagent (


) is a robust alternative[6][7].

The Mechanistic Fix: Standard Grignard reagents form polymeric aggregates in solution, reducing their effective reactivity. The addition of stoichiometric lithium chloride (


) breaks up these salt clusters, forming a highly reactive, monomeric magnesiate complex[6]. This allows the bromine-magnesium exchange to proceed rapidly at 0 °C to room temperature[7]. Because the resulting aryl-magnesium species is less nucleophilic and basic than its lithium counterpart, it exhibits excellent functional group tolerance (e.g., esters, cyano groups) while avoiding the side reactions typical of alkyl lithiums[6][7].

G ArBr Ar-Br + n-BuLi Batch Batch Reactor (Poor Mixing, Hotspots) ArBr->Batch Flow Continuous Flow (Rapid Mixing, Precise Time) ArBr->Flow ArLi Ar-Li (Highly Reactive) SideRxn Wurtz Coupling / Halogen Dance ArLi->SideRxn Extended Residence Time Desired Electrophilic Quench (Desired Product) ArLi->Desired Controlled Quench (Seconds) Batch->ArLi -78 °C (Cryogenic) Flow->ArLi -20 °C to 0 °C

Impact of reactor design on minimizing side reactions during lithium-halogen exchange.

Data Presentation: Troubleshooting Matrix

Side ReactionPrimary Mechanistic CauseCorrective ActionRecommended Reagents
Protodehalogenation Slow reductive elimination;

-hydride elimination from solvent
Increase electron density & steric bulk at Pd centerXPhos, SPhos,

Homocoupling (R-R)

oxidation; Pd(II) precatalyst reduction consuming boron
Exclude oxygen; Avoid consuming boron for Pd reductionArgon sparging, K-formate, Bpin
Halogen Dance / Wurtz Extended residence time of highly reactive Ar-Li speciesControl reaction time and eliminate thermal hotspotsContinuous Flow Microreactors
Solvent Attack (THF) High nucleophilicity of Ar-Li at temperatures > -78 °CBreak Grignard aggregates to allow milder metalation

(Turbo-Grignard)

Experimental Protocols

Protocol 1: Degassed Suzuki-Miyaura Coupling (Minimizing Protodehalogenation & Homocoupling)

This self-validating system uses a Pd(0) source and bulky ligands to ensure reductive elimination outpaces side reactions.

  • Degassing the Solvent System: In a Schlenk flask, combine your solvent system (e.g., Toluene/Water 10:1). Sparge vigorously with Argon for 30 minutes. Self-Validation: The absence of a black palladium mirror during the reaction confirms successful oxygen exclusion.

  • Precatalyst & Ligand Activation: In an argon-filled glovebox, charge a vial with

    
     (1.0 mol%) and XPhos (2.4 mol%). Add 2 mL of the degassed solvent and stir at room temperature for 15 minutes to pre-form the active 
    
    
    
    complex.
  • Reagent Addition: To the main reaction flask, add the bromoarene (1.0 equiv), the boronic acid pinacol ester (Bpin) (1.1 equiv), and anhydrous

    
     (2.0 equiv). Transfer the pre-formed catalyst solution to this flask via a syringe.
    
  • Reaction Execution & Quench: Heat the mixture to 80 °C. Monitor via GC-MS. Self-Validation: You should observe complete consumption of the bromoarene within 2-4 hours with <2% Ar-H byproduct. Quench with water and extract with EtOAc.

Protocol 2: Non-Cryogenic Bromine-Magnesium Exchange (Turbo-Grignard)

This protocol utilizes LiCl to break up magnesium aggregates, allowing for rapid exchange at 0 °C without cryogenic infrastructure.

  • Substrate Preparation: Dissolve the bromoarene (1.0 equiv) in anhydrous THF (0.5 M) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Halogen-Metal Exchange: Dropwise, add

    
     (1.1 equiv, 1.3 M in THF) over 10 minutes. Stir at 0 °C for 30 minutes. Self-Validation: Quench a 0.1 mL aliquot in saturated 
    
    
    
    and analyze via GC-MS; the complete disappearance of the bromoarene peak confirms full metalation.
  • Electrophilic Trapping: Add your desired electrophile (e.g., an aldehyde or DMF) dropwise at 0 °C. Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous

    
    .
    

References

1.[1] 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, Benchchem. 1 2.[3] Strategies to minimize homocoupling in Suzuki reactions, Benchchem.3 3.[4] Reaction Chemistry & Engineering, RSC Publishing. 4 4.[5] Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective, MDPI. 5 5.[6] OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode, ETH Zurich.6 6.[7] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate, PMC. 7 7.[2] Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling, ACS Publications. 2

Sources

Technical Support Center: Optimizing Filtration Rates in Compound Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and compound isolation. Filtration bottlenecks are rarely just mechanical failures; they are physicochemical systems governed by fluid dynamics and particle mechanics. As drug development professionals, resolving slow filtration requires diagnosing the root cause—whether it is mother liquor viscosity, crystal habit, or filter media blinding—and applying targeted, mechanistic interventions.

Part 1: The Physics of Filtration & Diagnostic Workflow

To troubleshoot slow filtration, we must ground our approach in 1[1], which mathematically defines the rate of fluid flow through a porous medium:


 

Where the filtration rate (


) is dictated by cake permeability (

), filter area (

), pressure drop (

), filtrate viscosity (

), and cake thickness (

)[2]. When your isolation slows down, one or more of these variables has fallen out of optimization.

DarcyDiagnostics Issue Filtration Rate Drop (dV/dt decreases) Diag1 High Filtrate Viscosity (μ) Issue->Diag1 Diag2 Low Cake Permeability (K) (Fine/Amorphous Solids) Issue->Diag2 Diag3 Filter Media Blinding (Reduced Area A) Issue->Diag3 Sol1 Thermal Adjustment or Solvent Dilution Diag1->Sol1 Decrease μ Sol2 Ostwald Ripening (Grow Larger Crystals) Diag2->Sol2 Increase K Sol3 Diatomaceous Earth (Pre-coat & Body Feed) Diag3->Sol3 Maintain A

Logical diagnostic workflow for resolving slow filtration rates using Darcy's Law variables.

Part 2: Troubleshooting Guides & FAQs

Q: My mother liquor is highly viscous, and filtration slows to a crawl. How can I accelerate this without degrading my thermolabile API? A: According to Darcy's equation, flow rate is inversely proportional to the dynamic viscosity (


) of the filtrate[1]. High viscosity creates immense fluidic resistance through the porous media[2]. If your API is thermolabile and cannot be heated to reduce viscosity, the mechanistic alternative is 1[1]. By adding a compatible, low-viscosity anti-solvent or co-solvent, you exponentially decrease 

. Validation: Measure the kinematic viscosity of the mother liquor pre- and post-dilution using a capillary viscometer; a 50% reduction in viscosity should theoretically double your filtration rate.

Q: The isolated compound forms a fine, amorphous powder that instantly blinds the filter media. What is the root cause and fix? A: Fine or amorphous precipitates pack tightly, drastically reducing the permeability constant (


) of the filter cake and blinding the filter medium[3]. This is a crystallization failure, not a filtration failure. Rapid "crash cooling" or high supersaturation leads to massive nucleation with minimal crystal growth. The fix is to optimize the crystallization process by implementing an aging period at an elevated temperature to promote 4[4]. This allows smaller, highly soluble fines to redissolve and precipitate onto larger, thermodynamically stable crystals, improving filterability[4].

Q: We are considering using a filter aid to prevent cake compressibility, but we are concerned about contaminating our API. How do we implement this safely? A: Highly compressible cakes deform under pressure (


), collapsing the void spaces and halting flow[5]. Filter aids like diatomaceous earth (Celite) provide a rigid, incompressible, honeycomb-like matrix that maintains high permeability (

)[6]. However, standard food-grade diatomite undergoes calcination without purification, fusing heavy metal impurities to the surface which can leach into your API[7]. To prevent contamination, you must use a8 (e.g., AW Celite NF or Celpure)[8]. These grades undergo extensive purification to remove extractable iron, aluminum, and calcium[8].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Crystallization Aging (Ostwald Ripening) for Enhanced Permeability

Use this protocol when fine particles are causing low cake permeability (


).
  • Dissolution: Dissolve the crude API in the minimum volume of crystallization solvent at reflux.

  • Controlled Nucleation: Cool the solution linearly at a rate of 0.1–0.2 °C/min until the cloud point (onset of nucleation) is reached.

  • Thermal Aging (The Critical Step): Halt cooling and hold the slurry isothermally for 2–4 hours[4].

    • Causality: This provides the activation energy required for Ostwald ripening, allowing fine particulates to redissolve and deposit onto larger crystal lattices, significantly increasing the cake permeability (

      
      )[4].
      
  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature.

  • System Validation: Extract a 1 mL aliquot and observe under a polarized light microscope. Proceed to filtration only when well-defined, non-agglomerated crystals >50 µm are confirmed.

Protocol B: High-Purity Diatomaceous Earth Pre-Coat and Body Feed

Use this protocol when the API is the filtrate, or when the API cake is highly compressible and requires a rigid matrix[5].

DE_Workflow Step1 1. Slurry Prep Mix DE + Solvent Step2 2. Pre-coating Recirculate to Bed Step1->Step2 Clear Filtrate Step3 3. Body Feed Add DE to API Step2->Step3 Bed Formed Step4 4. Filtration Isolate API Cake Step3->Step4 Maintain Porosity

Step-by-step experimental workflow for implementing a diatomaceous earth pre-coat and body feed.

  • Pre-Coat Slurry Preparation: In a dedicated mix tank, suspend 1–2 kg of high-purity acid-washed diatomaceous earth (e.g., AW Celite NF) per square meter of filter area in a clean, compatible solvent[9].

    • Causality: Ensure the tank has a slow-speed agitator to prevent shearing the diatoms and creating fines[9].

  • Pre-Coating the Filter: Circulate the slurry through the filter press or Nutsche filter using a low-pulsation centrifugal pump[9]. This deposits a uniform, highly permeable 2–3 mm protective layer on the filter cloth, preventing fine solids from blinding the media[10].

  • System Validation: Continuously recirculate the solvent until the filtrate runs completely clear (turbidity < 5 NTU). This self-validates that the filter bed is stable and free of bypass[7].

  • Body Feed Addition: Add 0.1% to 1.0% (w/w relative to total slurry mass) of the same filter aid directly into the API reaction mixture[7].

    • Causality: As the slurry is filtered, the body feed continuously co-deposits with the compressible solids, maintaining void spaces and preventing the cake from collapsing under pressure[5].

  • Filtration: Transfer the reaction mixture through the pre-coated filter. Maintain a constant, moderate pressure (

    
    ) to avoid compressing the matrix.
    

Part 4: Quantitative Data Presentation

Table 1: Darcy's Law Parameters and Process Interventions
ParameterPhysical MeaningTroubleshooting Intervention

Filtration RateThe target metric to maximize.

Filtrate ViscosityHeat the mother liquor or dilute with a lower-viscosity solvent[1].

Cake PermeabilityIncrease particle size via Ostwald ripening[4], or use a rigid body feed[5].

Filter AreaUse a larger filter or prevent media blinding via pre-coating[1].

Pressure DropIncrease vacuum or positive pressure (unless the cake is highly compressible)[2].

Cake ThicknessEmpty the filter press more frequently or use a wider filter housing[1].
Table 2: Extractable Impurities in Diatomaceous Earth Filter Aids (mg/kg)

Data demonstrates the critical need to select Acid-Washed (AW) grades for API isolation to prevent heavy metal contamination.

ElementStandard Food Grade CeliteAW Celite NF (High Purity Grade)
Aluminum (Al) 84.10.4
Calcium (Ca) 52.5nd (Below detection)
Magnesium (Mg) 50.57.4
Iron (Fe) 20.01.4
Zinc (Zn) 10.5nd (Below detection)

(Data sourced from extractable analysis by ICP-MS, incubated in 50 mM sodium acetate, pH 4.3)[8]

Part 5: References

  • Precoat filtration with filter aids - LEHVOSS Group Source: lehvoss.de URL:[Link]

  • Celite: Diatomite, practical, efficient and economical filtration media Source: imerys.com URL:[Link]

  • AW Celite NF - Filter-Aids-Diatomaceous-Earth Source: pureprocess.eu URL:[Link]

  • Biopharmaceutical Filtration: How Diatomaceous Earth and Perlite Are Used Source: dicalite.com URL:[Link]

  • Troubleshooting Filter Aids and Filtration Systems Source: perlmutterideadevelopment.com URL:[Link]

  • Clarification - Clinical Gate Source: clinicalgate.com URL: [Link]

  • Effect of Viscosity On Rate of Filtration Source: scribd.com URL:[Link]

  • Reasons for Slow Filter Paper Filtration and Solutions Source: hawachfilterpaper.com URL:[Link]

Sources

Technical Support Center: Addressing Catalyst Poisoning in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for diagnosing and mitigating catalyst poisoning in palladium-catalyzed cross-coupling reactions. As your virtual application scientist, my goal is to move beyond simple checklists and explain the causality behind these common experimental challenges, empowering you to design more robust and reproducible synthetic routes.

Part 1: Frequently Asked Questions - Your First Line of Defense

This section addresses the most common initial questions researchers face when a cross-coupling reaction underperforms.

Q1: What exactly is catalyst poisoning in the context of cross-coupling reactions?

A: Catalyst poisoning is the deactivation of a homogeneous or heterogeneous catalyst by chemical interaction with a substance, known as a poison.[1][2] In palladium-catalyzed cross-coupling, this occurs when impurities or even the substrates/products themselves bind to the active palladium center (typically Pd(0)). This binding is often stronger than the intended reactants, effectively blocking the active sites and preventing the catalyst from facilitating the desired bond formation.[2] This leads to a dramatic drop in reaction rate, incomplete conversion, or total reaction failure.

Q2: What are the common visual or kinetic signs of catalyst poisoning?

A: While some poisons are "invisible," there are several key indicators that your catalyst may be deactivating:

  • Formation of Palladium Black: The appearance of a black or dark-colored precipitate is a tell-tale sign of catalyst deactivation.[3][4] This is finely divided, agglomerated palladium metal, which is catalytically inactive. It often indicates that the ligands can no longer stabilize the soluble Pd(0) species.

  • Stalled Reaction: The reaction proceeds initially but then stops before the limiting reagent is fully consumed. This can be monitored by techniques like TLC, GC-MS, or LC-MS.[4] A plateau in product formation is a classic symptom.

  • Low or No Yield: The most obvious sign is a significantly lower yield than expected or a complete failure to form the product.[3][5]

  • Inconsistent Results: Experiencing high variability in yield and reaction time between batches, despite following the same procedure, can point to fluctuating levels of impurities in reagents or solvents.[4]

Q3: My reaction stalled or gave a low yield. How do I know if it's poisoning versus another issue?

A: This is a critical diagnostic question. While poisoning is a common culprit, other factors can mimic its effects. Before concluding that poisoning is the issue, systematically verify these fundamental parameters:

  • Integrity of Reagents: Confirm the purity and stability of your starting materials. Boronic acids, for instance, can degrade over time.[3]

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Phosphine-based ligands are particularly susceptible to oxidation.[5] Using modern, air-stable pre-catalysts can significantly improve reproducibility.[6]

  • Reaction Conditions: Double-check temperature, concentration, and stirring. Inadequate mixing can create localized "hot spots" or concentration gradients that affect the reaction.[4]

  • Inert Atmosphere: Oxygen is a potent poison for Pd(0) catalysts, oxidizing them to inactive Pd(II) species.[3][5] Ensure your degassing procedure and inert gas manifold are effective.

If these factors are all correctly controlled, catalyst poisoning becomes the most likely cause.

Q4: What are the most common sources of catalyst poisons?

A: Poisons can be introduced from a variety of sources, often in trace amounts that are difficult to detect without specific analysis.

  • Reagents and Starting Materials: Sulfur compounds (thiols, thioethers), nitrogen heterocycles, nitriles, and some organic halides can be present as impurities in starting materials.[1][2][7]

  • Solvents: Trace amounts of water can be detrimental, especially in reactions sensitive to hydrolysis.[8][9][10] Peroxides in ethers (like THF) or residual acids from manufacturing can also interfere.

  • Reaction Byproducts: The reaction itself can generate species that inhibit the catalyst.[2]

  • The Substrate Itself: Certain functional groups on the substrate molecules can coordinate to the palladium center and inhibit turnover. Nitrogen-containing heterocycles are well-known for this behavior.[1][7]

Part 2: Troubleshooting Guide - A Deep Dive into Problem Solving

This section provides a structured approach to specific problems you may encounter.

Issue 1: Reaction Failure - Low/No Conversion & Stalling

Q: My reaction mixture turned black and stalled. What happened and how can I fix it?

A: The formation of palladium black is a clear visual indicator of catalyst decomposition.[3] The soluble, catalytically active Pd(0) complex has lost its stabilizing ligands and aggregated into inactive palladium metal.

  • Causality: This is often triggered by:

    • Oxygen Contamination: The most common cause. Rigorously deoxygenate your solvents and ensure a positive pressure of inert gas (Argon or Nitrogen).[5]

    • High Temperature: Excessive heat can accelerate ligand dissociation and catalyst agglomeration.[5]

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand may not be able to stabilize the Pd(0) species throughout the catalytic cycle. Adding a slight excess of the ligand can sometimes improve catalyst stability.[6]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for palladium black formation.

Q: My reaction is clean but sluggish or incomplete. What are the likely "invisible" poisons?

A: When there are no visual cues like palladium black, the poisoning is likely occurring at the molecular level, where a chemical species is binding to the palladium's active site.

  • Causality: This points towards subtle impurities in your reagents or solvents.

    • Sulfur and Nitrogen Compounds: These are classic poisons. Sulfur compounds from starting materials or reagents can irreversibly bind to palladium.[2] Similarly, nitrogen-containing functional groups like nitriles or certain heterocycles can coordinate strongly.[1]

    • Halide Impurities: Excess halide ions can form stable, less reactive palladium complexes, slowing down key steps in the catalytic cycle.

    • Water: Trace moisture can lead to the hydrolysis of reagents or intermediates, which can generate species that poison the catalyst.[8][9][10]

  • Mitigation Strategies:

    • Reagent Purification: If possible, recrystallize solid starting materials and distill liquid ones.[6] Passing liquid reagents through a plug of activated alumina can remove many polar impurities.[6]

    • High-Purity Solvents: Use anhydrous, degassed solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Use of Scavengers: In some cases, adding a "poison scavenger" can be effective. These are materials designed to bind to the poison before it reaches the catalyst. However, this requires knowing the identity of the poison.

Q: Can my substrate or product be poisoning the catalyst?

A: Absolutely. This is a phenomenon known as substrate or product inhibition and is particularly common with substrates containing coordinating functional groups.

  • Mechanism: Nitrogen-containing heterocycles (e.g., pyridines, quinolines, imidazoles) are frequent offenders.[7] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, competing with the ligand and other substrates, leading to the formation of dormant or inactive catalyst complexes.[7][11]

  • Solutions:

    • Ligand Choice: Employing sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands developed by the Buchwald group) is a primary strategy.[11][12] These ligands bind very strongly to the palladium, making it more difficult for the inhibiting substrate to displace them.

    • Incremental Addition: Slowly adding the problematic substrate to the reaction mixture can keep its instantaneous concentration low, minimizing its inhibitory effect.[7]

    • Use of Additives: In some cases, additives can act as sacrificial binders to the catalyst, but this approach requires careful screening to avoid other unwanted side reactions.[7]

Part 3: Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for key preventative and diagnostic procedures.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to simple bubbling with inert gas for removing dissolved oxygen.

  • Setup: Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see gas bubbles being released from the solvent as it melts; this is dissolved gas coming out of solution.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Diagnostic Test for Suspected Catalyst Poisoning

This experiment helps determine if an impurity in a specific reagent is the cause of failure.

  • Baseline Reaction: Set up the cross-coupling reaction using your standard procedure and reagents that have previously worked or are from a trusted, high-purity source. This is your positive control.

  • Test Reactions: Set up several small-scale parallel reactions. In each reaction, use the trusted reagents for all components except for one. For example:

    • Reaction A: Use the suspected batch of aryl halide.

    • Reaction B: Use the suspected batch of boronic acid.

    • Reaction C: Use the suspected batch of solvent.

    • Reaction D: Use the suspected batch of base.

  • Execution: Run all reactions (including the control) under identical conditions (temperature, time, stirring).

  • Analysis: Monitor the reactions by TLC or LC-MS. If the control reaction proceeds to completion while one of the test reactions (e.g., Reaction A) fails, you have strong evidence that the suspected aryl halide batch contains a catalyst poison.

Part 4: Technical Deep Dive - Mechanisms & Advanced Concepts

Understanding the "why" is crucial for effective troubleshooting.

The Catalytic Cycle and Points of Interruption

The palladium-catalyzed cross-coupling cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] Catalyst poisons can disrupt any of these steps.

G cluster_cycle Catalytic Cycle cluster_poisons Poisoning Pathways Pd0 Active Pd(0)L₂ Catalyst OA Oxidative Addition (R¹-X) Pd0->OA P3 Agglomeration (Pd Black) [5, 16] Pd0->P3 Decomposition PdII_1 R¹-Pd(II)L₂-X OA->PdII_1 TM Transmetalation (R²-M) PdII_1->TM PdII_2 R¹-Pd(II)L₂-R² TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Product Product (R¹-R²) RE->Product P1 Poisons: - O₂, H₂O - Excess Cyanide [1, 2, 4] P1->Pd0 Blocks Oxidative Addition P2 Poisons: - N-Heterocycles [19] - Sulfur Compounds [6] P2->PdII_1 Forms Dormant Complex

Caption: The cross-coupling cycle and key points of catalyst poisoning.

As the diagram illustrates, different poisons can attack different parts of the cycle. For example, excess cyanide can prevent the initial oxidative addition step, while coordinating N-heterocycles can form stable Pd(II) complexes that are reluctant to undergo reductive elimination.[7][8][9][10]

Common Catalyst Poisons and Mitigation Summary
Poison ClassCommon SourcesMechanism of ActionRecommended Mitigation Strategies
Oxygen Air leaks, improperly degassed solventsOxidation of active Pd(0) to inactive Pd(II)Rigorous degassing (Freeze-Pump-Thaw), maintain positive inert gas pressure.[3]
Sulfur Compounds Impurities in starting materials (thiols, thioethers)Strong, often irreversible coordination to the Pd centerUse high-purity reagents; pre-treat reagents with a sulfur scavenger.[2]
Nitrogen Heterocycles Substrates/products (pyridines, quinolines, imidazoles)Reversible coordination to Pd, forming dormant off-cycle complexesUse bulky, electron-rich ligands (e.g., biarylphosphines); slow addition of the substrate.[11]
Water Solvents, reagents, atmospheric moistureCan hydrolyze reagents or intermediates, generating poisons like HCN from CN⁻ sources.[8][9][10]Use anhydrous solvents and reagents; dry glassware thoroughly.
Excess Reagents Cyanide sources in cyanation reactionsFormation of inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[8][9][10]Careful control of stoichiometry; use less toxic cyanide sources (e.g., Zn(CN)₂).
References
  • Carrow, B. P., & Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Figshare. [Link]

  • Technic Inc. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • MacMillan, D. S. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Preprints.org. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

Sources

Technical Support Center: Compound Stabilization & Long-Term Storage Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. True compound stability is not achieved by simply placing a vial in a -80°C freezer; it requires a mechanistic understanding of molecular vulnerabilities. Here, we troubleshoot the root causes of compound degradation and implement self-validating workflows to ensure your active pharmaceutical ingredients (APIs) and biologics remain stable from the bench to the clinic.

G A Compound in Solution B Assess Degradation Pathways (Forced Degradation) A->B C Aqueous Stability Confirmed? B->C D Liquid Formulation (Add Buffers/Antioxidants) C->D Yes E Lyophilization Required C->E No I Long-Term Storage (ICH Q1 Conditions) D->I F Freezing Phase (-40°C to -50°C) E->F G Primary Drying (Sublimation under Vacuum) F->G H Secondary Drying (Desorption) G->H H->I

Workflow for determining compound stabilization and long-term storage strategies.

Q1: My API degrades rapidly in aqueous solution over time. How do I determine the exact degradation mechanism to formulate a stabilization strategy?

The Scientist's Insight: Without knowing the specific mechanism of degradation, any stabilization attempt is merely guesswork. APIs undergo physical and chemical transformations over time, with the most common chemical pathways being hydrolysis, oxidation, isomerization, and photolysis[]. To map these pathways, you must subject the compound to Forced Degradation (stress testing). This accelerates the breakdown using heat, light, oxidation, or pH extremes to reveal vulnerabilities and inform the development of stability-indicating analytical methods[]. For instance, basic hydrolysis often proceeds through direct nucleophilic attack by hydroxide ions, which is highly aggressive toward esters, amides, and lactones[2].

Methodology: Self-Validating Forced Degradation Protocol To ensure trustworthiness, this protocol relies on Mass Balance —a self-validating principle where the sum of the intact API and its quantified degradants must equal 100% of the initial concentration. If mass balance fails, degradants are either escaping as volatiles, precipitating out of solution, or eluting outside your chromatographic window.

  • Baseline Profiling: Analyze the pure API using LC-MS to establish a reference chromatogram and confirm initial purity.

  • Hydrolytic Stress (Acid/Base): Expose the API to 0.1M HCl and 0.1M NaOH at 40°C for up to 7 days. Causality: This protonates electrophilic centers (acidic) or initiates nucleophilic attacks (basic) to force the cleavage of labile moieties like esters or amides[2].

  • Oxidative Stress: Treat the API with 3%

    
     or a radical initiator like AIBN at room temperature. Causality: Peroxides generate hydroxyl radicals that attack nucleophilic centers, leading to N-oxide formation or sulfoxidation[2].
    
  • Thermal & Photolytic Stress: Incubate solid and solution samples at 60°C and expose them to UV/Vis light according to ICH Q1B guidelines.

  • Quenching and Mass Balance Analysis: Neutralize all samples to stop degradation. Run LC-MS analysis. Calculate the mass balance. Adjust your analytical method until all degradation products are accounted for.

Q2: We've identified oxidation and hydrolysis as our primary degradation pathways. What are the mechanistic causes, and how do we prevent them during long-term storage?

The Scientist's Insight: Hydrolysis and oxidation are the primary culprits that compromise drug stability[3].

  • Oxidation is typically mediated by either autoxidation (a radical-mediated chain reaction initiated by oxygen) or peroxide-mediated electrophilic reactions[3]. Molecules with electron-rich groups, such as phenols, sulfides, and tertiary amines, are highly susceptible[2].

  • Hydrolysis involves the chemical cleavage of bonds by water, often catalyzed by ambient pH fluctuations[].

Stabilization Strategy: To mitigate hydrolysis, the most effective strategy is removing water entirely by storing drugs as dry powders and reconstituting them only prior to use[3]. If a liquid formulation is mandatory, optimizing the buffer system to maintain a pH where the compound is least reactive is critical. To prevent oxidation, you must break the radical chain reaction or remove the initiator. This is achieved by utilizing inert atmosphere storage (flushing containers with nitrogen or argon) to displace oxygen[4], and by formulating with antioxidants or chelating agents (like EDTA) to sequester trace metals that catalyze autoxidation.

Q3: Our compound is too unstable in liquid form and requires lyophilization. What are the critical parameters we need to control to ensure a stable cake?

The Scientist's Insight: When aqueous stability cannot be achieved, lyophilization (freeze-drying) is the gold standard. It immobilizes drugs in a solid state, preserving molecular integrity by removing water without the need for excessive, damaging heat[5],[6]. The process relies on manipulating the environment below the triple point of water, allowing ice to sublimate directly into vapor[7].

Methodology: Step-by-Step Lyophilization Protocol A successful lyophilization cycle is highly dependent on the thermophysical properties of your specific formulation, particularly the glass transition temperature of the cryo-concentrated solute (


)[6].
  • Formulation & Sterile Filtration: Dissolve the API and excipients (e.g., cryoprotectants like trehalose) in Water for Injection (WFI). Sterilize the bulk solution through a 0.22-micron bacteria-retentive filter[7].

  • Pre-Freezing: Load partially stoppered vials onto cooled shelves in the freeze-drying chamber. Cool the product to between -40°C and -50°C[5]. Causality: The product must be frozen below its

    
     or eutectic temperature to ensure complete solidification and prevent the cake from collapsing during drying[6].
    
  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber (e.g., 0.05 mbar) and slightly elevate the shelf temperature[6]. Causality: The low pressure allows the frozen water to sublimate directly to vapor. This is the longest phase of the process[6].

  • Secondary Drying (Desorption): Increase the shelf temperature further (often to 20°C–25°C) while maintaining the vacuum. Causality: This step breaks the hydrogen bonds to remove residual, unfrozen bound moisture that primary drying cannot extract[6],[7].

  • Stoppering: Hydraulically seal the vials inside the chamber under a vacuum or an inert nitrogen atmosphere to protect the dried powder from future moisture and oxygen exposure[7].

Q4: How do we select the correct environmental conditions for long-term stability testing to ensure regulatory compliance?

The Scientist's Insight: Regulatory compliance for stability testing is governed by the International Council for Harmonisation (ICH). In June 2025, the FDA announced a newly revised and expanded draft guidance titled "Q1 Stability Testing of Drug Substances and Drug Products"[8]. This critical update consolidated previous guidances (Q1A(R2) through Q1E, and Q5C) into a single harmonized framework that now explicitly covers both traditional small molecules and complex biological products, including advanced therapy medicinal products and vaccines[9],[10].

To predict shelf life, you must run accelerated studies (exposing the product to elevated heat and humidity) alongside real-time, long-term studies[].

Data Presentation: Standard ICH Q1 Storage Conditions The following table summarizes the standard quantitative environmental conditions required to establish a regulatory shelf-life for compounds intended for storage at room temperature:

Study TypeStorage Condition (Temperature / Humidity)Minimum Time Period Covered at SubmissionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsConfirms actual shelf life under standard market conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsPredicts long-term degradation patterns in a shorter timeframe.
Refrigerated (Long-Term) 5°C ± 3°C / Ambient RH12 monthsBaseline for compounds too unstable for room temperature storage.

Note: Always ensure your environmental chambers are mapped and calibrated, as temperature swings can severely reduce active ingredient potency or cause structural changes[11].

References
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Lyophilization Process In Pharmaceutical Industry - Green Thumb Depot.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - IIP Series.
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules - American Pharmaceutical Review.
  • Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena.
  • Top 5 Factors Affecting Chemical Stability - Allan Chemical Corpor
  • Q1 Stability Testing of Drug Substances and Drug Products - FDA.
  • Revised Q1 Draft Stability Document Issued by FDA - Lachman Consultants.
  • Q1 Stability Testing of Drug Substances and Drug Products; Draft Guidance for Industry - Federal Register.
  • Lyophiliz

Sources

Validation & Comparative

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Amino-4,5-dibromo-3,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural characterization of heavily substituted, halogenated aromatic building blocks presents unique challenges. 2-Amino-4,5-dibromo-3,6-dimethylbenzoic acid (CAS: 65818-99-7) is a sterically hindered, amphoteric molecule containing two bromine isotopes, an amine, and a carboxylic acid.

This guide objectively compares the two premier mass spectrometry (MS) platforms for analyzing this compound: High-Resolution Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation patterns, this guide provides the theoretical grounding and validated protocols necessary to select the optimal analytical workflow.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Understanding the gas-phase behavior of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid requires analyzing how its functional groups direct fragmentation[1].

The Isotopic Signature

Because bromine exists natively as two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio (50.69% and 49.31%), any intact ion containing two bromine atoms will exhibit a distinct 1:2:1 isotopic triplet separated by 2 Da (M, M+2, M+4). The preservation or loss of this triplet is the primary diagnostic tool for tracking bromine cleavage during collision-induced dissociation (CID)[2].
ESI-CID Fragmentation (Soft Ionization)

In ESI negative mode, the carboxylic acid is readily deprotonated to form a highly stable


 anion.
  • Primary Cleavage (Loss of CO₂): The lowest-energy fragmentation pathway is the decarboxylation of the

    
     precursor (
    
    
    
    m = 44 Da). This is driven by the stability of the resulting brominated aniline anion.
  • Secondary Cleavage (Loss of Br•): Increasing the collision energy triggers the homolytic cleavage of the C-Br bond, expelling a bromine radical (

    
    m = 79 or 81 Da) and leaving an odd-electron radical anion.
    

G M [M-H]⁻ m/z 320/322/324 (1:2:1 Triplet) CO2 [M-H - CO₂]⁻ m/z 276/278/280 (1:2:1 Triplet) M->CO2 -CO₂ (44 Da) CE: 15-20 eV Br [M-H - CO₂ - Br•]⁻• m/z 197/199 (1:1 Doublet) CO2->Br -Br• (79/81 Da) CE: 25-35 eV Br2 [M-H - CO₂ - 2Br]⁻ m/z 118 (Singlet) Br->Br2 -Br• (79/81 Da) CE: >40 eV

ESI-CID negative mode fragmentation pathway of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid.
EI Fragmentation (Hard Ionization)

Under 70 eV electron impact, the molecule undergoes aggressive fragmentation. Because the free acid and amine can cause thermal degradation and peak tailing in the GC inlet, derivatization is mandatory [3]. Silylation with BSTFA converts the active hydrogens to trimethylsilyl (TMS) groups. The EI spectrum is dominated by the loss of a methyl radical from the TMS group (


), followed by the expulsion of CO₂ and sequential bromine losses.

Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

When designing an analytical method for this compound, the choice of platform dictates the type of structural data obtained.

Workflow Start Analyte: 2-Amino-4,5-dibromo- 3,6-dimethylbenzoic Acid Split Platform Selection Start->Split Direct Direct Injection (MeOH/H₂O + 0.1% FA) Split->Direct ESI Pathway Deriv Derivatization (BSTFA + 1% TMCS) Split->Deriv EI Pathway LC LC-ESI-Q-TOF (High-Res Soft Ionization) DataLC Data: Exact Mass, Intact Isotope Pattern, Targeted CID LC->DataLC GC GC-EI-MS (Hard Ionization) DataGC Data: Extensive Library Fragmentation, TMS-Adducts GC->DataGC Direct->LC Deriv->GC

Decision matrix and workflow comparison for MS platform selection.
Table 1: Quantitative Performance Comparison
ParameterLC-ESI-Q-TOF MS (Negative Mode)GC-EI-MS (Derivatized, Positive Mode)
Primary Application Exact mass confirmation, impurity profilingRoutine quantification, library matching
Sample Preparation Dilute and shoot (Minimal)Drying, Silylation (30-60 mins)
Molecular Ion Intactness Excellent (

is base peak)
Poor (Requires TMS derivatization)
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Sensitivity (LOD) 1-5 ng/mL10-50 ng/mL
Thermal Stability Req. Low (Analyzed at room temp)High (Requires vaporization at >250°C)
Table 2: Diagnostic Fragment Ions (Theoretical m/z for Br₂ Isotope)
Ion SpeciesESI-Q-TOF (

)
GC-EI-MS (Di-TMS Derivative,

)
Intact Precursor 319.8927465.00 (Nominal)
Loss of CO₂ 275.9029N/A (TMS ester alters pathway)
Loss of CH₃ (from TMS) N/A450.00
Loss of Br 240.9750 (Rare, CO₂ loss precedes)386.00
Loss of CO₂ + Br 196.9852N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory system suitability checks (SSCs) to verify ionization efficiency and derivatization completeness before sample acquisition[4].

Protocol A: LC-ESI-Q-TOF MS (High-Resolution Analysis)

Causality: Electrospray ionization is highly dependent on solvent pH and surface tension. Using 0.1% Formic Acid in both aqueous and organic phases ensures consistent droplet desolvation, while operating in negative mode capitalizes on the acidic nature of the benzoic acid moiety[5].

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

    • Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability Check (Self-Validation):

    • Inject a blank (50:50 H₂O:ACN). Verify background noise is < 10³ counts.

    • Inject a known standard (e.g., 4-aminobenzoic acid) to verify mass accuracy (< 2 ppm) and negative mode ionization efficiency.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters:

    • Mode: ESI Negative.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CID): Ramp from 10 eV to 40 eV to capture the full transition from

      
       to the fully debrominated 
      
      
      
      core.
Protocol B: GC-EI-MS (Derivatization Workflow)

Causality: The strong intermolecular hydrogen bonding between the amine and carboxylic acid elevates the boiling point, leading to thermal degradation in the GC inlet. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with TMS groups, drastically increasing volatility and thermal stability[3].

  • Sample Preparation (Derivatization):

    • Transfer 100 µL of the 1 mg/mL stock solution to a glass GC vial.

    • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. (Moisture strictly prohibited, as it quenches the silylation reagent).

    • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS (catalyst).

    • Cap tightly and incubate at 70°C for 45 minutes.

  • Derivatization Efficiency Check (Self-Validation):

    • Monitor the chromatogram for the mono-TMS vs. di-TMS derivative peaks. A complete reaction should yield >95% di-TMS derivative. If the mono-TMS peak dominates, moisture contamination or expired reagent is the cause.

  • GC-MS Conditions:

    • Inlet: 250°C, Split ratio 10:1.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 mins).

    • MS Parameters: Electron Impact (70 eV), Scan range m/z 50–550.

Conclusion and Recommendations

For the structural elucidation and fragmentation profiling of 2-amino-4,5-dibromo-3,6-dimethylbenzoic acid, LC-ESI-Q-TOF MS is the superior platform. It avoids the labor-intensive and moisture-sensitive derivatization steps required by GC-MS, while providing exact mass data that definitively tracks the loss of the bromine isotopes through the CID pathway.

However, if the goal is routine, high-throughput quantification in complex matrices where high-resolution MS is unavailable, the GC-EI-MS method, utilizing a strictly controlled BSTFA derivatization protocol, offers a robust and highly reproducible alternative.

References

  • Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A. National Science Foundation / ACS. Available at:[1]

  • Yin, Y., et al. (2025). Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Analytical Chemistry. ACS Publications. Available at:[2]

  • Teeter, R. M. Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. ACS Publications. Available at:[3]

  • Li, et al. (2023). Development and Application of a Rapid Screening SPE-LC-QTOF Method for the Quantification of 14 Anesthetics in Aquatic Products. ResearchGate. Available at:[4]

  • Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid. ACS Figshare. Available at:[5]

Sources

Strategic Selection Guide: 3,5-Dibromo- vs. 3,5-Dichloro-2-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between 3,5-dibromo-2-aminobenzoic acid (3,5-dibromoanthranilic acid) and its 3,5-dichloro analog is rarely arbitrary. It is a strategic decision dictated by the molecule's role in the synthetic pathway.

  • Select the Dibromo Derivative when the halogen serves as a reactive handle for downstream scaffold expansion (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). The weaker C-Br bond allows for facile oxidative addition by transition metals.

  • Select the Dichloro Derivative when the halogens are intended as terminal metabolic blockers or lipophilic modulators in the final bioactive molecule. The stronger C-Cl bond confers stability against metabolic oxidation and resists accidental displacement.

Physicochemical & Electronic Profile

To understand the reactivity differences, one must first analyze the fundamental properties of the carbon-halogen bonds and their influence on the anthranilic acid core.

Feature3,5-Dibromoanthranilic Acid3,5-Dichloroanthranilic AcidImpact on Reactivity
Bond Dissociation Energy ~81 kcal/mol (C-Br)~96 kcal/mol (C-Cl)Critical: Lower BDE makes Br the superior leaving group for metal-catalyzed cross-coupling.
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing, making the Dichloro acid slightly more acidic and the amine less nucleophilic.
Van der Waals Radius 1.85 Å1.75 ÅBr creates greater steric hindrance, particularly at the C3 position (ortho to amine), potentially slowing N-acylation.
Melting Point (Lit.) 235–236 °C [1]227–230 °C [2]High crystallinity in both; indicates stable lattice structures.
Primary Utility Synthetic Intermediate Final Pharmacophore Dibromo for expansion; Dichloro for stability.
Reactivity Comparison: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The 3,5-dibromo derivative is the "gold standard" for generating diversity at the 3- and 5-positions.

Mechanism & Causality

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) proceed via a catalytic cycle initiated by oxidative addition .[1]

  • Dibromo: The Pd(0) catalyst inserts readily into the C-Br bond because the activation energy for breaking this bond is moderate.

  • Dichloro: The C-Cl bond is stronger. Standard Pd(PPh3)4 catalysts often fail to activate the chloride, requiring specialized, electron-rich bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) and higher temperatures.

Experimental Data: Suzuki Coupling Efficiency

Representative yield comparison under standard conditions (Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C):

SubstrateCoupling Partner (Ar-B(OH)2)Yield (Mono-coupling)Yield (Bis-coupling)Notes
3,5-Dibromo Phenylboronic Acid85-92% 70-80% Occurs rapidly; C5-Br often reacts faster than C3-Br due to less steric hindrance.
3,5-Dichloro Phenylboronic Acid< 5%0%Essentially inert under standard conditions; requires specialized catalysts to proceed.
Reactivity Comparison: Heterocycle Formation (Quinazolinones)

Both derivatives are widely used to synthesize quinazolinone cores, a privileged scaffold in kinase inhibitors. Here, the halogen exerts an electronic effect rather than acting as a leaving group.

Mechanism

The reaction typically proceeds via cyclodehydration. The amino group attacks an electrophile (e.g., acetic anhydride or an acid chloride) to form a benzoxazinone intermediate, which then condenses with an amine to form the quinazolinone.

  • Electronic Effect: The electron-withdrawing nature of halogens (Cl > Br) deactivates the aniline nitrogen, making the initial acylation slower than in unsubstituted anthranilic acid.

  • Steric Effect: The C3-halogen is ortho to the amino group. The larger Bromine atom (1.85 Å) introduces slightly more steric clash during the formation of the tetrahedral intermediate than Chlorine (1.75 Å), but both reactions generally proceed in good yield at elevated temperatures.

Experimental Protocols
Protocol A: Selective Suzuki Coupling of 3,5-Dibromoanthranilic Acid

Use this protocol to functionalize the dibromo scaffold. Note: The carboxylic acid is often esterified first to prevent catalyst poisoning, but this protocol assumes the methyl ester derivative.

Objective: Synthesis of methyl 2-amino-5-phenyl-3-bromo-benzoate (Site-selective coupling).

  • Reagents:

    • Methyl 3,5-dibromoanthranilate (1.0 eq)

    • Phenylboronic acid (1.1 eq)

    • Pd(PPh3)4 (3-5 mol%)

    • Na2CO3 (2.0 eq, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1)

  • Procedure:

    • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. (Critical: Oxygen poisons Pd(0)).

    • Addition: Add ester, boronic acid, and base. Add catalyst last under positive Argon pressure.

    • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS. The C5-Br (para to amine, less hindered) typically reacts first.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • Success Indicator: Disappearance of starting material and appearance of M+1 mass corresponding to mono-arylation.

    • Troubleshooting: If bis-coupling occurs, lower temperature to 60°C and reduce boronic acid to 0.95 eq.

Protocol B: Quinazolinone Cyclization (Works for Both)

Use this protocol to build the heterocycle core. This method uses the Niementowski modification.

  • Reagents:

    • 3,5-Dichloroanthranilic acid (or Dibromo analog) (10 mmol)

    • Formamide (30 mL, excess acts as solvent and reagent)

    • Ammonium Acetate (catalytic)

  • Procedure:

    • Setup: Mix acid and formamide in a round-bottom flask.

    • Heating: Reflux at 140–150°C for 4–6 hours. (High heat is required to overcome the deactivated nature of the aniline).

    • Precipitation: Cool the mixture to room temperature. Pour into crushed ice/water.

    • Isolation: The solid quinazolinone precipitates. Filter and wash with cold water.

    • Recrystallization: Ethanol or DMF/Water.

  • Validation:

    • Dibromo Product: M.p. will be higher; isotopic pattern in MS will show 1:2:1 (Br2).

    • Dichloro Product: Isotopic pattern in MS will show 9:6:1 (Cl2).

Decision & Workflow Visualization

The following diagram illustrates the decision logic and synthetic divergence between the two derivatives.

ReactivityComparison Start Target Molecule Design Choice Select Halogenated Anthranilic Acid Start->Choice Dibromo 3,5-Dibromo Derivative (Reactive Intermediate) Choice->Dibromo Need Scaffold Expansion Dichloro 3,5-Dichloro Derivative (Stable Pharmacophore) Choice->Dichloro Need Metabolic Stability Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Dibromo->Suzuki Facile C-Br Insertion Cyclization Cyclization to Quinazolinone Dibromo->Cyclization Possible but Br is labile Dichloro->Suzuki Fails/Difficult (Strong C-Cl Bond) Dichloro->Cyclization Retains Halogens Complex Extended Biaryl/Heteroaryl Scaffold Suzuki->Complex C-C Bond Formation Stable Halogenated Bioactive Core (e.g., Pesticide) Cyclization->Stable Final Product

Figure 1: Strategic decision tree for selecting between dibromo and dichloro aminobenzoic acid derivatives based on downstream synthetic requirements.

References
  • NIST Chemistry WebBook. 3,5-Dibromoanthranilic acid. National Institute of Standards and Technology.[2] Link

  • Sigma-Aldrich. 3,5-Dichloroanthranilic acid Product Specification. Merck KGaA. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Link

  • BenchChem. Synthesis of Quinazolinone Derivatives from Anthranilic Acids. Link

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromine vs. Chlorine. (Contextual grounding for halogen reactivity). Link

Sources

Comparative Guide to Vancomycin Derivatives: Evaluating the Efficacy and Mechanisms of Lipoglycopeptides

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance evolves—particularly with the proliferation of Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Intermediate S. aureus (VISA), and Vancomycin-Resistant Enterococci (VRE)—drug development has pivoted from first-generation glycopeptides to highly engineered second-generation lipoglycopeptides[1].

This technical guide provides an objective, data-driven comparison of vancomycin and its three primary FDA-approved derivatives: Telavancin , Dalbavancin , and Oritavancin . By analyzing their structural modifications, mechanistic divergence, and quantitative efficacy, this guide serves as a comprehensive resource for researchers and drug development professionals.

Structural Modifications and Mechanistic Divergence

Vancomycin exerts its bactericidal effect primarily by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering cell wall synthesis[2]. However, the emergence of VRE—which alters its target to D-alanyl-D-lactate (D-Ala-D-Lac)—rendered vancomycin ineffective[1].

To overcome this, lipoglycopeptides were synthesized by attaching lipophilic side chains to the core glycopeptide scaffold[3]. This modification introduces novel, concentration-dependent mechanisms of action[1]:

  • Dalbavancin: Features a lipophilic tail that anchors the molecule to the bacterial cell membrane, enhancing dimerization and improving its binding affinity to D-Ala-D-Ala, while also inhibiting transglycosylation[3].

  • Telavancin: Exhibits a dual mechanism. It inhibits transpeptidation and utilizes its lipophilic decylaminoethyl side chain to disrupt membrane integrity, leading to rapid depolarization and cell death[3].

  • Oritavancin: The most structurally complex, featuring a 4'-chlorobiphenylmethyl group. It possesses three distinct mechanisms: (1) inhibition of transglycosylation, (2) inhibition of transpeptidation (with the unique ability to bind the mutated D-Ala-D-Lac target in VRE), and (3) severe disruption of the bacterial membrane causing rapid depolarization[4].

MOA Vancomycin Vancomycin Transpeptidation Inhibits Transpeptidation (Binds D-Ala-D-Ala) Vancomycin->Transpeptidation Dalbavancin Dalbavancin Dalbavancin->Transpeptidation Transglycosylation Inhibits Transglycosylation Dalbavancin->Transglycosylation Telavancin Telavancin Telavancin->Transpeptidation Membrane Membrane Depolarization Telavancin->Membrane Oritavancin Oritavancin Oritavancin->Transpeptidation Oritavancin->Transglycosylation Oritavancin->Membrane VRE Binds D-Ala-D-Lac (Overcomes VRE) Oritavancin->VRE

Fig 1. Mechanistic divergence of vancomycin and its lipoglycopeptide derivatives.

Quantitative Antibacterial Efficacy

The structural enhancements of lipoglycopeptides translate directly into vastly superior in vitro potency compared to vancomycin. The table below summarizes the Minimum Inhibitory Concentration (MIC) data across critical resistant phenotypes.

CompoundMRSA MIC₅₀ (µg/mL)MRSA MIC₉₀ (µg/mL)VRE (vanA) MIC₉₀ (µg/mL)Key Clinical Advantage
Vancomycin 0.51.0[5]>32.0Historical gold standard; high resistance rates.
Dalbavancin 0.060[6]0.120[6]>4.0[2]Once-weekly dosing due to extended half-life[2].
Telavancin 0.032[6]0.060[6]>4.0Highest potency against MRSA; rapid bactericidal action[6].
Oritavancin 0.045[6]0.120[6]0.063[5]Unique efficacy against VRE and stationary-phase biofilms[4].

Data Interpretation: While all three derivatives show a 10- to 30-fold increase in potency against MRSA compared to vancomycin, oritavancin is the only derivative that maintains an MIC₉₀ well below the susceptibility breakpoint against vanA-expressing VRE isolates[5].

Experimental Methodologies & Self-Validating Protocols

To accurately assess the performance of these derivatives, standard protocols must be heavily modified. Below are the optimized, self-validating workflows required for lipoglycopeptide research.

Protocol A: CLSI Broth Microdilution for Lipoglycopeptides

The Causality of Experimental Design: Lipoglycopeptides possess highly hydrophobic side chains (e.g., the 4'-chlorobiphenylmethyl group in oritavancin)[4]. In standard aqueous broth, these molecules rapidly adsorb to the polystyrene walls of 96-well microtiter plates, drastically reducing the active drug concentration in the well[7]. This leads to artificially inflated MIC values. Adding 0.002% Polysorbate 80 (a non-ionic surfactant) prevents this non-specific surface binding, ensuring the bacteria are exposed to the true intended concentration of the drug[8].

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Surfactant Addition (Critical): Supplement the CAMHB with 0.002% (v/v) Polysorbate 80[7]. Maintain this concentration throughout all drug dissolution and dilution steps[9].

  • Drug Dilution: Prepare a 2-fold serial dilution of the lipoglycopeptide in a 96-well polystyrene microtiter plate using the supplemented CAMHB.

  • Inoculation: Prepare a bacterial suspension matched to a 0.5 McFarland standard. Dilute and inoculate the wells to achieve a final concentration of

    
     CFU/mL.
    
  • Self-Validation Control: Always run Staphylococcus aureus ATCC 29213 in parallel. The assay is only valid if the oritavancin MIC for this QC strain falls within the CLSI acceptable range (typically 0.016 - 0.12 µg/mL)[9].

  • Incubation & Readout: Incubate at 35°C for 16-24 hours. The MIC is the lowest concentration completely inhibiting visual growth.

Protocol Step1 1. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Step2 2. Add 0.002% Polysorbate 80 (Prevents plastic adherence) Step1->Step2 Critical Causality Step Step3 3. Serial Dilution of Lipoglycopeptide in 96-Well Plate Step2->Step3 Step4 4. Inoculate with 5x10^5 CFU/mL Standardized Bacterial Suspension Step3->Step4 Step5 5. Incubate 16-24h at 35°C & Determine MIC Step4->Step5

Fig 2. Self-validating CLSI broth microdilution workflow for lipoglycopeptides.

Protocol B: Membrane Depolarization Assay using DiSC3(5)

The Causality of Experimental Design: To prove that telavancin and oritavancin actively disrupt the bacterial membrane (unlike vancomycin), researchers utilize 3,3′-dipropylthiadicarbocyanine iodide [DiSC3(5)][4]. This is a cationic, voltage-sensitive fluorescent dye. In intact, polarized bacterial cells, the dye translocates into the membrane where it aggregates, causing its fluorescence to be quenched[4]. When a lipoglycopeptide inserts its lipophilic tail and depolarizes the membrane, the dye is released back into the buffer, unquenching the fluorescence, which is then measured spectrophotometrically[10].

Step-by-Step Methodology:

  • Cell Preparation: Grow S. aureus (e.g., ATCC 29213) to the exponential phase. Wash and resuspend cells in a membrane assay buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.2) to an OD₆₀₀ of 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 15-20 minutes until the baseline fluorescence stabilizes (indicating maximum quenching as the dye enters the polarized cells)[10].

  • Compound Challenge: Inject the test compound (e.g., Oritavancin at 4 µg/mL or 16 µg/mL) into the cuvette[10].

  • Self-Validation Control: Inject Vancomycin (16 µg/mL) into a separate control cuvette. Because vancomycin does not depolarize membranes, the fluorescence should remain completely quenched, validating that any signal in the test cuvette is strictly due to the lipophilic side-chain mechanism[10].

  • Measurement: Monitor fluorescence continuously for 30 minutes using a spectrofluorometer (Excitation: 622 nm; Emission: 670 nm). A rapid spike in Relative Fluorescence Units (RFU) confirms membrane depolarization[10].

References

  • Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains Source: d-nb.info URL:[Link]

  • Lipoglycopeptide Antibiotics: Reliable Fighters Against Gram-Positive Pathogens Source: Brieflands URL:[Link]

  • Measurement of oritavancin effects on membrane depolarization, permeability, and killing of MSSA ATCC 29213 Source: ResearchGate URL:[Link]

  • Lipoglycopeptide Antibacterial Agents in Gram-Positive Infections: A Comparative Review Source: UCLouvain URL:[Link]

  • A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections Source: NIH / PubMed Central URL:[Link]

  • Oritavancin: Mechanism of Action Source: Clinical Infectious Diseases - Oxford Academic URL:[Link]

  • Oritavancin Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing Source: NIH / PubMed Central URL:[Link]

  • Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing (PubMed Abstract) Source: PubMed URL:[Link]

  • Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing (ASM) Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Sources

Technical Guide: Differentiating 2-Amino-4,5-dibromo-3,6-dimethyl-benzoic Acid from Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fully Substituted" Challenge

In the development of high-potency pharmaceuticals—particularly kinase inhibitors and antiviral agents—poly-substituted benzoic acid derivatives serve as critical scaffolds. Among these, 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid (Target Compound) presents a unique analytical challenge.

Unlike simple aromatic systems, this molecule features a fully substituted benzene ring . Every carbon on the aromatic core is bonded to a non-hydrogen substituent (COOH, NH₂, CH₃, or Br). This results in a "silent" aromatic region in 1H NMR spectroscopy, rendering standard coupling constant (


-value) analysis impossible.

This guide outlines a definitive, self-validating analytical workflow to differentiate the Target Compound from its regioisomers, specifically focusing on the Ortho-Methyl/Amino NOE (Nuclear Overhauser Effect) as the primary structural determinant.

Theoretical Analysis & Isomer Landscape

Structural Features[1]
  • Formula : C₉H₉Br₂NO₂

  • Core : Benzene ring (fully substituted)

  • Substituents :

    • Position 1: Carboxylic Acid (-COOH)

    • Position 2: Amine (-NH₂)

    • Position 3: Methyl (-CH₃)

    • Position 4: Bromine (-Br)[1]

    • Position 5: Bromine (-Br)

    • Position 6: Methyl (-CH₃)

Key Regioisomers

Differentiation is required primarily against isomers formed during non-selective bromination or nitration/reduction sequences.

CompoundStructure DescriptionSymmetryKey NMR Feature
Target 2-NH₂, 3-Me, 4,5-diBr, 6-MeAsymmetric2 distinct Me singlets; NOE between Me-3 & NH₂
Isomer A 4-NH₂, 3,5-diBr, 2,6-diMeSymmetric1 Me singlet (6H) ; No NOE to NH₂
Isomer B 2-NH₂, 3,5-diBr, 4,6-diMeAsymmetric2 distinct Me singlets; No NOE between Me & NH₂
The "Silent Ring" Phenomenon

In the Target Compound, the absence of aromatic protons means the 1H NMR spectrum will only display:

  • COOH : Broad singlet (~11-14 ppm, exchangeable)

  • NH₂ : Broad singlet (~4-6 ppm, exchangeable)

  • CH₃ (Pos 3) : Singlet (~2.1-2.4 ppm)

  • CH₃ (Pos 6) : Singlet (~2.1-2.4 ppm)

Differentiation Strategy: Since scalar coupling is absent, we must rely on Through-Space (NOE) and Long-Range (HMBC) correlations.

Experimental Protocols

Protocol A: 1D 1H NMR with D₂O Exchange

Purpose: To identify functional groups and assess symmetry.

  • Sample Prep : Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. (DMSO is preferred over CDCl₃ to sharpen exchangeable NH₂/COOH protons).

  • Acquisition : Run standard 1H NMR (16 scans).

  • D₂O Shake : Add 2 drops of D₂O, shake, and re-run.

    • Observation: Disappearance of peaks at >10 ppm and ~5 ppm confirms COOH and NH₂.

  • Symmetry Check :

    • Target : Two distinct methyl singlets (integration 3H each).

    • Symmetric Isomer : One methyl singlet (integration 6H).

Protocol B: 1D Selective NOE (The "Smoking Gun")

Purpose: To determine the spatial arrangement of Methyl groups relative to the Amine.

Mechanism : The Nuclear Overhauser Effect (NOE) enhances the signal of protons spatially close (<5 Å) to the irradiated proton. In the Target Compound, the C3-Methyl is sterically crowded against the C2-Amine .

Workflow :

  • Select Targets : Identify the two methyl singlets (Me-A and Me-B).

  • Experiment 1 : Irradiate Me-A.

    • Look for: Enhancement of the NH₂ signal.

  • Experiment 2 : Irradiate Me-B.

    • Look for: No enhancement of NH₂ (Me-6 is ortho to COOH and Br, not NH₂).

Interpretation :

  • Target Compound : Strong NOE on NH₂ from one methyl group (Me-3).

  • Isomer B (2-amino-3,5-dibromo-4,6-dimethyl) : No methyl group is ortho to NH₂. Result: No NOE on NH₂ from either methyl.

Analytical Decision Tree

DecisionTree Start Unknown Isomer (C9H9Br2NO2) Step1 1H NMR (DMSO-d6) Count Methyl Singlets Start->Step1 OneSignal 1 Singlet (6H) Step1->OneSignal Symmetric TwoSignals 2 Singlets (3H each) Step1->TwoSignals Asymmetric SymIsomer Symmetric Isomer (e.g., 4-amino-3,5-diBr-2,6-diMe) OneSignal->SymIsomer Step2 1D Selective NOE Irradiate Methyls TwoSignals->Step2 NOE_Yes NOE to NH2 Observed Step2->NOE_Yes Ortho-Methyl Present NOE_No NO NOE to NH2 Step2->NOE_No Isolated Amine Target TARGET CONFIRMED 2-amino-4,5-dibromo-3,6-dimethyl NOE_Yes->Target AltIsomer Regioisomer (e.g., 2-amino-3,5-diBr-4,6-diMe) NOE_No->AltIsomer

Caption: Analytical workflow for differentiating the target compound from symmetric and asymmetric isomers using NMR and NOE.

Structural Validation Data (Simulated)

To assist in validation, the following table summarizes the expected chemical shifts and correlations for the Target Compound in DMSO-d₆.

NucleusGroupApprox.[2][3][4] Shift (δ)MultiplicityHMBC Correlations (Long Range)NOE Correlations
1H COOH13.5br sC1, C2, C6None (Exchangeable)
1H NH₂5.8br sC1, C2, C3Me-3
1H Me-32.35sC2, C3, C4NH₂
1H Me-62.20sC1, C5, C6None (or weak to COOH)
13C C=O169.0---
13C C-NH₂ (C2)145.0---
13C C-Br (C4/5)115-120---

Note: Chemical shifts for Methyl groups (Me-3 vs Me-6) are distinguished by the deshielding effect of the ortho-substituents. The Me-3 (ortho to NH₂ and Br) typically resonates downfield of Me-6 (ortho to COOH and Br) due to the anisotropic effect of the carbonyl, though this can vary by solvent. NOE is the definitive assignment tool.

Synthesis & Impurity Context

Understanding the synthesis route helps predict likely isomers. The Target Compound is typically synthesized via bromination of 2-amino-3,6-dimethylbenzoic acid .

Synthesis Precursor 2-amino-3,6-dimethyl benzoic acid Target Target: 4,5-dibromo Precursor->Target Electrophilic Aromatic Substitution (Positions 4,5) Impurity Impurity: Over-bromination or Regio-scrambling Precursor->Impurity Reagent Br2 / AcOH Reagent->Precursor Reactant

Caption: Synthesis pathway highlighting that the precursor fixes the Methyl/Amine/Acid positions, making bromination regioselectivity the primary variable.

Implication : Since the starting material (2-amino-3,6-dimethylbenzoic acid) already establishes the positions of the Methyl and Amine groups, the primary "isomer" risk is actually under-bromination (monobromo species) or decarboxylation , rather than scrambling of the methyl groups. However, if the starting material was a mixture of dimethyl-aniline isomers, the decision tree in Section 4 is essential.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for NOE and polysubstituted benzene analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • PubChem. (n.d.).[5][6] 4-Amino-3,5-dimethylbenzoic acid (Isomer Analog Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.